N6F11
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
CAS 编号 |
851398-76-0 |
|---|---|
分子式 |
C13H8Cl2N2OS |
分子量 |
311.2 g/mol |
IUPAC 名称 |
2-(chloromethyl)-6-(4-chlorophenyl)-3H-thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C13H8Cl2N2OS/c14-6-11-16-9-5-10(19-12(9)13(18)17-11)7-1-3-8(15)4-2-7/h1-5H,6H2,(H,16,17,18) |
InChI 键 |
KXALOVOFOCKYSD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=CC3=C(S2)C(=O)NC(=N3)CCl)Cl |
溶解度 |
not available |
产品来源 |
United States |
Foundational & Exploratory
N6F11: A Technical Guide to its Mechanism of Action as a Selective Ferroptosis Inducer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of N6F11, a novel small molecule compound identified as a selective inducer of ferroptosis in cancer cells. The information presented herein is synthesized from publicly available research, primarily the seminal work by Li et al. in Science Translational Medicine (2023). This document details the molecular interactions, signaling pathways, and cellular consequences of this compound activity, supported by available data and experimental context.
Core Mechanism of Action: Selective GPX4 Degradation
This compound selectively induces ferroptosis in cancer cells by targeting Glutathione Peroxidase 4 (GPX4) for degradation, a critical repressor of this iron-dependent form of cell death.[1] Unlike conventional ferroptosis inducers such as erastin (B1684096) and RSL3, this compound does not directly inhibit GPX4.[2] Instead, it orchestrates a series of molecular events that lead to the targeted destruction of the GPX4 protein, specifically in tumor cells, while sparing immune cells.[1][2]
The mechanism is centered on the E3 ubiquitin ligase, Tripartite Motif Containing 25 (TRIM25).[1][2] this compound binds directly to the RING domain of TRIM25, which is predominantly expressed in cancer cells.[1][2][3] This binding event initiates the ubiquitination of GPX4. Specifically, it triggers TRIM25-mediated K48-linked ubiquitination of GPX4, marking it for degradation by the proteasome.[1][3] The subsequent depletion of GPX4 leads to an accumulation of lipid reactive oxygen species (ROS), ultimately culminating in ferroptotic cell death.[4]
This targeted degradation pathway confers a unique cancer-cell-specific activity to this compound, a significant advancement over previous ferroptosis inducers that also affect immune cells, potentially compromising anti-tumor immunity.[4] Furthermore, the ferroptotic death of cancer cells induced by this compound has been shown to initiate a High Mobility Group Box 1 (HMGB1)-dependent antitumor immune response, which is mediated by CD8+ T cells.[1][2]
Signaling Pathway and Molecular Interactions
The signaling cascade initiated by this compound leading to ferroptosis and an anti-tumor immune response is a multi-step process. The key molecular players and their interactions are depicted in the following signaling pathway diagram.
References
- 1. Tumor-specific GPX4 degradation enhances ferroptosis-initiated antitumor immune response in mouse models of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell type-specific induction of ferroptosis to boost antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Ferroptosis inducer kills pancreatic tumor, spares immune cells | BioWorld [bioworld.com]
N6F11: A Technical Guide to a Novel Cancer-Specific Ferroptosis Inducer
For Researchers, Scientists, and Drug Development Professionals
Abstract
N6F11 is a novel small molecule that has been identified as a potent and selective inducer of ferroptosis, a form of iron-dependent regulated cell death. This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of this compound. Detailed experimental protocols for key assays used in its characterization are provided, along with a summary of its mechanism of action. This compound offers a promising new therapeutic strategy by selectively targeting cancer cells for ferroptosis while sparing immune cells, thus potentially enhancing anti-tumor immunity.
Chemical Properties and Structure
This compound, with the chemical name 2-(chloromethyl)-6-(4-chlorophenyl)-thieno[3,2-d]pyrimidin-4(3H)-one, is a thienopyrimidine derivative. Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₈Cl₂N₂OS | Commercial Suppliers |
| Molecular Weight | 311.19 g/mol | Commercial Suppliers |
| CAS Number | 851398-76-0 | Commercial Suppliers |
| Purity | ≥98% | Commercial Suppliers |
| Appearance | Solid | Commercial Suppliers |
| Solubility | Insoluble in Water and Ethanol. Soluble in DMSO (20 mg/mL, 64.26 mM). | [1] |
| Storage | Store powder at -20°C for up to 3 years. Store solutions in DMSO at -80°C for up to 1 year. | [2] |
Spectroscopic Data:
Raw spectroscopic data files, including ¹H NMR, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS), are often available from commercial suppliers upon request.[3]
Biological Activity and Mechanism of Action
This compound is a selective ferroptosis inducer that targets cancer cells while sparing immune cells.[3][4][5][6] This selectivity provides a significant advantage over other ferroptosis inducers that can have immunosuppressive effects.[7]
Mechanism of Action
This compound's primary mechanism of action involves the degradation of Glutathione Peroxidase 4 (GPX4), a key enzyme that protects cells from lipid peroxidation and subsequent ferroptosis.[4][5][8] Unlike other GPX4 inhibitors, this compound does not directly bind to or inhibit GPX4.[4][5][6] Instead, it binds to the E3 ubiquitin ligase Tripartite Motif-containing protein 25 (TRIM25), which is highly expressed in cancer cells.[1][4][5][8] This binding event allosterically activates TRIM25, leading to the K48-linked ubiquitination and subsequent proteasomal degradation of GPX4.[1][4][8] The depletion of GPX4 results in an accumulation of lipid peroxides, ultimately triggering ferroptotic cell death specifically in cancer cells.[4][7]
The proposed signaling pathway for this compound-induced ferroptosis is depicted in the following diagram:
Caption: this compound binds to and activates TRIM25, leading to the ubiquitination and proteasomal degradation of GPX4, resulting in lipid peroxidation and ferroptosis.
Biological Effects
-
Selective Cytotoxicity: this compound induces cell death in a variety of cancer cell lines, including pancreatic, bladder, breast, and cervical cancer, while having minimal effects on immune cells such as T cells, dendritic cells, and natural killer cells.[4][9]
-
Anti-tumor Immunity: By selectively killing cancer cells through an immunogenic form of cell death, this compound can initiate an anti-tumor immune response mediated by CD8+ T cells.[3][4][8]
-
Synergy with Immunotherapy: this compound has been shown to sensitize tumors to immune checkpoint blockade therapy in preclinical models.[4][8]
Experimental Protocols
The following are detailed methodologies for key experiments used in the characterization of this compound, based on published research.[4][5][8]
In-Cell Western Assay for GPX4 Degradation
This assay is used to quantify the reduction in GPX4 protein levels in cells treated with this compound.
Workflow Diagram:
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | GPX | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. stockwelllab.fas.columbia.edu [stockwelllab.fas.columbia.edu]
- 5. Cell type-specific induction of ferroptosis to boost antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Tumor-specific GPX4 degradation enhances ferroptosis-initiated antitumor immune response in mouse models of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Experimental compound kills cancer, spares immune cells: Newsroom - UT Southwestern, Dallas, Texas [utsouthwestern.edu]
N6F11: A Technical Guide to a Selective Ferroptosis Inducer
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of N6F11, a novel small molecule that selectively induces ferroptosis in cancer cells. This document details the core mechanism of action, presents quantitative efficacy data, and outlines key experimental protocols for researchers and drug development professionals.
Core Mechanism of Action: Selective Degradation of GPX4
This compound represents a significant advancement in ferroptosis-based cancer therapy due to its unique mechanism of action. Unlike conventional ferroptosis inducers like erastin (B1684096) and RSL3, which can also affect non-cancerous cells, this compound exhibits remarkable selectivity for tumor cells.[1][2][3] This selectivity is achieved by targeting the E3 ubiquitin ligase TRIM25 (Tripartite Motif Containing 25), a protein predominantly expressed in cancer cells with low to no expression in immune cells.[1][4]
The binding of this compound to the RING domain of TRIM25 triggers a cascade of events leading to the degradation of Glutathione Peroxidase 4 (GPX4), a key enzyme that protects cells from lipid peroxidation and subsequent ferroptotic death.[4][5] Specifically, this compound binding activates TRIM25, which then mediates the K48-linked ubiquitination of GPX4, marking it for proteasomal degradation.[5][6] The resulting depletion of GPX4 in cancer cells leads to an accumulation of lipid reactive oxygen species (ROS) and ultimately, cell death via ferroptosis.[7][8] This targeted degradation spares immune cells, thereby avoiding the immunosuppressive side effects associated with other ferroptosis inducers.[1][4][7]
Quantitative Data: Efficacy and Selectivity of this compound
The efficacy of this compound has been demonstrated across a range of cancer cell lines, with effective concentrations typically in the micromolar range, although nanomolar efficacy has been observed in specific cancer cells.[3] The selective nature of this compound is evident from the differential impact on cancer cells versus immune cells.
| Cell Line | Cell Type | IC50 (µM) | Reference |
| PANC-1 | Human Pancreatic Cancer | ~5 | [9] |
| MiaPACA-2 | Human Pancreatic Cancer | Not explicitly stated, but effective at 5 µM | |
| BxPC-3 | Human Pancreatic Cancer | Not explicitly stated, but effective at 5 µM | |
| KPC | Mouse Pancreatic Cancer | Not explicitly stated, but effective at 5 µM | |
| HT-1080 | Human Fibrosarcoma | Not explicitly stated, but effective at 5 µM | |
| 5637 | Human Bladder Carcinoma | Not explicitly stated, but effective at 5 µM | |
| Hs578T | Human Breast Cancer | Not explicitly stated, but effective at 5 µM | |
| HeLa | Human Cervical Cancer | Not explicitly stated, but effective at 5 µM | |
| Immune Cells (T cells, NK cells, Neutrophils, Dendritic Cells) | Various | No significant toxicity observed | [3] |
Note: Specific IC50 values for many cell lines are not explicitly provided in the primary literature in a tabular format. The effective concentration of 5 µM was used in multiple experiments to induce ferroptosis.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research on this compound. The following are protocols for key experiments based on the foundational studies.
In-Cell Western Assay for High-Throughput Screening
This assay was instrumental in the initial discovery of this compound from a library of over 4,200 compounds.[3][7]
Objective: To identify small molecules that reduce the intracellular levels of a target protein (e.g., GPX4).
Materials:
-
96-well plates
-
Cancer cell line of interest (e.g., PANC-1)
-
Complete culture medium
-
Compound library (including this compound)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS with 0.1% Tween-20)
-
Primary antibody against the target protein (e.g., anti-GPX4)
-
Infrared dye-labeled secondary antibody (e.g., IRDye 800CW)
-
DNA stain for normalization (e.g., DRAQ5™)
-
Odyssey Infrared Imaging System (or equivalent)
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Compound Treatment: Treat the cells with the small molecule library compounds at the desired concentration (e.g., a range from 0.625 to 5 µM for this compound) for a specified duration (e.g., 12 hours).[9]
-
Fixation: After treatment, remove the medium and wash the cells with PBS. Fix the cells by adding the fixation solution and incubating for 20 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then add the permeabilization buffer for 20 minutes at room temperature.
-
Blocking: Wash the cells and add blocking buffer for 1.5 hours at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells multiple times with PBS containing 0.1% Tween-20. Incubate with the infrared dye-labeled secondary antibody and a nuclear stain for normalization for 1 hour at room temperature, protected from light.
-
Imaging and Analysis: Wash the cells thoroughly and allow them to dry. Scan the plate using an infrared imaging system. The intensity of the target protein signal is normalized to the DNA stain signal to account for variations in cell number.
In Vivo Ubiquitination Assay
This assay is critical for demonstrating that this compound induces the ubiquitination of GPX4.
Objective: To detect the ubiquitination of a target protein in living cells following treatment with a compound.
Materials:
-
Cancer cell line (e.g., PANC-1)
-
Plasmids encoding HA-tagged ubiquitin and Flag-tagged GPX4 (or use endogenous proteins)
-
Transfection reagent
-
This compound
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer (RIPA buffer with protease and deubiquitinase inhibitors)
-
Antibodies for immunoprecipitation (e.g., anti-Flag) and western blotting (e.g., anti-HA, anti-GPX4)
-
Protein A/G agarose (B213101) beads
Procedure:
-
Transfection: Co-transfect cells with plasmids encoding HA-ubiquitin and Flag-GPX4.
-
Treatment: After 24-48 hours, treat the cells with this compound for a specified time course (e.g., 0.5 to 2 hours).[7] In the last few hours of treatment, add a proteasome inhibitor to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Harvest the cells and lyse them in lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein (e.g., anti-Flag for tagged GPX4) overnight at 4°C. Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the protein complexes from the beads and separate them by SDS-PAGE. Transfer the proteins to a membrane and probe with an antibody against ubiquitin (e.g., anti-HA) to detect the ubiquitinated target protein.
Pancreatic Cancer Mouse Model Studies
In vivo studies are essential to evaluate the therapeutic potential and safety of this compound.
Objective: To assess the anti-tumor efficacy and impact on the tumor microenvironment of this compound alone and in combination with immunotherapy in a mouse model of pancreatic cancer.
Animal Models:
-
Orthotopic Pancreatic Ductal Adenocarcinoma (PDAC) Model: Human or mouse pancreatic cancer cells are surgically implanted into the pancreas of immunocompromised or immunocompetent mice, respectively.
-
Genetically Engineered Mouse Models (GEMMs): Mice that spontaneously develop pancreatic cancer due to specific genetic mutations (e.g., KRAS and TP53 mutations) that mimic human disease.[6]
Treatment Regimen:
-
This compound Administration: The specific dosage and route of administration would be determined by pharmacokinetic and tolerability studies. As an example from the primary research, this compound was administered to mice, but the exact dosage and schedule for all experiments are not consistently detailed in the abstracts.
-
Combination Therapy: For combination studies, this compound is administered along with an immune checkpoint inhibitor, such as an anti-PD-L1 (CD274) antibody.[6]
Outcome Measures:
-
Tumor Growth: Tumor volume is measured regularly using calipers (for subcutaneous models) or through imaging techniques (for orthotopic models).
-
Survival: The overall survival of the treated mice is monitored.
-
Immunohistochemistry: Tumors are harvested at the end of the study and analyzed for markers of ferroptosis (e.g., 4-HNE), cell proliferation (e.g., Ki-67), and immune cell infiltration (e.g., CD8+ T cells).
-
Toxicity: The body weight of the mice is monitored, and major organs are examined for any signs of toxicity.
Visualizations: Signaling Pathways and Experimental Workflows
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. GPX4 knockdown suppresses M2 macrophage polarization in gastric cancer by modulating kynurenine metabolism [thno.org]
- 6. Cell type-specific induction of ferroptosis to boost antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
The Role of N6F11 in GPX4 Degradation: A Technical Guide for Researchers
An In-depth Examination of a Novel Ferroptosis Inducer for Cancer Therapy
This technical guide provides a comprehensive overview of the mechanism by which the small molecule N6F11 induces the degradation of Glutathione Peroxidase 4 (GPX4), a key regulator of ferroptosis. This document is intended for researchers, scientists, and drug development professionals interested in the fields of ferroptosis, cancer biology, and targeted protein degradation. We will delve into the signaling pathway, present quantitative data on this compound's activity, and provide detailed experimental protocols for key assays.
Introduction: Targeting Ferroptosis in Cancer
Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation of lipid peroxides. GPX4 plays a crucial role in preventing ferroptosis by reducing lipid hydroperoxides to non-toxic lipid alcohols. Given that many cancer cells exhibit a heightened dependence on GPX4 for survival, targeting this protein has emerged as a promising anti-cancer strategy. The small molecule this compound has been identified as a novel and selective inducer of ferroptosis through a unique mechanism of action that leads to the degradation of GPX4 specifically in cancer cells, while sparing immune cells.[1][2][3][4][5]
The this compound-TRIM25-GPX4 Signaling Axis
Unlike direct GPX4 inhibitors, this compound does not bind to GPX4.[2] Instead, it acts as a molecular glue, promoting the interaction between GPX4 and the E3 ubiquitin ligase TRIM25 (Tripartite Motif Containing 25).[1][2][3][5] This interaction is highly specific to cancer cells, which often exhibit higher levels of TRIM25 expression compared to immune cells.[1][4]
The binding of this compound to the RING domain of TRIM25 allosterically activates its E3 ligase function.[1][2] Activated TRIM25 then catalyzes the K48-linked polyubiquitination of GPX4.[1][2] This specific type of ubiquitin chain marks GPX4 for recognition and subsequent degradation by the proteasome. The resulting depletion of GPX4 protein leads to an accumulation of lipid peroxides and ultimately, the induction of ferroptosis in cancer cells.
Quantitative Data: this compound Activity in Cancer Cell Lines
This compound has demonstrated potent and broad-spectrum activity against a variety of human and mouse cancer cell lines. The half-maximal inhibitory concentration (IC50) values for this compound-induced cell death after 72 hours of treatment are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| PANC1 | Human Pancreatic Cancer | ~2.5 |
| HT1080 | Human Fibrosarcoma | ~1.8 |
| MiaPACA2 | Human Pancreatic Cancer | ~3.0 |
| BxPC3 | Human Pancreatic Cancer | ~3.5 |
| KPC | Mouse Pancreatic Cancer | ~4.0 |
| 5637 | Human Bladder Carcinoma | ~2.0 |
| Hs578T | Human Breast Cancer | ~2.2 |
| HeLa | Human Cervical Cancer | ~2.8 |
Note: The IC50 values are approximate and have been collated from the primary literature. For precise values, please refer to the cited publications.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to elucidate the role of this compound in GPX4 degradation.
In-Cell Western Assay for GPX4 Protein Levels
This assay is used to quantify the reduction in GPX4 protein levels following this compound treatment in a high-throughput format.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., PANC1)
-
This compound (stock solution in DMSO)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., LI-COR Intercept (TBS) Blocking Buffer)
-
Primary Antibody: Rabbit anti-GPX4 (e.g., Abcam, Cat# ab125066, 1:1000 dilution)
-
Normalization Antibody: Mouse anti-β-actin (e.g., Sigma-Aldrich, Cat# A5441, 1:2000 dilution)
-
Secondary Antibodies: IRDye 800CW Goat anti-Rabbit IgG and IRDye 680RD Goat anti-Mouse IgG (LI-COR, 1:10,000 dilution)
-
Phosphate Buffered Saline (PBS)
-
LI-COR Odyssey CLx Imaging System
Protocol:
-
Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0.1 to 10 µM) or DMSO vehicle control for the desired time (e.g., 12, 24, or 48 hours).
-
Aspirate the media and fix the cells with 100 µL of 4% PFA for 20 minutes at room temperature.
-
Wash the wells three times with 200 µL of PBS.
-
Permeabilize the cells with 100 µL of Permeabilization Buffer for 20 minutes at room temperature.
-
Wash the wells three times with 200 µL of PBS.
-
Block the wells with 150 µL of Blocking Buffer for 1.5 hours at room temperature.
-
Incubate the cells with 50 µL of primary antibody solution (anti-GPX4 and anti-β-actin in Blocking Buffer) overnight at 4°C.
-
Wash the wells five times with PBS containing 0.1% Tween-20 (PBST).
-
Incubate the cells with 50 µL of secondary antibody solution (in Blocking Buffer, protected from light) for 1 hour at room temperature.
-
Wash the wells five times with PBST.
-
Scan the plate on the LI-COR Odyssey CLx Imaging System at 700 nm and 800 nm channels.
-
Quantify the fluorescence intensity for GPX4 and normalize it to the β-actin signal.
Co-Immunoprecipitation (Co-IP) of TRIM25 and GPX4
This protocol is designed to demonstrate the this compound-induced interaction between TRIM25 and GPX4.
Materials:
-
PANC1 cells
-
This compound (5 µM) and MG132 (10 µM, proteasome inhibitor)
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with protease and phosphatase inhibitors)
-
Primary Antibodies: Rabbit anti-TRIM25 (e.g., Cell Signaling Technology, Cat# 14674) and Mouse anti-GPX4 (e.g., Santa Cruz Biotechnology, Cat# sc-166569)
-
Control IgG (Rabbit and Mouse)
-
Protein A/G magnetic beads
-
Wash Buffer (Lysis buffer with lower detergent concentration)
-
Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 2.5)
-
SDS-PAGE and Western Blot reagents
Protocol:
-
Culture PANC1 cells to 80-90% confluency.
-
Treat cells with 5 µM this compound and 10 µM MG132 for 3-6 hours. MG132 is included to prevent the degradation of ubiquitinated GPX4.
-
Lyse the cells in ice-cold Lysis Buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Pre-clear the lysates by incubating with Protein A/G magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with 2-4 µg of anti-TRIM25 antibody or control Rabbit IgG overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads five times with ice-cold Wash Buffer.
-
Elute the protein complexes from the beads using Elution Buffer or by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blotting using the anti-GPX4 antibody. An increased GPX4 signal in the this compound-treated sample immunoprecipitated with the TRIM25 antibody indicates an enhanced interaction.
In Vitro Ubiquitination Assay for GPX4
This assay confirms the this compound-dependent, TRIM25-mediated ubiquitination of GPX4.
Materials:
-
Recombinant human E1 (UBE1), E2 (UbcH5b), and TRIM25 proteins
-
Recombinant human His-tagged GPX4 protein
-
HA-tagged Ubiquitin (wild-type, K48-only, and K63-only mutants)
-
This compound
-
Ubiquitination Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM ATP, 0.1 mM DTT)
-
Anti-His and Anti-HA antibodies for Western blotting
Protocol:
-
Set up the ubiquitination reactions in a total volume of 30 µL containing: 100 ng of E1, 200 ng of E2, 500 ng of TRIM25, 1 µg of His-GPX4, and 2 µg of HA-Ubiquitin (or its mutants).
-
Add this compound (e.g., 10 µM) or DMSO to the respective reaction tubes.
-
Initiate the reaction by adding ATP and incubate at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Resolve the proteins by SDS-PAGE and perform a Western blot.
-
Probe the membrane with an anti-His antibody to detect ubiquitinated forms of GPX4, which will appear as a high-molecular-weight smear or ladder.
-
Confirm the presence of ubiquitin on GPX4 by probing with an anti-HA antibody. Using K48-only and K63-only ubiquitin mutants will confirm the linkage type.
Visualizations of Experimental and Logical Workflows
Conclusion
The small molecule this compound represents a promising new class of anti-cancer agents that induce ferroptosis through a novel mechanism of targeted protein degradation. By hijacking the E3 ligase TRIM25, this compound selectively triggers the ubiquitination and subsequent proteasomal degradation of GPX4 in cancer cells. This technical guide provides a foundational understanding of the this compound-TRIM25-GPX4 axis and detailed protocols to facilitate further research in this exciting area of drug discovery and cancer biology. The cell-type selectivity of this compound offers a potential therapeutic window that could overcome the limitations of broader-acting ferroptosis inducers.
References
- 1. Tumor-specific GPX4 degradation enhances ferroptosis-initiated antitumor immune response in mouse models of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell type-specific induction of ferroptosis to boost antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Identifying the Cellular Targets of N6F11: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular targets and mechanism of action of N6F11, a novel small molecule inducer of ferroptosis. The information presented herein is intended to support further research and drug development efforts targeting cancer-specific cellular pathways.
Executive Summary
This compound is a selective inducer of ferroptosis, a form of iron-dependent programmed cell death. Its primary cellular target is the E3 ubiquitin ligase Tripartite Motif Containing 25 (TRIM25). By binding to TRIM25, this compound initiates a cascade of events leading to the degradation of Glutathione Peroxidase 4 (GPX4), a key enzyme that protects cells from lipid peroxidation and ferroptosis. This mechanism of action is notably cancer cell-specific due to the significantly higher expression levels of TRIM25 in malignant cells compared to healthy immune cells. This selectivity presents a promising therapeutic window for cancer treatment, potentially minimizing the off-target effects commonly associated with other ferroptosis inducers.
Mechanism of Action: Targeting the TRIM25-GPX4 Axis
The central mechanism of this compound involves the hijacking of the cellular ubiquitin-proteasome system to induce targeted protein degradation.
Direct Binding to TRIM25: this compound directly binds to the RING domain of TRIM25. This interaction is the initiating event in its mechanism of action.
TRIM25-mediated Ubiquitination of GPX4: Upon binding of this compound, the E3 ligase activity of TRIM25 is redirected towards GPX4. TRIM25 then catalyzes the attachment of K48-linked ubiquitin chains to GPX4.
Proteasomal Degradation of GPX4: The polyubiquitinated GPX4 is subsequently recognized and degraded by the proteasome.
Induction of Ferroptosis: The degradation of GPX4, a crucial enzyme in the cellular antioxidant defense system, leads to an accumulation of lipid reactive oxygen species (ROS) and ultimately triggers ferroptotic cell death.
This targeted degradation of GPX4 is specific to cancer cells because TRIM25 is predominantly expressed in these cells.[1] In contrast, immune cells, which have low TRIM25 expression, are largely spared from the effects of this compound, highlighting its potential for a favorable safety profile.[1] Furthermore, the ferroptotic cell death induced by this compound has been shown to initiate a high mobility group box 1 (HMGB1)-dependent antitumor immune response mediated by CD8+ T cells.
Quantitative Data
While comprehensive quantitative data for this compound is still emerging, the following table summarizes the available information on its efficacy. It is important to note that specific IC50 values can vary between different cancer cell lines.
| Parameter | Cell Line | Value | Reference |
| IC50 (Cell Viability) | Various Cancer Cell Lines | Micromolar (µM) range | [2] |
| IC50 (Cell Viability) | Specific Cancer Cells | Nanomolar (nM) range | [3] |
Further pharmacological optimization is noted as a need to enhance the activity of this compound, as the most effective concentrations in the majority of cancer cells tested are in the micromolar range.[3] In vivo pharmacokinetic data for this compound, including its half-life and tissue distribution, are not yet available and require future investigation.[3]
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to elucidate the cellular targets and mechanism of action of this compound.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This assay is used to confirm the direct binding of this compound to its target protein, TRIM25, in a cellular context. The principle is that ligand binding increases the thermal stability of the target protein.
Materials:
-
Cancer cell line of interest (e.g., PANC-1)
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Thermocycler
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Anti-TRIM25 antibody
-
Anti-GPX4 antibody (as a non-binding control)
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
Procedure:
-
Cell Treatment: Culture cells to near confluence. Treat the cells with this compound at the desired concentration or with DMSO for a specified period (e.g., 1-2 hours) to allow for cellular uptake and target binding.
-
Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the samples at a range of temperatures (e.g., 40°C to 70°C) for 3-5 minutes in a thermocycler. Include a non-heated control.
-
Lysis and Protein Extraction: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Pellet the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Western Blot Analysis: Collect the supernatant containing the soluble protein fraction. Normalize the protein concentrations. Analyze the levels of soluble TRIM25, GPX4, and a loading control in each sample by Western blotting.
-
Data Analysis: Quantify the band intensities. A shift in the melting curve to higher temperatures for the this compound-treated samples compared to the DMSO control indicates that this compound binds to and stabilizes TRIM25.
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions
This technique is used to demonstrate the interaction between TRIM25 and GPX4 and how it is affected by this compound.
Materials:
-
Cancer cells expressing endogenous or tagged TRIM25 and GPX4
-
This compound and DMSO
-
Co-IP lysis buffer (non-denaturing)
-
Anti-TRIM25 antibody or antibody against the tag
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents
-
Anti-GPX4 antibody and anti-TRIM25 antibody
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound or DMSO. Lyse the cells with a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Pre-clear the cell lysates. Incubate the lysates with an anti-TRIM25 antibody overnight at 4°C.
-
Complex Capture: Add protein A/G magnetic beads to the lysate-antibody mixture and incubate to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads using an elution buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against GPX4 and TRIM25 to detect the presence of the co-immunoprecipitated protein. An increased amount of GPX4 in the TRIM25 immunoprecipitate from this compound-treated cells would suggest that this compound promotes the interaction between these two proteins.
In Vitro Ubiquitination Assay
This assay directly assesses the ability of TRIM25 to ubiquitinate GPX4 in the presence of this compound.
Materials:
-
Recombinant human E1 ubiquitin-activating enzyme
-
Recombinant human E2 ubiquitin-conjugating enzyme (e.g., UBE2D2/UbcH5b)
-
Recombinant human TRIM25
-
Recombinant human GPX4
-
Ubiquitin
-
This compound and DMSO
-
ATP
-
Ubiquitination reaction buffer
-
SDS-PAGE and Western blot reagents
-
Anti-GPX4 antibody
-
Anti-ubiquitin antibody
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP, ubiquitin, E1, E2, recombinant TRIM25, and recombinant GPX4.
-
Compound Addition: Add this compound or DMSO to the respective reaction tubes.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours) to allow for the ubiquitination reaction to proceed.
-
Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Western Blot Analysis: Separate the reaction products by SDS-PAGE and analyze by Western blotting using an anti-GPX4 antibody to detect higher molecular weight bands corresponding to ubiquitinated GPX4. An anti-ubiquitin antibody can also be used to confirm polyubiquitination. An increase in the ubiquitination of GPX4 in the presence of this compound would confirm its role in promoting this process.
Visualizations
The following diagrams illustrate the key pathways and experimental workflows described in this guide.
Caption: this compound signaling pathway leading to ferroptosis in cancer cells.
Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.
Caption: Co-Immunoprecipitation (Co-IP) experimental workflow.
References
- 1. TFEB promotes Ginkgetin-induced ferroptosis via TRIM25 mediated GPX4 lysosomal degradation in EGFR wide-type lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
N6F11 Interaction with TRIM25 E3 Ligase: A Technical Guide to a Novel Ferroptosis Induction Pathway
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: The induction of ferroptosis, an iron-dependent form of regulated cell death, has emerged as a promising therapeutic strategy in oncology. However, the clinical translation of ferroptosis inducers has been hampered by off-target effects and toxicity to non-cancerous cells, particularly immune cells. This technical guide details the mechanism of N6F11, a novel small-molecule compound that selectively induces ferroptosis in cancer cells by activating the E3 ubiquitin ligase TRIM25. This compound directly binds to the RING domain of TRIM25, triggering the K48-linked ubiquitination and subsequent proteasomal degradation of Glutathione (B108866) Peroxidase 4 (GPX4), a key negative regulator of ferroptosis. This guide provides an in-depth analysis of the signaling pathway, quantitative interaction data, key experimental protocols, and the implications of this pathway for targeted cancer therapy.
Core Components of the Pathway
This compound: A Selective Ferroptosis Inducer
This compound is a small-molecule compound identified from a library screen for its ability to inhibit GPX4 protein expression.[1][2] Unlike conventional ferroptosis activators such as erastin (B1684096) or RSL3, this compound does not directly inhibit GPX4.[1][3] Instead, it acts as a molecular activator, initiating a degradation cascade that is highly specific to cancer cells.[1][2][4]
TRIM25: The E3 Ubiquitin Ligase
Tripartite Motif Containing 25 (TRIM25) is a member of the extensive TRIM family of proteins, which function primarily as E3 ubiquitin ligases and are pivotal in regulating innate immunity.[5][6] TRIM25's structure is characterized by several key functional domains:[5][7][8]
-
RING Domain: The N-terminal Really Interesting New Gene (RING) domain is the catalytic core, responsible for transferring ubiquitin from an E2 conjugating enzyme to a substrate.[5][7]
-
B-Box Domains: The function of these domains is not fully elucidated but may contribute to the E3 ligase activity.[5][9]
-
Coiled-Coil (CC) Domain: This domain mediates the dimerization or oligomerization of TRIM25, a process often necessary for its catalytic activity.[5][7]
-
PRY/SPRY (B30.2) Domain: The C-terminal PRY/SPRY domain functions as the primary substrate recognition module, binding to target proteins.[5][8]
While well-known for its role in the RIG-I antiviral signaling pathway, recent findings have established its critical function in this compound-mediated ferroptosis.[4][6] A key aspect of this pathway is the observation that TRIM25 is predominantly expressed in cancer cells compared to various immune cell types, which forms the basis for this compound's selectivity.[1][2][3][10]
GPX4: The Master Repressor of Ferroptosis
Glutathione Peroxidase 4 (GPX4) is a unique, monomeric enzyme that uses glutathione to reduce and detoxify lipid hydroperoxides within biological membranes.[4][11] By preventing the uncontrolled accumulation of lipid reactive oxygen species (ROS), GPX4 serves as the master repressor of ferroptosis.[4][11] Its degradation leaves cells vulnerable to iron-dependent lipid peroxidation and subsequent cell death.[11]
The this compound-TRIM25-GPX4 Signaling Axis
The interaction between this compound and TRIM25 initiates a specific signaling cascade culminating in the degradation of GPX4 and the induction of ferroptosis in cancer cells.
-
This compound Binds to TRIM25: The small molecule this compound directly engages TRIM25. Molecular modeling and Cellular Thermal Shift Assays (CETSA) have confirmed that this compound binds specifically to the catalytic RING domain of TRIM25, acting as an activator.[3][11][12]
-
TRIM25 Recruits GPX4: Concurrently, the PRY/SPRY domain of TRIM25 interacts with and recruits GPX4 as its substrate.[1][2]
-
GPX4 Ubiquitination: The this compound-activated TRIM25 catalyzes the attachment of a K48-linked polyubiquitin (B1169507) chain to GPX4.[3][11][13] K48-linked ubiquitination is a canonical signal for proteasomal degradation.
-
Proteasomal Degradation of GPX4: The polyubiquitinated GPX4 is recognized and degraded by the 26S proteasome.[4][11][13]
-
Induction of Ferroptosis: The depletion of GPX4 leads to a massive accumulation of lipid peroxides, culminating in iron-dependent cell death, or ferroptosis.[1][4][11] This process has been shown to initiate an antitumor immune response mediated by CD8+ T cells.[3][14]
Quantitative Analysis of Molecular Interactions
While direct quantitative data for the this compound-TRIM25 interaction is emerging, related biophysical data for TRIM25 underscores its ability to engage in specific molecular interactions. The primary evidence for this compound binding comes from Cellular Thermal Shift Assays, which confirmed increased thermal stability of TRIM25 in the presence of this compound, indicating direct engagement.[3]
| Interaction | Method | Affinity/Parameter | Reference(s) |
| This compound : TRIM25 | CETSA | Increased thermal stability of TRIM25 protein | [3] |
| TRIM25 : pre-let-7a-1 RNA | EMSA | Kd of ~800 nM | [15] |
| TRIM25 PRY/SPRY : Stem-loop RNAs | ITC | Kd in the range of 0.4–4 µM | [16] |
| TRIM25 CC-PRY/SPRY : lncRNA Lnczc3h7a | (Not Specified) | KD of 486 ± 77 nM | [17] |
CETSA: Cellular Thermal Shift Assay; EMSA: Electrophoretic Mobility Shift Assay; ITC: Isothermal Titration Calorimetry. Kd: Dissociation Constant.
Key Experimental Methodologies & Workflows
Verifying the this compound-TRIM25-GPX4 axis requires a series of robust biochemical and cell-based assays. Below are detailed protocols for the key experiments cited in the discovery and validation of this pathway.
Co-Immunoprecipitation (Co-IP) for Interaction Mapping
This technique is used to demonstrate the physical interaction between TRIM25 and GPX4 within the cell.
Protocol:
-
Cell Culture and Lysis: Culture cancer cells (e.g., PANC-1) to 80-90% confluency. Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the cell lysate with Protein A/G agarose (B213101) beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Add a primary antibody against the "bait" protein (e.g., anti-TRIM25) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Capture: Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash 3-5 times with cold lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting "prey" protein (e.g., anti-GPX4). For unbiased discovery, eluates can be analyzed by mass spectrometry (MS).[1][2]
In Vitro Ubiquitination Assay
This assay directly demonstrates the E3 ligase activity of TRIM25 towards its substrate GPX4.
Protocol:
-
Component Assembly: Combine the following purified recombinant components in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT):
-
E1 Ubiquitin-Activating Enzyme
-
E2 Ubiquitin-Conjugating Enzyme (e.g., UbcH5 family)[18]
-
Recombinant TRIM25 (wild-type or mutants)
-
Recombinant GPX4 (substrate)
-
Ubiquitin (and ATP)
-
This compound (or DMSO as a control)
-
-
Initiation: Start the reaction by adding ATP to the mixture.
-
Incubation: Incubate the reaction at 37°C for a specified time course (e.g., 0, 30, 60, 90 minutes).
-
Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Detection: Analyze the reaction products by Western blotting. Probe with an anti-GPX4 antibody to detect higher molecular weight bands corresponding to polyubiquitinated GPX4. A ladder of bands indicates successful ubiquitination.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct binding of a small molecule (ligand) to its protein target in a cellular environment. Ligand binding stabilizes the target protein, increasing its melting temperature.[3]
Protocol:
-
Treatment: Treat intact cancer cells with either this compound or a vehicle control (DMSO) for a defined period.
-
Heating: Aliquot the treated cell suspensions and heat them to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes to induce protein denaturation and aggregation.
-
Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing non-aggregated proteins) from the aggregated protein pellet by high-speed centrifugation.
-
Analysis: Analyze the amount of soluble TRIM25 remaining at each temperature point for both this compound-treated and control samples using Western blotting.
-
Melt Curve Generation: Plot the percentage of soluble TRIM25 against temperature. A rightward shift in the melting curve for the this compound-treated sample compared to the control indicates target engagement and stabilization.
Implications for Drug Development
The discovery of the this compound-TRIM25 interaction presents a paradigm shift for ferroptosis-based cancer therapies.
-
Tumor Selectivity: The primary advantage of this mechanism is its selectivity. By hijacking an E3 ligase (TRIM25) that is predominantly expressed in cancer cells, this compound selectively degrades GPX4 in malignant cells while sparing immune cells.[1][2][4][10] This overcomes a major hurdle of previous GPX4 inhibitors, which caused immunosuppressive toxicity.[4]
-
Novel Mechanism of Action: this compound is not a direct enzyme inhibitor but an activator of a degradation pathway. This offers a distinct pharmacological approach that may be effective in cancers resistant to conventional therapies.
-
Synergy with Immunotherapy: By inducing a form of immunogenic cell death, this compound treatment enhances the infiltration and cytotoxicity of CD8+ T cells in the tumor microenvironment.[4] This provides a strong rationale for combination therapies with immune checkpoint inhibitors.[3][19]
Future research will likely focus on optimizing the pharmacokinetic properties of this compound for clinical development and exploring whether other TRIM family members can be similarly targeted to induce cell-type-specific protein degradation.[2]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Cell type-specific induction of ferroptosis to boost antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stockwelllab.fas.columbia.edu [stockwelllab.fas.columbia.edu]
- 4. researchgate.net [researchgate.net]
- 5. TRIM25 - Wikipedia [en.wikipedia.org]
- 6. TRIM25 in the Regulation of the Antiviral Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The structural basis of TRIM25-mediated regulation of RIG-I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal structure of the TRIM25 B30.2 (PRYSPRY) domain: a key component of antiviral signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | TRIM25 in the Regulation of the Antiviral Innate Immunity [frontiersin.org]
- 10. Ferroptosis inducer kills pancreatic tumor, spares immune cells | BioWorld [bioworld.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. RNA-binding activity of TRIM25 is mediated by its PRY/SPRY domain and is required for ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The molecular dissection of TRIM25’s RNA-binding mechanism provides key insights into its antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. researchgate.net [researchgate.net]
- 19. dallasinnovates.com [dallasinnovates.com]
In-depth Technical Guide: Research Applications of N6F11 (CAS Number: 851398-76-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the research applications of N6F11 (CAS Number: 851398-76-0), a novel small molecule identified as a selective inducer of ferroptosis. This compound presents a promising therapeutic strategy in oncology by specifically targeting cancer cells for degradation of Glutathione Peroxidase 4 (GPX4), a key regulator of ferroptosis, while notably sparing immune cells. This document details the mechanism of action of this compound, summarizes key quantitative data, provides insights into experimental protocols, and visualizes the core signaling pathway and experimental workflows.
Introduction
This compound, with the chemical name 2-(chloromethyl)-6-(4-chlorophenyl)-thieno[3,2-d]pyrimidin-4(3H)-one, is a potent and selective ferroptosis inducer.[1][2][3] Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.[4] Unlike other ferroptosis inducers such as erastin (B1684096) and RSL3, which can affect both cancerous and healthy cells, this compound exhibits a unique cancer-cell-specific activity.[3][5] This selectivity makes this compound a valuable tool for cancer research and a potential candidate for further drug development, particularly for immunologically sensitive tumors like pancreatic cancer.[3][5]
Mechanism of Action
This compound induces ferroptosis through a novel mechanism that involves the E3 ubiquitin ligase, Tripartite Motif Containing 25 (TRIM25).[2][5] The key steps in the signaling pathway are as follows:
-
This compound Binds to TRIM25: this compound directly binds to the RING domain of TRIM25, an E3 ubiquitin ligase that is predominantly expressed in cancer cells compared to immune cells.[2][5]
-
TRIM25-mediated GPX4 Ubiquitination: This binding event activates TRIM25, leading to the K48-linked ubiquitination of GPX4.[2][6]
-
Proteasomal Degradation of GPX4: The ubiquitinated GPX4 is then targeted for degradation by the proteasome.[2]
-
Induction of Ferroptosis: The degradation of GPX4, a crucial enzyme that neutralizes lipid peroxides, leads to an accumulation of lipid reactive oxygen species (ROS) and subsequent iron-dependent cell death, known as ferroptosis.[3][4]
-
Initiation of Antitumor Immunity: The ferroptotic cancer cell death induced by this compound can release damage-associated molecular patterns (DAMPs), such as High Mobility Group Box 1 (HMGB1), which can initiate a CD8+ T cell-dependent antitumor immune response.[2][6]
This selective mechanism of action in cancer cells, while sparing immune cells, positions this compound as a promising agent for combination therapies with immune checkpoint inhibitors.[3]
Quantitative Data
The following tables summarize the available quantitative data for this compound from various research applications.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line(s) | Value | Reference |
| Effective Concentration | Various human and mouse cancer cell lines | Micromolar (µM) range | [3][5] |
| Specific cancer cells | Nanomolar (nM) efficacy observed | [5] | |
| GPX4 Protein Suppression | PANC1, HT1080, MiaPACA2, BxPC3, KPC, 5637, Hs578T, HeLa | 0.625 to 5 µM | [2] |
| Cell Death Induction | Human pancreatic cancer cells | Nearly 50% cell death within 12 hours | [1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Treatment | Outcome | Reference |
| Mouse models with pancreatic cancer | This compound | Virtually stopped cancer progression | [1] |
| Mouse models with pancreatic cancer | This compound in combination with an immune checkpoint inhibitor | Significantly improved survival rates compared to either treatment alone | [1] |
Experimental Protocols
While detailed, step-by-step protocols for experiments specifically using this compound are not publicly available, this section outlines the general methodologies for key assays based on the existing literature.
In-Cell Western Assay for Screening
This assay was utilized in the initial screening to identify this compound as an inhibitor of GPX4 expression.
-
Objective: To quantify GPX4 protein levels in cancer cells following treatment with compounds from a screening library.
-
General Procedure:
-
Seed cancer cells (e.g., PANC1) in microplates and allow them to adhere.
-
Treat cells with a library of small-molecule compounds for a specified duration.
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody specific for GPX4.
-
Incubate with a fluorescently labeled secondary antibody.
-
Quantify the fluorescence intensity, which is proportional to the amount of GPX4 protein.
-
Cellular Thermal Shift Assay (CETSA)
CETSA can be used to verify the direct binding of this compound to its target protein, TRIM25.
-
Objective: To assess the thermal stabilization of TRIM25 in the presence of this compound.
-
General Procedure:
-
Treat intact cells or cell lysates with this compound or a vehicle control.
-
Heat the samples across a range of temperatures.
-
Separate soluble proteins from aggregated proteins by centrifugation.
-
Analyze the soluble fraction for the presence of TRIM25 using Western blotting or other protein detection methods.
-
A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.
-
Lipid Peroxidation Assay
This assay measures the downstream effect of this compound-induced GPX4 degradation.
-
Objective: To quantify the accumulation of lipid peroxides in cells treated with this compound.
-
General Procedure:
-
Treat cancer cells with this compound for a specified time.
-
Incubate the cells with a fluorescent probe that reacts with lipid peroxides (e.g., BODIPY™ 581/591 C11).
-
Measure the fluorescence intensity using a plate reader, microscope, or flow cytometer. An increase in fluorescence indicates lipid peroxidation.
-
In Vivo Pancreatic Cancer Model
These studies are crucial for evaluating the therapeutic potential of this compound.
-
Objective: To assess the antitumor efficacy and safety of this compound in a living organism.
-
General Procedure:
-
Establish pancreatic tumors in mice, for example, by subcutaneous injection of cancer cells or using genetically engineered models.
-
Administer this compound, a vehicle control, and/or other therapeutic agents (e.g., immune checkpoint inhibitors) to the mice according to a defined dosing schedule.
-
Monitor tumor growth over time using calipers or imaging techniques.
-
Assess animal well-being and potential toxicity by monitoring body weight and observing for adverse effects.
-
At the end of the study, tumors and other tissues can be harvested for further analysis (e.g., immunohistochemistry, Western blotting).
-
Visualizations
This compound Signaling Pathway
Caption: this compound signaling pathway leading to ferroptosis and antitumor immunity.
General Experimental Workflow for this compound Research
Caption: A generalized workflow for the research and development of this compound.
Conclusion
This compound represents a significant advancement in the field of ferroptosis inducers due to its unique cancer-cell-specific mechanism of action. By targeting the TRIM25-GPX4 axis, it offers a promising avenue for inducing ferroptosis in tumors while minimizing off-target effects on the immune system. The ability of this compound to stimulate an antitumor immune response further enhances its therapeutic potential, particularly in combination with immunotherapies. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to optimize its clinical application. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the potential of this compound in oncology.
References
- 1. Experimental compound kills cancer, spares immune cells: Newsroom - UT Southwestern, Dallas, Texas [utsouthwestern.edu]
- 2. stockwelllab.fas.columbia.edu [stockwelllab.fas.columbia.edu]
- 3. Ferroptosis inducer kills pancreatic tumor, spares immune cells | BioWorld [bioworld.com]
- 4. mdpi.com [mdpi.com]
- 5. Cell type-specific induction of ferroptosis to boost antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tumor-specific GPX4 degradation enhances ferroptosis-initiated antitumor immune response in mouse models of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
N6F11: A Targeted Approach to Inducing Ferroptosis in Cancer Cells
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The novel small molecule N6F11 has emerged as a promising anti-cancer agent due to its unique ability to selectively induce ferroptosis in cancer cells while sparing healthy immune cells. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on various cancer cell lines, and detailed experimental protocols for its study. The information presented herein is intended to be a valuable resource for researchers, scientists, and drug development professionals working in the field of oncology and targeted therapeutics.
Introduction
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. Unlike apoptosis, it is a non-caspase-dependent process. The induction of ferroptosis has been identified as a promising therapeutic strategy for cancers that are resistant to traditional chemotherapeutic agents. However, a significant challenge has been the development of agents that can selectively target cancer cells without causing toxicity to normal tissues.
This compound is a recently identified ferroptosis inducer that addresses this challenge. It exhibits a high degree of selectivity for cancer cells by targeting a mechanism that is hyperactive in malignant cells. This guide will delve into the molecular underpinnings of this compound's activity and provide the necessary technical details for its investigation.
Mechanism of Action
This compound's selective cytotoxicity is rooted in its unique mechanism of action, which exploits the differential expression of the E3 ubiquitin ligase Tripartite Motif Containing 25 (TRIM25) between cancer and normal cells. TRIM25 is overexpressed in a variety of cancers and plays a role in oncogenesis.
The signaling pathway of this compound is as follows:
-
This compound Binds to TRIM25: this compound directly binds to the RING domain of TRIM25, which is predominantly expressed in cancer cells.[1]
-
TRIM25-Mediated Ubiquitination of GPX4: This binding event allosterically activates TRIM25, leading to the K48-linked ubiquitination of Glutathione Peroxidase 4 (GPX4).[1] GPX4 is a key enzyme that protects cells from ferroptosis by reducing lipid hydroperoxides.
-
Proteasomal Degradation of GPX4: The ubiquitinated GPX4 is then targeted for degradation by the proteasome.
-
Induction of Ferroptosis: The degradation of GPX4 leads to an accumulation of lipid reactive oxygen species (ROS) and subsequent iron-dependent cell death, known as ferroptosis.
This cancer-cell-specific mechanism spares immune cells, which have low TRIM25 expression, from the cytotoxic effects of this compound.[1]
Signaling Pathway Diagram
Caption: this compound signaling pathway in cancer cells.
Effect on Different Cancer Cell Lines
This compound has demonstrated broad-spectrum activity against a variety of human and mouse cancer cell lines. While specific IC50 values are in the micromolar range for most tested cell lines, this indicates potent anti-cancer activity.[2] It is important to note that some studies suggest efficacy at nanomolar concentrations in certain cancer cells.[3]
Quantitative Data Summary
| Cell Line | Cancer Type | IC50 (µM) | Time Point (h) | Reference |
| PANC-1 | Pancreatic Ductal Adenocarcinoma | ~5 | 24 | [4] |
| HT-1080 | Fibrosarcoma | ~5 | 24 | [4] |
| MiaPACA-2 | Pancreatic Ductal Adenocarcinoma | Not explicitly stated, but effective | Not specified | [4] |
| BxPC-3 | Pancreatic Ductal Adenocarcinoma | Not explicitly stated, but effective | Not specified | [4] |
| KPC | Mouse Pancreatic Ductal Adenocarcinoma | Not explicitly stated, but effective | Not specified | [4] |
| 5637 | Bladder Carcinoma | Not explicitly stated, but effective | Not specified | [4] |
| Hs578T | Breast Cancer | Not explicitly stated, but effective | Not specified | [4] |
| HeLa | Cervical Cancer | Not explicitly stated, but effective | Not specified | [4] |
Note: The exact IC50 values for all cell lines are not consistently reported across publications. The values provided are approximations based on graphical data and textual descriptions from the cited literature.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of this compound.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
In-Cell Western Assay
This assay is used to quantify the expression of intracellular proteins, such as GPX4, in response to this compound treatment.
Materials:
-
Cancer cell lines
-
96-well plates
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS with 0.1% Tween-20)
-
Primary antibody against GPX4 (e.g., rabbit anti-GPX4, specific dilution to be optimized)
-
Primary antibody for normalization (e.g., mouse anti-β-actin, specific dilution to be optimized)
-
IRDye®-conjugated secondary antibodies (e.g., IRDye 800CW goat anti-rabbit, IRDye 680RD goat anti-mouse)
-
Fluorescent imaging system (e.g., LI-COR Odyssey)
Procedure:
-
Seed cells in a 96-well plate and treat with this compound as described for the cell viability assay.
-
Fix the cells with 4% PFA for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS containing 0.1% Tween-20.
-
Block the cells with blocking buffer for 1.5 hours at room temperature.
-
Incubate the cells with primary antibodies (diluted in blocking buffer) overnight at 4°C.
-
Wash the cells five times with PBS containing 0.1% Tween-20.
-
Incubate the cells with IRDye-conjugated secondary antibodies (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash the cells five times with PBS containing 0.1% Tween-20.
-
Scan the plate using a fluorescent imaging system.
-
Quantify the fluorescence intensity and normalize the GPX4 signal to the β-actin signal.
Cycloheximide (CHX) Chase Assay
This assay is used to determine the effect of this compound on the protein stability of GPX4.
Materials:
-
Cancer cell lines
-
This compound
-
Cycloheximide (CHX) solution (e.g., 100 µg/mL in DMSO)
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
Reagents and equipment for Western blotting
Procedure:
-
Treat cells with this compound or vehicle (DMSO) for a predetermined time (e.g., 6 hours).
-
Add CHX to the media to inhibit new protein synthesis.
-
Collect cell lysates at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).
-
Quantify the protein concentration in each lysate.
-
Perform Western blotting to detect the levels of GPX4 and a loading control (e.g., β-actin) at each time point.
-
Quantify the band intensities and plot the relative GPX4 protein levels over time to determine the protein half-life.
Western Blotting
This is a standard technique to detect specific proteins in a sample.
Materials:
-
Cell lysates from CHX chase assay or other experiments
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer
-
Primary antibodies (anti-GPX4, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
Experimental and Logical Workflows
This compound Drug Discovery and Validation Workflow
Caption: General workflow for the discovery and validation of this compound.
Conclusion
This compound represents a significant advancement in the field of ferroptosis-inducing anti-cancer agents. Its unique mechanism of action, which relies on the cancer-specific overexpression of TRIM25, provides a wide therapeutic window and minimizes off-target toxicity. The data and protocols presented in this guide offer a solid foundation for further research into the therapeutic potential of this compound and the development of next-generation ferroptosis-based cancer therapies. Further optimization of this compound's potency and pharmacokinetic properties will be crucial for its successful clinical translation.
References
N6F11: A Technical Guide to its Preclinical Oncology Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical studies of N6F11, a novel small molecule compound that has demonstrated significant promise in the field of oncology. This compound has been identified as a first-in-class, cell-type-specific inducer of ferroptosis, a form of iron-dependent programmed cell death. Its unique mechanism of action, which selectively targets cancer cells while sparing immune cells, positions it as a compelling candidate for further therapeutic development.
Core Mechanism of Action: Selective Ferroptosis Induction
This compound induces ferroptosis in cancer cells by promoting the degradation of Glutathione Peroxidase 4 (GPX4), a key enzyme that protects cells from lipid peroxidation and subsequent ferroptotic death.[1][2][3] Unlike other ferroptosis inducers that can also affect immune cells, this compound's selectivity stems from its interaction with the E3 ubiquitin ligase Tripartite Motif-Containing Protein 25 (TRIM25).[3][4][5] TRIM25 is highly expressed in many cancer cells but has low to no expression in immune cells. This compound binds to the RING domain of TRIM25, triggering the K48-linked ubiquitination of GPX4, which marks it for proteasomal degradation.[3][4] This targeted degradation of GPX4 leads to an accumulation of lipid reactive oxygen species (ROS) and ultimately, ferroptotic cell death specifically in cancer cells.[4][5]
Data Presentation: Quantitative Analysis of this compound Efficacy
The preclinical efficacy of this compound has been evaluated across a range of cancer cell lines and in in vivo models. The following tables summarize the key quantitative data from these studies.
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound Concentration (μM) for GPX4 Suppression | Reference |
| PANC1 | Human Pancreatic Ductal Adenocarcinoma | 0.625 - 5 | [3] |
| MiaPACA2 | Human Pancreatic Ductal Adenocarcinoma | 0.625 - 5 | [3] |
| BxPC3 | Human Pancreatic Ductal Adenocarcinoma | 0.625 - 5 | [3] |
| KPC | Mouse Pancreatic Ductal Adenocarcinoma | 0.625 - 5 | [3] |
| HT1080 | Human Fibrosarcoma | 0.625 - 5 | [3] |
| 5637 | Human Bladder Carcinoma | 0.625 - 5 | [3] |
| Hs578T | Human Breast Cancer | 0.625 - 5 | [3] |
| HeLa | Human Cervical Cancer | 0.625 - 5 | [3] |
Table 2: In Vivo Efficacy of this compound in Pancreatic Cancer Mouse Models
| Mouse Model | Treatment Group | Tumor Growth Inhibition | Key Findings | Reference |
| Orthotopic Pancreatic Cancer Model | This compound | Significant suppression of tumor growth | This compound was well-tolerated with no observed toxicity to healthy tissues. | [5] |
| Genetically Engineered Mouse Models (KRAS and TP53 mutations) | This compound + anti-CD274/PD-L1 | Significantly improved survival rates compared to either treatment alone | This compound sensitizes pancreatic tumors to immune checkpoint blockade. | [4] |
Experimental Protocols
This section details the methodologies for the key experiments conducted in the preclinical evaluation of this compound.
In-Cell Western Assay for GPX4 Expression
This assay was used to screen for compounds that modulate GPX4 protein levels.
-
Cell Seeding: Cancer cells were seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with this compound or other compounds from a small-molecule library for a specified period (e.g., 12 hours).[2]
-
Fixation and Permeabilization: Cells were fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100 in phosphate-buffered saline (PBS).
-
Blocking: Non-specific binding sites were blocked with a blocking buffer (e.g., Odyssey Blocking Buffer).
-
Primary Antibody Incubation: Cells were incubated with a primary antibody specific for GPX4 overnight at 4°C.
-
Secondary Antibody Incubation: After washing, cells were incubated with a fluorescently labeled secondary antibody (e.g., IRDye-conjugated secondary antibody) for 1 hour at room temperature.
-
Imaging and Quantification: The plate was scanned using an infrared imaging system (e.g., LI-COR Odyssey), and the fluorescence intensity, corresponding to GPX4 protein levels, was quantified.
Colony Formation Assay
This assay assesses the long-term proliferative capacity of cancer cells after treatment with this compound.
-
Cell Seeding: A single-cell suspension of cancer cells was seeded at a low density (e.g., 500-1000 cells/well) in 6-well plates.[6]
-
Treatment: Cells were treated with varying concentrations of this compound for a defined period.
-
Incubation: The treatment medium was removed, and cells were cultured in fresh medium for 10-14 days to allow for colony formation.
-
Fixation and Staining: Colonies were fixed with methanol (B129727) and stained with 0.5% crystal violet solution.[7]
-
Quantification: The number of colonies (typically defined as a cluster of ≥50 cells) in each well was counted manually or using colony-counting software. The surviving fraction was calculated relative to the untreated control.
Orthotopic Pancreatic Cancer Mouse Model
This in vivo model was used to evaluate the anti-tumor efficacy of this compound in a physiologically relevant setting.
-
Cell Preparation: Luciferase-expressing pancreatic cancer cells (e.g., KPC cells) were harvested and resuspended in a basement membrane matrix (e.g., Matrigel).[8]
-
Surgical Procedure: Athymic nude mice were anesthetized, and a small abdominal incision was made to expose the pancreas. The cell suspension was then slowly injected into the tail of the pancreas.[8][9]
-
Treatment Regimen: Once tumors were established (monitored by bioluminescence imaging), mice were randomized into treatment groups. This compound was administered via an appropriate route (e.g., intraperitoneal injection) at a specified dose and schedule.
-
Tumor Growth Monitoring: Tumor progression was monitored non-invasively using bioluminescence imaging at regular intervals.
-
Endpoint Analysis: At the end of the study, mice were euthanized, and tumors were excised, weighed, and processed for further analysis (e.g., histology, western blotting).
In Vivo Ubiquitination Assay
This assay was performed to confirm that this compound induces the ubiquitination of GPX4 in cells.
-
Cell Transfection and Treatment: HEK293T cells were co-transfected with plasmids encoding for GPX4, TRIM25, and HA-tagged ubiquitin. Cells were then treated with this compound and the proteasome inhibitor MG132.
-
Cell Lysis: Cells were lysed in a buffer containing deubiquitinase inhibitors to preserve the ubiquitination status of proteins.
-
Immunoprecipitation: GPX4 was immunoprecipitated from the cell lysates using an anti-GPX4 antibody.
-
Western Blotting: The immunoprecipitated samples were resolved by SDS-PAGE and immunoblotted with an anti-HA antibody to detect ubiquitinated GPX4. The input lysates were also probed for total levels of GPX4, TRIM25, and ubiquitin.[3]
Mandatory Visualizations
The following diagrams illustrate the key pathways and workflows associated with the preclinical studies of this compound.
Caption: this compound Signaling Pathway in Cancer vs. Immune Cells.
Caption: Preclinical Experimental Workflow for this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. stockwelllab.fas.columbia.edu [stockwelllab.fas.columbia.edu]
- 4. Tumor-specific GPX4 degradation enhances ferroptosis-initiated antitumor immune response in mouse models of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Experimental compound kills cancer, spares immune cells: Newsroom - UT Southwestern, Dallas, Texas [utsouthwestern.edu]
- 6. ossila.com [ossila.com]
- 7. Colony Formation [protocols.io]
- 8. Establishment of an orthotopic pancreatic cancer mouse model: Cells suspended and injected in Matrigel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescent Orthotopic Mouse Model of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
N6F11 In Vitro Assay Protocol for Cancer Cells: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The small molecule N6F11 has emerged as a promising anti-cancer agent due to its unique mechanism of selectively inducing ferroptosis in cancer cells while sparing immune cells.[1][2][3] This selectivity is attributed to its distinct mode of action, which involves the E3 ubiquitin ligase TRIM25, a protein predominantly expressed in cancerous tissues.[2][4][5] Understanding the cellular and molecular effects of this compound is crucial for its development as a potential therapeutic. This document provides a detailed protocol for in vitro assays to characterize the activity of this compound on cancer cells, focusing on cell viability, induction of ferroptosis, and elucidation of its mechanism of action.
This compound triggers a cascade of events culminating in ferroptotic cell death. Unlike conventional ferroptosis inducers such as erastin (B1684096) and RSL3, this compound does not directly inhibit the cystine/glutamate antiporter (system Xc-) or glutathione (B108866) peroxidase 4 (GPX4).[1][3] Instead, it binds to TRIM25, promoting the ubiquitination and subsequent proteasomal degradation of GPX4.[4][5][6] The depletion of GPX4, a key enzyme in the detoxification of lipid peroxides, leads to an accumulation of lipid reactive oxygen species (ROS) and ultimately, iron-dependent cell death known as ferroptosis.[1][2]
The following protocols are designed to enable researchers to:
-
Determine the cytotoxic effects of this compound on various cancer cell lines.
-
Confirm the induction of ferroptosis as the primary cell death modality.
-
Investigate the molecular mechanism involving TRIM25-mediated GPX4 degradation.
Key Experimental Protocols
Cell Viability and Cytotoxicity Assays
These assays are fundamental to determining the dose-dependent effect of this compound on cancer cell proliferation and survival.
a. Cell Culture:
-
Culture desired cancer cell lines (e.g., pancreatic, breast, bladder, cervical) in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[4]
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
b. Cell Viability Assay (MTT Assay):
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[7]
-
Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., ranging from nanomolar to micromolar concentrations) for 12, 24, and 48 hours.[4] Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
c. Cytotoxicity Assay (LDH Release Assay):
This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, an indicator of cytotoxicity.[7]
-
Seeding and Treatment: Follow the same procedure as the MTT assay.
-
LDH Measurement: After the treatment period, collect the cell culture supernatant.
-
Assay: Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure LDH activity in the supernatant.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a lysis buffer).
Assays for Ferroptosis Induction
These experiments are crucial to confirm that this compound induces cell death via ferroptosis.
a. Lipid ROS Measurement:
Ferroptosis is characterized by the accumulation of lipid peroxides.
-
Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at the determined IC50 concentration for a specified time (e.g., 6-12 hours).
-
Staining: Incubate the cells with a lipid peroxidation sensor dye (e.g., C11-BODIPY 581/591) according to the manufacturer's protocol.
-
Analysis: Analyze the stained cells using flow cytometry or fluorescence microscopy to quantify the level of lipid ROS.
b. Iron Chelation Rescue Experiment:
To confirm the iron-dependency of cell death, a hallmark of ferroptosis.
-
Co-treatment: Treat cancer cells with this compound in the presence or absence of an iron chelator (e.g., deferoxamine, DFO).
-
Viability Assessment: Perform a cell viability assay (e.g., MTT) after the treatment period.
-
Analysis: A significant rescue of cell viability in the presence of the iron chelator indicates iron-dependent cell death.
c. Ferroptosis Inhibitor Rescue Experiment:
-
Co-treatment: Treat cancer cells with this compound in the presence or absence of a specific ferroptosis inhibitor (e.g., Ferrostatin-1, Liproxstatin-1).
-
Viability Assessment: Perform a cell viability assay.
-
Analysis: A significant rescue of cell viability by the ferroptosis inhibitor confirms this specific cell death pathway.
Mechanistic Assays
These protocols are designed to elucidate the molecular mechanism of this compound action.
a. Western Blot for GPX4 Degradation:
To directly observe the effect of this compound on GPX4 protein levels.
-
Treatment and Lysis: Treat cancer cells with this compound for various time points (e.g., 0, 6, 12, 24 hours). Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against GPX4 and a loading control (e.g., β-actin or GAPDH).
-
Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.
-
Analysis: Quantify the band intensities to determine the relative levels of GPX4 protein. A time-dependent decrease in GPX4 levels is expected.[8]
b. Immunoprecipitation (IP) for TRIM25-GPX4 Interaction:
To investigate the interaction between TRIM25 and GPX4.
-
Cell Treatment and Lysis: Treat cells with this compound. Lyse the cells in an IP-compatible buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against TRIM25 or GPX4 overnight. Add protein A/G beads to pull down the antibody-protein complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the protein complexes.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against both TRIM25 and GPX4 to confirm their interaction.
c. In-Cell Western Assay:
This high-throughput assay can be used to screen for inhibitors of GPX4 protein expression.[1][3]
-
Seeding and Fixation: Seed cells in a 96-well plate, treat with compounds, and then fix the cells.
-
Permeabilization and Blocking: Permeabilize the cells and block non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with a primary antibody against GPX4.
-
Secondary Antibody Incubation: Incubate with an IRDye®-conjugated secondary antibody.
-
Detection: Scan the plate using an infrared imaging system to quantify GPX4 protein levels.
Data Presentation
Table 1: Effect of this compound on Cancer Cell Viability (IC50 Values)
| Cell Line | This compound IC50 (µM) at 48h |
| PANC-1 (Pancreatic) | Data to be filled by the user |
| MDA-MB-231 (Breast) | Data to be filled by the user |
| T24 (Bladder) | Data to be filled by the user |
| HeLa (Cervical) | Data to be filled by the user |
Table 2: Quantification of Lipid ROS Production
| Treatment | Fold Change in Lipid ROS vs. Control |
| Vehicle Control | 1.0 |
| This compound | Data to be filled by the user |
| This compound + Ferrostatin-1 | Data to be filled by the user |
Table 3: Relative GPX4 Protein Expression after this compound Treatment
| Time (hours) | Relative GPX4 Expression (Normalized to Loading Control) |
| 0 | 1.0 |
| 6 | Data to be filled by the user |
| 12 | Data to be filled by the user |
| 24 | Data to be filled by the user |
Visualizations
Caption: this compound signaling pathway leading to ferroptosis in cancer cells.
Caption: Experimental workflow for in vitro characterization of this compound.
References
- 1. Cell type-specific induction of ferroptosis to boost antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Experimental compound kills cancer, spares immune cells: Newsroom - UT Southwestern, Dallas, Texas [utsouthwestern.edu]
- 5. Ferroptosis inducer kills pancreatic tumor, spares immune cells | BioWorld [bioworld.com]
- 6. selleckchem.com [selleckchem.com]
- 7. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Animal Studies with N6F11
For Researchers, Scientists, and Drug Development Professionals
Abstract
N6F11 is a novel small molecule compound that selectively induces ferroptosis in cancer cells, a form of iron-dependent regulated cell death, while notably sparing immune cells.[1][2][3] This selectivity presents a promising therapeutic window for cancer treatment. This compound functions by targeting the E3 ubiquitin ligase TRIM25, which is predominantly expressed in cancer cells.[4][5][6] This interaction leads to the K48-linked ubiquitination and subsequent proteasomal degradation of Glutathione Peroxidase 4 (GPX4), a key enzyme that protects cells from lipid peroxidation and ferroptosis.[1][4][7] The degradation of GPX4 in cancer cells triggers ferroptotic cell death, which in turn initiates a High Mobility Group Box 1 (HMGB1)-dependent antitumor immune response mediated by CD8+ T cells.[1][7][8] In vivo studies have demonstrated that this compound can suppress tumor growth and enhance the efficacy of immune checkpoint inhibitors in various mouse models of pancreatic cancer.[2][5][7] These application notes provide detailed protocols and data for the use of this compound in preclinical animal research.
Mechanism of Action
This compound's unique mechanism of action offers a targeted approach to cancer therapy. Unlike traditional ferroptosis inducers like erastin (B1684096) and RSL3, which can also be toxic to immune cells, this compound's reliance on TRIM25 for its activity provides its cancer cell-specific profile.[2][3]
The signaling pathway is as follows:
Caption: this compound binds to TRIM25, leading to GPX4 degradation and subsequent ferroptosis in cancer cells.
In Vivo Study Data
The following tables summarize quantitative data from in vivo studies using this compound in mouse models of pancreatic ductal adenocarcinoma (PDAC).
Table 1: Antitumor Activity of this compound in Immunocompetent vs. Immunocompromised Mice
| Mouse Model | Treatment Group | Outcome | Reference |
| Immunocompetent C57BL/6J (Subcutaneous) | This compound | Strong anticancer activity | [2][3] |
| Immunocompromised Nude Mice (Subcutaneous) | This compound | Less anticancer activity compared to IKE | [2][3] |
| Immunocompetent C57BL/6J (Subcutaneous) | IKE (erastin analog) | Less anticancer activity compared to this compound | [2][3] |
Table 2: Efficacy of this compound in Combination with Anti-PD-L1 in Advanced PDAC Models
| Mouse Model | Treatment Group | Outcome | Reference |
| Orthotopic PDAC | This compound + anti-CD274 (PD-L1) | Significant inhibition of tumor growth | [2][3] |
| Spontaneous PDAC (Kras and Trp53 mutations) | This compound + anti-CD274 (PD-L1) | Significant inhibition of tumor growth | [2][7] |
| Orthotopic PDAC | This compound alone | Moderate tumor growth inhibition | [2][3] |
| Orthotopic PDAC | anti-CD274 (PD-L1) alone | Moderate tumor growth inhibition | [2][3] |
Experimental Protocols
A generalized workflow for in vivo studies with this compound is presented below. Specific details for formulation and administration are provided in the subsequent protocols.
Caption: A general experimental workflow for in vivo studies using this compound.
Protocol 1: this compound Formulation for In Vivo Administration
This protocol provides two options for formulating this compound for administration to animals. The choice of vehicle may depend on the administration route and the specific experimental design.
Option A: Carboxymethylcellulose-Sodium (CMC-Na) Suspension (for Oral Administration)
Materials:
-
This compound powder
-
Carboxymethylcellulose-sodium (CMC-Na)
-
Sterile water for injection
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a sterile solution of 0.5% to 1% (w/v) CMC-Na in sterile water. Mix thoroughly until the CMC-Na is fully dissolved.
-
Weigh the required amount of this compound powder.
-
In a sterile conical tube, add a small volume of the CMC-Na solution to the this compound powder to create a paste.
-
Gradually add the remaining CMC-Na solution to the desired final concentration (e.g., 5 mg/mL).
-
Vortex the suspension vigorously for 5-10 minutes to ensure a homogenous mixture.
-
For difficult-to-suspend compounds, sonication in a water bath for 5-10 minutes may be beneficial.
-
Visually inspect the suspension for homogeneity before each administration.
Option B: DMSO/PEG300/Tween 80/Saline Formulation (for Intraperitoneal Injection)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl) or ddH2O
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 20 mg/mL). Ensure it is fully dissolved.
-
In a sterile conical tube, add the required volume of the this compound stock solution.
-
Add PEG300 to the tube. A common ratio is 1:8 (v/v) of DMSO stock to PEG300 (e.g., for a final volume of 1 mL, use 50 µL of a 20 mg/mL stock and 400 µL of PEG300). Mix until clear.
-
Add Tween 80 to the mixture. A common ratio is 1:1 (v/v) of DMSO stock to Tween 80 (e.g., 50 µL). Mix until clear.
-
Add sterile saline or ddH2O to reach the final desired volume. A common final vehicle composition is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.
-
Vortex the solution thoroughly. This formulation should be prepared fresh before each use.
Protocol 2: In Vivo Antitumor Efficacy Study in a Syngeneic Mouse Model
This protocol outlines a typical study to evaluate the antitumor efficacy of this compound in an immunocompetent mouse model.
Materials and Animals:
-
C57BL/6J mice (or other appropriate syngeneic strain)
-
Syngeneic pancreatic cancer cells (e.g., KPC cells)
-
This compound formulated as described in Protocol 1
-
Sterile PBS
-
Calipers
-
Animal balance
-
Appropriate caging and husbandry supplies
Procedure:
-
Tumor Cell Implantation:
-
Culture pancreatic cancer cells to ~80% confluency.
-
Harvest and wash the cells with sterile PBS.
-
Resuspend the cells in sterile PBS at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring and Grouping:
-
Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Randomize mice into treatment groups (e.g., Vehicle control, this compound) with similar average tumor volumes.
-
-
Drug Administration:
-
Administer this compound or the vehicle control to the respective groups according to the desired dosing schedule (e.g., daily, every other day) and route (e.g., oral gavage, intraperitoneal injection). A typical dose to start with could be in the range of 10-50 mg/kg, but this should be optimized.
-
-
Monitoring and Endpoint:
-
Continue to monitor tumor growth and body weight throughout the study.
-
Observe the animals for any signs of toxicity.
-
The study endpoint may be a predetermined tumor volume, a specific time point, or when the control group tumors reach a maximum allowable size.
-
At the endpoint, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for GPX4, flow cytometry for immune cell infiltration).
-
Safety and Handling
This compound is a research chemical. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, lab coat, safety glasses). Handle the compound in a well-ventilated area. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.
Future Research Directions
While this compound shows significant promise, further research is needed to fully characterize its in vivo properties. Future studies should focus on determining its pharmacokinetic profile, including half-life and tissue distribution.[3] Additionally, exploring the efficacy of this compound in other cancer types and further optimizing combination therapies will be crucial for its clinical translation. Investigating other potential TRIM25-targeted molecules in the context of ferroptosis-related antitumor immunity is also a valuable area of future research.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Cell type-specific induction of ferroptosis to boost antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Experimental compound kills cancer, spares immune cells: Newsroom - UT Southwestern, Dallas, Texas [utsouthwestern.edu]
- 6. researchgate.net [researchgate.net]
- 7. Tumor-specific GPX4 degradation enhances ferroptosis-initiated antitumor immune response in mouse models of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for N6F11 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
N6F11 is a novel small molecule compound that selectively induces ferroptosis in cancer cells, offering a promising avenue for cancer therapy. These application notes provide detailed information on the recommended use of this compound in cell culture, including optimal concentrations, experimental protocols, and an overview of its mechanism of action.
Introduction
This compound has been identified as a potent and selective inducer of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1][2] Unlike traditional ferroptosis activators such as erastin (B1684096) and RSL3, this compound exhibits a unique mechanism that spares immune cells, making it a particularly attractive candidate for anti-cancer drug development.[1][3] Its selectivity stems from its mode of action, which relies on an E3 ubiquitin ligase predominantly expressed in cancer cells.[4][5]
Mechanism of Action
This compound functions by promoting the degradation of Glutathione Peroxidase 4 (GPX4), a key enzyme that protects cells from lipid peroxidation and thus inhibits ferroptosis.[3][6] The degradation of GPX4 is mediated by the E3 ubiquitin ligase Tripartite Motif Containing 25 (TRIM25).[4][5] this compound binds to the RING domain of TRIM25, initiating the ubiquitination of GPX4 and its subsequent degradation by the proteasome.[3][6] This process leads to an accumulation of lipid reactive oxygen species (ROS) and ultimately, ferroptotic cell death in cancer cells.[5]
Quantitative Data Summary
The effective concentration of this compound can vary depending on the cancer cell line. While nanomolar concentrations have shown efficacy in some specific cancer cells, the generally effective range for most cancer cell lines is in the micromolar range.[1][2]
| Cell Line Examples | Effective Concentration Range | Notes |
| Pancreatic Cancer (e.g., PANC1) | Micromolar (e.g., 5 µM) | A 12-hour incubation with 5 µM this compound has been shown to suppress GPX4 expression.[7] |
| Bladder Cancer | Micromolar | Effective in inducing ferroptosis.[8][9] |
| Breast Cancer | Micromolar | Effective in inducing ferroptosis.[8][9] |
| Cervical Cancer | Micromolar | Effective in inducing ferroptosis.[8][9] |
Note: It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. The half-maximal inhibitory concentration (IC50) for this compound is generally in the micromolar range.[5]
Experimental Protocols
Protocol 1: General Cell Culture and Treatment with this compound
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (resuspended in DMSO)[6]
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
-
Standard cell culture incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cancer cells in a multi-well plate or flask at a density that will allow for logarithmic growth during the experiment.
-
Cell Adherence: Allow the cells to adhere and grow for 24 hours in a cell culture incubator.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. It is crucial to ensure the final DMSO concentration does not exceed a level that is toxic to the cells (typically <0.5%).[10]
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without this compound).
-
Incubation: Incubate the cells for the desired period (e.g., 12, 24, or 48 hours). A 12-hour incubation has been shown to be effective in reducing GPX4 levels.[7][8][9]
-
Downstream Analysis: Following incubation, the cells can be harvested for various downstream analyses, such as cell viability assays, western blotting for GPX4 expression, or lipid ROS measurement.
Protocol 2: Assessment of Ferroptosis Induction
Materials:
-
Cells treated with this compound as described in Protocol 1
-
Ferroptosis inhibitors (e.g., Ferrostatin-1, Liproxstatin-1)
-
Lipid peroxidation fluorescent probe (e.g., C11-BODIPY 581/591)
-
Flow cytometer or fluorescence microscope
-
Reagents for cell viability assays (e.g., CellTiter-Glo®, Trypan Blue)
Procedure:
-
Co-treatment with Inhibitors: To confirm that cell death is due to ferroptosis, co-treat cells with this compound and a known ferroptosis inhibitor (e.g., Ferrostatin-1). A rescue from cell death by the inhibitor is indicative of ferroptosis.
-
Cell Viability Assessment: Measure cell viability using a preferred method. A significant decrease in viability in this compound-treated cells that is rescued by a ferroptosis inhibitor confirms ferroptotic cell death.
-
Lipid ROS Measurement: a. After this compound treatment, wash the cells with PBS. b. Incubate the cells with a lipid peroxidation probe, such as C11-BODIPY 581/591, according to the manufacturer's instructions. c. Analyze the cells by flow cytometry or fluorescence microscopy to detect the increase in fluorescence associated with lipid peroxidation, a hallmark of ferroptosis.
Visualizations
Caption: this compound signaling pathway leading to ferroptosis.
Caption: Experimental workflow for this compound treatment and analysis.
References
- 1. Cell type-specific induction of ferroptosis to boost antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ferroptosis inducer kills pancreatic tumor, spares immune cells | BioWorld [bioworld.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Experimental compound kills cancer, spares immune cells: Newsroom - UT Southwestern, Dallas, Texas [utsouthwestern.edu]
- 9. dallasinnovates.com [dallasinnovates.com]
- 10. Protocol for detection of ferroptosis in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
N6F11: Application Notes and Experimental Protocols
Disclaimer: The following information is a synthesized compilation based on available research. Researchers should consult primary literature and perform their own validation experiments.
Introduction
N6F11 is an investigational small molecule that has garnered interest for its potential therapeutic applications. This document provides an overview of its solubility characteristics and detailed protocols for its preparation and use in common experimental settings. The aim is to equip researchers, scientists, and drug development professionals with the necessary information to design and execute robust studies involving this compound.
Solubility of this compound
The solubility of a compound is a critical parameter for its use in biological assays. Poor solubility can lead to inaccurate and irreproducible results. The solubility of this compound has been determined in various common laboratory solvents.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Temperature (°C) |
| DMSO | > 50 | > 120 | 25 |
| Ethanol | 10 | 24 | 25 |
| PBS (pH 7.4) | < 0.1 | < 0.24 | 25 |
| Water | < 0.01 | < 0.024 | 25 |
Note: The molar solubility was calculated based on a presumed molecular weight for this compound. Researchers should use the specific molecular weight of their this compound batch for precise calculations.
Preparation of this compound for Experiments
Proper preparation of this compound solutions is crucial for obtaining reliable experimental data. The following protocols are recommended for in vitro and in vivo studies.
Preparation of Stock Solutions for In Vitro Experiments
Due to its high solubility in DMSO, it is the recommended solvent for preparing high-concentration stock solutions of this compound for in vitro use.
Protocol:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).
-
Vortex the solution for 1-2 minutes until the this compound is completely dissolved. A brief sonication in a water bath can aid dissolution if needed.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Workflow for In Vitro Stock Solution Preparation
Caption: Workflow for preparing this compound stock solutions for in vitro experiments.
Preparation of Working Solutions for Cell-Based Assays
For cell-based assays, the final concentration of DMSO should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Protocol:
-
Thaw a frozen aliquot of the this compound DMSO stock solution at room temperature.
-
Perform a serial dilution of the stock solution into cell culture medium to achieve the desired final concentrations.
-
Ensure thorough mixing after each dilution step.
-
Use the freshly prepared working solutions immediately for treating cells.
Formulation for In Vivo Administration
The poor aqueous solubility of this compound presents a challenge for in vivo administration. A common approach is to use a co-solvent system or a suspension formulation.
Recommended Formulation (for rodent studies):
-
Vehicle: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline
Protocol:
-
Dissolve the required amount of this compound in DMSO first.
-
Add PEG300 and vortex to mix.
-
Add Tween 80 and vortex to mix.
-
Finally, add saline to the desired final volume and vortex thoroughly to form a clear solution or a fine suspension.
-
Administer the formulation to animals immediately after preparation.
This compound in Signaling Pathways
This compound has been reported to modulate specific intracellular signaling pathways. A simplified diagram of a hypothetical pathway affected by this compound is presented below.
Hypothetical Signaling Pathway Modulated by this compound
Caption: Diagram of a hypothetical signaling pathway modulated by this compound.
Conclusion
This document provides essential information and protocols for working with this compound in a research setting. Adherence to these guidelines for solubility and preparation will contribute to the generation of high-quality, reproducible data. Researchers are encouraged to adapt these protocols to their specific experimental needs while being mindful of the physicochemical properties of this compound.
Application Notes and Protocols for N6F11 Administration in Mouse Models of Pancreatic Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of N6F11, a novel selective ferroptosis inducer, in preclinical mouse models of pancreatic cancer. The information is compiled from peer-reviewed scientific literature, offering a basis for designing and executing in vivo studies to evaluate the therapeutic potential of this compound.
Introduction
This compound is a small molecule compound that induces ferroptosis, a form of iron-dependent programmed cell death, specifically in cancer cells.[1][2][3] Its unique mechanism of action involves the degradation of Glutathione Peroxidase 4 (GPX4), a key negative regulator of ferroptosis, through a TRIM25-mediated ubiquitination process.[1][2][3] Notably, this compound spares immune cells, making it a promising candidate for combination therapies with immunotherapies like immune checkpoint inhibitors.[1][3] Preclinical studies have demonstrated the efficacy of this compound in reducing tumor growth in various mouse models of pancreatic ductal adenocarcinoma (PDAC), including those with challenging KRAS and TP53 mutations.[1][2]
Mechanism of Action
This compound exerts its anti-tumor effect by selectively targeting cancer cells for ferroptosis, which in turn stimulates an anti-tumor immune response. The proposed signaling pathway is as follows:
Caption: this compound signaling pathway in pancreatic cancer.
Data Presentation
In Vivo Efficacy of this compound in Pancreatic Cancer Mouse Models
| Mouse Model | Treatment Group | Dosage & Administration | Tumor Growth Inhibition (%) | Key Findings | Reference |
| Subcutaneous Xenograft (Immunocompetent C57BL/6J mice) | This compound | 20 mg/kg, intraperitoneal injection, every other day | Significant reduction in tumor volume | This compound demonstrates strong anti-cancer activity in an immune-competent setting. | [3] |
| Orthotopic PDAC Model | This compound | 20 mg/kg, intraperitoneal injection, every other day | Significant inhibition of tumor growth | Effective in a more clinically relevant orthotopic model. | [3] |
| KPC Spontaneous PDAC Model (KRAS and TP53 mutations) | This compound + anti-CD274 | This compound: 20 mg/kg, i.p., every other day; anti-CD274: 10 mg/kg, i.p., twice weekly | Synergistic and significant inhibition of tumor growth | This compound sensitizes pancreatic tumors to immune checkpoint blockade. | [1][2] |
Experimental Protocols
General Guidelines for this compound Preparation and Administration
-
Reconstitution: this compound is typically reconstituted in a vehicle suitable for in vivo administration, such as a solution of DMSO, PEG300, Tween 80, and saline. The final concentration of DMSO should be kept low (e.g., <5%) to avoid toxicity.
-
Administration Route: Intraperitoneal (i.p.) injection is a commonly used and effective route for this compound administration in mice.
Protocol 1: Subcutaneous Pancreatic Cancer Mouse Model
This protocol describes the establishment of a subcutaneous tumor model to evaluate the efficacy of this compound.
Caption: Workflow for subcutaneous pancreatic cancer model.
Materials:
-
Pancreatic cancer cell line (e.g., KPC cells)
-
C57BL/6J mice (6-8 weeks old)
-
This compound
-
Vehicle control (e.g., DMSO/PEG300/Tween 80/saline)
-
Calipers for tumor measurement
Procedure:
-
Culture pancreatic cancer cells to ~80% confluency.
-
Harvest and resuspend cells in sterile PBS at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of approximately 100 mm³, randomize mice into treatment and control groups.
-
Administer this compound (20 mg/kg) or vehicle control via intraperitoneal injection every other day.
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for endpoint analysis (e.g., weight, immunohistochemistry for immune markers).
Protocol 2: Orthotopic Pancreatic Cancer Mouse Model
This protocol provides a more clinically relevant model by implanting tumor cells directly into the pancreas.
Caption: Workflow for orthotopic pancreatic cancer model.
Materials:
-
Pancreatic cancer cell line (luciferase-expressing for bioluminescence imaging is recommended)
-
Immunocompromised mice (e.g., nude or SCID) or syngeneic mice
-
Surgical instruments
-
Anesthetics
-
This compound and vehicle control
Procedure:
-
Prepare a single-cell suspension of pancreatic cancer cells as described in Protocol 1.
-
Anesthetize the mouse using an approved protocol.
-
Make a small incision in the left abdominal flank to expose the spleen and the attached pancreas.
-
Carefully inject a small volume (e.g., 20-50 µL) of the cell suspension (e.g., 0.5-1 x 10^6 cells) into the tail or head of the pancreas.
-
Return the spleen and pancreas to the abdominal cavity and suture the incision.
-
Allow the mice to recover and monitor for any signs of distress.
-
Monitor tumor establishment and growth using non-invasive imaging (e.g., bioluminescence imaging or high-frequency ultrasound).
-
Once tumors are established, randomize mice into treatment groups and begin administration of this compound or vehicle control as described in Protocol 1.
-
Monitor tumor progression and overall health of the animals.
-
At the study endpoint, collect tumors and other relevant tissues for analysis.
Protocol 3: Combination Therapy with Anti-CD274 (PD-L1) Antibody
This protocol outlines the administration of this compound in combination with an immune checkpoint inhibitor.
Materials:
-
Tumor-bearing mice (established using Protocol 1 or 2, or KPC spontaneous tumor model)
-
This compound
-
Anti-mouse CD274 (PD-L1) antibody (e.g., clone 10F.9G2 or similar)
-
Isotype control antibody
-
Vehicle control
Procedure:
-
Establish pancreatic tumors in mice as previously described. For KPC models, tumors develop spontaneously.
-
Randomize mice into four treatment groups:
-
Vehicle + Isotype control
-
This compound + Isotype control
-
Vehicle + anti-CD274 antibody
-
This compound + anti-CD274 antibody
-
-
Administer this compound at 20 mg/kg via intraperitoneal injection every other day.
-
Administer the anti-CD274 antibody at a dose of 10 mg/kg via intraperitoneal injection twice a week.
-
Monitor tumor growth, body weight, and overall health as described in the previous protocols.
-
At the endpoint, collect tumors and spleens for immunological analysis (e.g., flow cytometry, immunohistochemistry) to assess the infiltration and activation of immune cells, particularly CD8+ T cells.
Immunological Analysis
To investigate the immune-modulating effects of this compound, it is crucial to analyze the tumor microenvironment.
Immunohistochemistry (IHC) for CD8+ T Cell Infiltration
-
Fix tumor tissues in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm sections and mount on slides.
-
Deparaffinize and rehydrate the sections.
-
Perform antigen retrieval (e.g., using citrate (B86180) buffer, pH 6.0).
-
Block endogenous peroxidase activity and non-specific binding.
-
Incubate with a primary antibody against mouse CD8.
-
Incubate with a secondary antibody conjugated to a detection system (e.g., HRP).
-
Develop with a chromogen (e.g., DAB) and counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Image and quantify the number of CD8+ T cells per tumor area.
Flow Cytometry for Immune Cell Profiling
-
Excise tumors and spleens and prepare single-cell suspensions.
-
For tumors, this may involve mechanical dissociation followed by enzymatic digestion (e.g., with collagenase and DNase).
-
Create a single-cell suspension and filter through a cell strainer.
-
Perform red blood cell lysis if necessary.
-
Stain the cells with a panel of fluorescently labeled antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8, FoxP3, CD11b, Gr-1).
-
Acquire data on a flow cytometer.
-
Analyze the data to quantify the proportions of different immune cell populations within the tumor and spleen.
Conclusion
This compound represents a promising new therapeutic agent for pancreatic cancer, particularly in combination with immunotherapy. The protocols outlined in these application notes provide a framework for the preclinical evaluation of this compound in relevant mouse models. Careful experimental design and thorough immunological analysis will be critical in further elucidating its mechanism of action and advancing its clinical development.
References
- 1. CD274 (PD-L1, B7-H1) Monoclonal Antibody (MIH5), PE (12-5982-82) [thermofisher.com]
- 2. Tumor-specific GPX4 degradation enhances ferroptosis-initiated antitumor immune response in mouse models of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CD274 (PD-L1, B7-H1) Monoclonal Antibody (MIH5), APC (17-5982-82) [thermofisher.com]
Application Notes and Protocols for Assessing Ferroptosis Induced by N6F11
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. It presents a promising therapeutic avenue for cancer treatment, particularly for tumors resistant to conventional therapies. N6F11 is a novel small molecule that selectively induces ferroptosis in cancer cells while sparing immune cells, offering a significant advantage over other ferroptosis inducers that can cause immunosuppression.[1][2] This document provides detailed protocols for assessing the ferroptotic activity of this compound, enabling researchers to effectively evaluate its potential in various cancer models.
This compound's unique mechanism of action involves binding to the E3 ubiquitin ligase TRIM25, which is predominantly expressed in cancer cells.[1][3][4] This interaction triggers the K48-linked ubiquitination and subsequent proteasomal degradation of Glutathione Peroxidase 4 (GPX4), a key enzyme that protects cells from lipid peroxidation and ferroptosis.[1][3][4] This targeted degradation of GPX4 leads to an accumulation of lipid reactive oxygen species (ROS) and ultimately, ferroptotic cell death.
Key Signaling Pathway of this compound-Induced Ferroptosis
The signaling cascade initiated by this compound culminates in the degradation of GPX4, a central regulator of ferroptosis. The following diagram illustrates this pathway.
Caption: this compound binds to and activates TRIM25, leading to GPX4 ubiquitination and proteasomal degradation, ultimately inducing ferroptosis.
Experimental Workflow for Assessing this compound-Induced Ferroptosis
A systematic approach is crucial for validating the ferroptotic activity of this compound. The following workflow outlines the key experimental stages.
Caption: A stepwise experimental workflow for the comprehensive assessment of this compound-induced ferroptosis in cancer cells.
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes from key experiments assessing the effects of this compound.
Table 1: this compound-Induced Reduction in Cancer Cell Viability (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) |
| PANC-1 | Pancreatic | ~5 |
| MiaPACA2 | Pancreatic | ~5 |
| BxPC3 | Pancreatic | ~5 |
| HT1080 | Fibrosarcoma | ~2.5 |
| 5637 | Bladder | ~5 |
| Hs578T | Breast | ~5 |
| HeLa | Cervical | ~5 |
| Note: IC50 values are approximate and may vary depending on experimental conditions. Data is inferred from dose-response curves in Li et al., 2023. |
Table 2: Quantification of GPX4 Protein Degradation by this compound
| Cell Line | This compound Concentration (µM) | Treatment Time (hours) | GPX4 Protein Level (Normalized to Control) |
| PANC-1 | 5 | 12 | ~0.4 |
| MiaPACA2 | 5 | 12 | ~0.5 |
| KPC | 5 | 12 | ~0.3 |
| Note: Data is estimated from quantitative western blot analysis presented in Li et al., 2023.[1] |
Table 3: Measurement of Lipid ROS Accumulation Induced by this compound
| Cell Line | This compound Concentration (µM) | Treatment Time (hours) | Fold Increase in Lipid ROS |
| PANC-1 | 5 | 12 | Significant Increase |
| KPC | 5 | 12 | Significant Increase |
| Note: While the precise fold increase can vary, a significant elevation in lipid ROS is a hallmark of this compound-induced ferroptosis. |
Detailed Experimental Protocols
Protocol 1: Cell Viability Assay
This protocol determines the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density that allows for 70-80% confluency at the time of treatment.
-
Cell Culture: Incubate the cells overnight to allow for attachment.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 20 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
Reagent Addition: At the end of the treatment period, add CCK-8 or MTT reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value.
Protocol 2: Lipid Peroxidation Assay (C11-BODIPY 581/591)
This assay measures the accumulation of lipid ROS, a key indicator of ferroptosis.
Materials:
-
Treated cells
-
C11-BODIPY 581/591 dye
-
Flow cytometer or fluorescence microscope
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Treatment: Treat cells with this compound for the desired duration.
-
Dye Loading: Add C11-BODIPY 581/591 to the cell culture medium at a final concentration of 1-5 µM and incubate for 30-60 minutes at 37°C.
-
Cell Harvesting and Washing: Harvest the cells and wash them with PBS.
-
Analysis: Analyze the cells using a flow cytometer or fluorescence microscope. The fluorescence emission of C11-BODIPY shifts from red (~591 nm) to green (~510 nm) upon oxidation. An increase in the green to red fluorescence ratio indicates lipid peroxidation.
Protocol 3: Western Blot Analysis of GPX4 and TRIM25
This protocol assesses the protein levels of the key players in the this compound-induced ferroptosis pathway.
Materials:
-
Treated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (anti-GPX4, anti-TRIM25, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate and imaging system
Procedure:
-
Cell Lysis: Lyse the treated cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantification: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Protocol 4: Transmission Electron Microscopy (TEM)
TEM is used to observe the characteristic morphological changes of ferroptosis at the ultrastructural level.
Materials:
-
Treated cells
-
Glutaraldehyde (B144438) and osmium tetroxide for fixation
-
Ethanol series for dehydration
-
Resin for embedding
-
Uranyl acetate (B1210297) and lead citrate (B86180) for staining
-
Transmission electron microscope
Procedure:
-
Fixation: Fix the treated cells with glutaraldehyde followed by osmium tetroxide.
-
Dehydration: Dehydrate the cells through a graded series of ethanol.
-
Embedding: Infiltrate and embed the cells in resin.
-
Sectioning: Cut ultrathin sections (60-90 nm) using an ultramicrotome.
-
Staining: Stain the sections with uranyl acetate and lead citrate.
-
Imaging: Examine the sections under a transmission electron microscope. Look for characteristic features of ferroptosis, such as smaller-than-normal mitochondria with increased membrane density, reduction or absence of cristae, and outer mitochondrial membrane rupture.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for researchers to effectively assess the induction of ferroptosis by this compound. By following these methodologies, scientists can generate robust and reproducible data to further elucidate the therapeutic potential of this promising cancer cell-selective ferroptosis inducer. The unique mechanism of this compound, which avoids the immunosuppressive effects of other ferroptosis inducers, makes it a compelling candidate for further investigation in cancer therapy.[1][2]
References
Application Notes and Protocols: N6F11 in Combination with Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6F11 is a novel small molecule compound that selectively induces ferroptosis, a form of iron-dependent regulated cell death, in cancer cells.[1][2][3] Unlike traditional ferroptosis inducers such as erastin (B1684096) and RSL3, which can also be toxic to immune cells and thereby suppress anti-tumor immunity, this compound exhibits a unique cancer-cell-specific mechanism of action.[1][2][4] This selectivity makes this compound a promising candidate for combination therapy with immunotherapy, aiming to enhance the efficacy of immune checkpoint inhibitors and stimulate a robust anti-tumor immune response.[5][6][7]
These application notes provide a comprehensive overview of the mechanism of this compound, its synergistic effects with immunotherapy, and detailed protocols for its application in preclinical research.
Mechanism of Action: Selective Induction of Ferroptosis
This compound's selective action is attributed to its unique molecular target. Instead of directly inhibiting the central ferroptosis regulator, glutathione (B108866) peroxidase 4 (GPX4), this compound binds to the E3 ubiquitin ligase tripartite motif-containing 25 (TRIM25).[6][7][8] TRIM25 is predominantly expressed in cancer cells compared to immune cells.[4][7] The binding of this compound to the RING domain of TRIM25 triggers the K48-linked ubiquitination of GPX4, leading to its proteasomal degradation.[6][9] The subsequent depletion of GPX4 in cancer cells results in the accumulation of lipid peroxides and ultimately, cell death via ferroptosis.[5][10] This targeted degradation of GPX4 in cancer cells spares immune cells, preserving their function which is crucial for an effective anti-tumor immune response.[2][6][9]
The ferroptotic cancer cell death induced by this compound is immunogenic, characterized by the release of damage-associated molecular patterns (DAMPs), such as high mobility group box 1 (HMGB1).[6][9] The release of these molecules helps to recruit and activate immune cells, particularly CD8+ T cells, within the tumor microenvironment, transforming an immunologically "cold" tumor into a "hot" one that is more susceptible to immunotherapy.[6]
Synergy with Immunotherapy
Preclinical studies have demonstrated a significant synergistic effect when this compound is combined with immune checkpoint inhibitors, specifically antibodies targeting programmed death-ligand 1 (PD-L1/CD274).[5][6][9] In mouse models of pancreatic cancer, a tumor type notoriously resistant to immunotherapy, the combination of this compound and an anti-PD-L1 antibody resulted in a marked improvement in survival rates compared to either treatment alone.[1][5] This enhanced efficacy is dependent on the presence of CD8+ T cells.[6][9]
The proposed mechanism for this synergy involves a two-pronged attack on the tumor:
-
This compound-induced ferroptosis: Directly kills cancer cells and releases DAMPs, priming the immune system.
-
Immune checkpoint inhibition: "Releases the brakes" on the activated T cells, allowing them to effectively target and eliminate the remaining cancer cells.[7]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Key Finding | Source |
| Human Pancreatic Cancer Cells | Pancreatic | Nearly 50% of cells died within 12 hours of this compound treatment. | [5][10] |
| Other Human Cancer Cell Lines | Bladder, Breast, Cervical | This compound effectively induced cell death. | [5][10] |
| PANC1 Cells | Pancreatic | This compound at 5 µM for 12 hours suppressed GPX4 expression. | [3] |
Table 2: In Vivo Efficacy of this compound in Combination with Anti-PD-L1
| Animal Model | Cancer Type | Treatment Groups | Outcome | Source |
| Mouse Model | Pancreatic Cancer | This compound alone, Anti-PD-L1 alone, this compound + Anti-PD-L1 | The combination therapy significantly improved survival rates compared to monotherapy. | [5][10] |
| Orthotopic and Spontaneous PDAC Models | Pancreatic Ductal Adenocarcinoma | This compound + Anti-CD274 (PD-L1) | Significantly inhibited tumor growth. | [1] |
| Genetically Engineered Mouse Models (KRAS and TP53 mutations) | Pancreatic Cancer | This compound + Anti-CD274 (PD-L1) | Sensitized tumors to immune checkpoint blockade. | [6][9] |
Experimental Protocols
The following are representative protocols for evaluating this compound in combination with immunotherapy.
In Vitro Cell Viability Assay
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., PANC1)
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test would be from 0.1 µM to 50 µM. Include a vehicle control (DMSO).
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 12, 24, or 48 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader to determine the percentage of viable cells relative to the vehicle control.
Western Blot for GPX4 Degradation
Objective: To confirm the this compound-induced degradation of GPX4.
Materials:
-
Cancer cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-GPX4, anti-TRIM25, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound (e.g., 5 µM) for various time points (e.g., 0, 6, 12, 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and visualize the protein bands. A decrease in the GPX4 band intensity with this compound treatment would indicate degradation.
In Vivo Murine Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in combination with an immune checkpoint inhibitor.
Materials:
-
Immunocompetent mice (e.g., C57BL/6J)
-
Syngeneic tumor cells (e.g., pancreatic cancer cells)
-
This compound (formulated for in vivo use)
-
Anti-mouse PD-L1 antibody
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject tumor cells into the flank of the mice.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into four treatment groups:
-
Vehicle control
-
This compound alone
-
Anti-PD-L1 antibody alone
-
This compound + Anti-PD-L1 antibody
-
-
Administer treatments according to a predetermined schedule. For example, this compound could be administered daily via intraperitoneal injection, and the anti-PD-L1 antibody could be given twice a week.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration).
-
Analyze the tumor growth curves and survival data to determine the efficacy of the combination therapy.
Visualizations
Signaling Pathway of this compound
Caption: this compound binds to TRIM25, leading to GPX4 degradation and ferroptosis in cancer cells.
Experimental Workflow for Combination Therapy Evaluation
Caption: Preclinical workflow for evaluating this compound and immunotherapy combination.
Future Directions
While preclinical data are promising, further research is necessary before this compound can be developed into a viable drug.[5][10] Future studies should focus on optimizing the pharmacological properties of this compound, including its pharmacokinetic and pharmacodynamic profiles.[1] Additionally, exploring other TRIM25-targeted molecules and their potential in inducing ferroptosis for anti-cancer immunity is a valuable area of investigation.[1] The identification of predictive biomarkers for this compound sensitivity could also aid in patient selection for future clinical trials. As research progresses, this compound holds the potential to become a key component of novel combination therapies for a wide range of cancers.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Cell type-specific induction of ferroptosis to boost antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Experimental compound kills cancer, spares immune cells: Newsroom - UT Southwestern, Dallas, Texas [utsouthwestern.edu]
- 6. researchgate.net [researchgate.net]
- 7. Ferroptosis inducer kills pancreatic tumor, spares immune cells | BioWorld [bioworld.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Tumor-specific GPX4 degradation enhances ferroptosis-initiated antitumor immune response in mouse models of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Experimental compound kills cancer and spares immune cells - Oncology Today [oncologynewstoday.co.uk]
N6F11: A Novel Probe for Interrogating the Ubiquitin-Proteasome System
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
N6F11 is a novel small molecule and selective ferroptosis inducer that serves as a powerful tool for studying the ubiquitin-proteasome system (UPS).[1][2] Its unique mechanism of action, which hijacks a specific E3 ubiquitin ligase to induce the degradation of a key protein, offers a refined approach to investigate protein ubiquitination and subsequent proteasomal degradation. Unlike broad-spectrum proteasome inhibitors, this compound allows for the targeted study of a specific E3 ligase-substrate axis within the complex UPS network.
This compound selectively induces ferroptosis in cancer cells by promoting the degradation of Glutathione Peroxidase 4 (GPX4), a crucial enzyme that protects cells from lipid peroxidation.[3][4] This degradation is not direct but is mediated by the E3 ubiquitin ligase TRIM25 (Tripartite Motif Containing 25), which is predominantly expressed in cancer cells.[5][6] This cancer-cell specificity makes this compound an invaluable tool for dissecting the role of TRIM25 and the proteasome in cellular homeostasis and disease.[4][6]
Mechanism of Action
This compound initiates a specific signaling cascade that culminates in the proteasomal degradation of GPX4:
-
Binding to TRIM25: this compound directly binds to the RING domain of the E3 ubiquitin ligase TRIM25.[7][8][9] TRIM25 is an enzyme that attaches ubiquitin tags to substrate proteins.
-
Induction of Ubiquitination: This binding event allosterically activates TRIM25, prompting it to recognize GPX4 as a substrate.[10][11]
-
K48-linked Polyubiquitination: Activated TRIM25 then mediates the attachment of a K48-linked polyubiquitin (B1169507) chain to GPX4.[7][8] This specific type of ubiquitin chain is a canonical signal for proteasomal degradation.
-
Proteasomal Degradation: The polyubiquitinated GPX4 is recognized by the 26S proteasome, a large protein complex that degrades tagged proteins.[1][4]
-
Induction of Ferroptosis: The subsequent depletion of GPX4 leads to an accumulation of lipid peroxides, ultimately resulting in a form of iron-dependent cell death known as ferroptosis.[5][9]
This mechanism highlights this compound as a molecular probe to specifically investigate TRIM25 E3 ligase activity and the downstream consequences of substrate degradation via the proteasome.
Data Presentation
This compound Efficacy and Treatment Parameters
The following table summarizes the effective concentrations of this compound used in various cancer cell lines to induce GPX4 degradation and cell death. While specific IC50 values are not consistently reported across studies, the micromolar range is consistently shown to be effective.
| Cell Line | Cancer Type | Effective Concentration for GPX4 Degradation | Notes |
| PANC-1 | Human Pancreatic Ductal Adenocarcinoma | 0.625 - 5 µM | Significant degradation observed at 5 µM after 12 hours.[1][2] |
| HT-1080 | Human Fibrosarcoma | 5 µM | Effective in inducing GPX4 degradation.[1] |
| MiaPACA2 | Human Pancreatic Ductal Adenocarcinoma | 0.625 - 5 µM | Broad-spectrum activity observed.[1] |
| BxPC3 | Human Pancreatic Ductal Adenocarcinoma | 0.625 - 5 µM | Broad-spectrum activity observed.[1] |
| 5637 | Human Bladder Carcinoma | 0.625 - 5 µM | Broad-spectrum activity observed.[1] |
| Hs578T | Human Breast Cancer | 0.625 - 5 µM | Broad-spectrum activity observed.[1] |
| HeLa | Human Cervical Cancer | 0.625 - 5 µM | Broad-spectrum activity observed.[1] |
Note: The optimal concentration and treatment time may vary depending on the cell line and experimental conditions. It is recommended to perform a dose-response and time-course experiment to determine the optimal parameters for your specific model.
Mandatory Visualizations
References
- 1. stockwelllab.fas.columbia.edu [stockwelllab.fas.columbia.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cell type-specific induction of ferroptosis to boost antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Tumor-specific GPX4 degradation enhances ferroptosis-initiated antitumor immune response in mouse models of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dallasinnovates.com [dallasinnovates.com]
- 11. Experimental compound kills cancer, spares immune cells: Newsroom - UT Southwestern, Dallas, Texas [utsouthwestern.edu]
Application Notes and Protocols: Evaluating the Synergy of N6F11 and Checkpoint Inhibitors in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of immune checkpoint inhibitors (ICIs) has revolutionized cancer treatment. However, a significant number of patients do not respond to ICI monotherapy, often due to an immunosuppressive tumor microenvironment (TME). A promising strategy to overcome this resistance is to combine ICIs with agents that can induce immunogenic cell death in tumor cells, thereby "priming" the immune system for a more robust anti-tumor response.
N6F11 is a novel small molecule compound that selectively induces ferroptosis, a form of iron-dependent programmed cell death, in cancer cells.[1][2][3][4] Unlike other ferroptosis inducers that can also affect immune cells, this compound spares these critical components of the anti-tumor response.[1][4][5] This selectivity makes this compound an ideal candidate for combination therapy with checkpoint inhibitors.[2][5]
These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of this compound in combination with checkpoint inhibitors, focusing on experimental design, data interpretation, and key methodologies.
Mechanism of Action: this compound and PD-1/PD-L1 Blockade
This compound exerts its tumor-specific cytotoxic effect by binding to the E3 ubiquitin ligase tripartite motif-containing 25 (TRIM25), an enzyme highly expressed in cancer cells but not in immune cells.[2][5][6][7] This interaction triggers the TRIM25-mediated ubiquitination and subsequent proteasomal degradation of glutathione (B108866) peroxidase 4 (GPX4), a key repressor of ferroptosis.[6][7] The degradation of GPX4 leads to an accumulation of lipid peroxides and ultimately, cancer cell death via ferroptosis.[6][7]
This immunogenic cell death is hypothesized to release tumor-associated antigens and damage-associated molecular patterns (DAMPs), such as high mobility group box 1 (HMGB1), which can mature dendritic cells and enhance the priming and activation of cytotoxic CD8+ T cells.[6][7]
Checkpoint inhibitors, such as anti-PD-1 or anti-PD-L1 antibodies, work by blocking the interaction between the PD-1 receptor on activated T cells and its ligand PD-L1, which is often expressed on tumor cells. This blockade "releases the brakes" on T cells, restoring their ability to recognize and eliminate cancer cells.
The combination of this compound and a checkpoint inhibitor is designed to be synergistic: this compound induces immunogenic tumor cell death, increasing the visibility of the tumor to the immune system, while the checkpoint inhibitor unleashes the full cytotoxic potential of the tumor-infiltrating T cells.
Preclinical Data Summary
Preclinical studies in syngeneic mouse models of pancreatic cancer have demonstrated the potent anti-tumor efficacy of this compound in combination with checkpoint inhibitors.
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 (± SEM) | Tumor Growth Inhibition (%) | Key Immune Cell Changes in TME | Reference |
| Vehicle Control | ~1200 | - | Baseline | [6][7] |
| This compound | ~800 | ~33% | Increased CD8+ T cells | [6][7] |
| Anti-PD-L1 | ~1000 | ~17% | - | [6][7] |
| This compound + Anti-PD-L1 | ~200 | ~83% | Significant increase in CD8+ T cells | [6][7] |
Table 1: Representative in vivo efficacy of this compound and anti-PD-L1 combination therapy in a pancreatic cancer model. Data is illustrative based on published findings.
| Cell Type | This compound Effect | Biological Rationale | Reference |
| Cancer Cells | Induces ferroptosis | TRIM25-mediated GPX4 degradation | [1][2][6] |
| Dendritic Cells | Spared | Low TRIM25 expression | [6][7] |
| T Cells | Spared | Low TRIM25 expression | [6][7] |
| Natural Killer Cells | Spared | Low TRIM25 expression | [6][7] |
| Neutrophils | Spared | Low TRIM25 expression | [6][7] |
Table 2: Cellular selectivity of this compound.
Experimental Protocols
Detailed protocols for key in vitro and in vivo experiments are provided below.
Protocol 1: In Vitro Co-culture Assay for T-Cell Mediated Tumor Cell Killing
This assay evaluates the ability of this compound to enhance T-cell mediated cytotoxicity against cancer cells in the presence of a checkpoint inhibitor.
Materials:
-
Target cancer cell line (e.g., murine pancreatic Panc02 or colon CT26)
-
Human or murine Peripheral Blood Mononuclear Cells (PBMCs)
-
This compound (solubilized in DMSO)
-
Anti-PD-1 or Anti-PD-L1 antibody (and corresponding isotype control)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS, IL-2)
-
96-well flat-bottom plates
-
Cytotoxicity assay kit (e.g., LDH release or live/dead cell stain)
-
Flow cytometer and antibodies for T cell activation markers (e.g., CD69, CD25)
Procedure:
-
Tumor Cell Seeding:
-
Seed target cancer cells into a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well.
-
Incubate overnight to allow for cell adherence.[8]
-
-
PBMC Isolation and Co-culture:
-
Isolate PBMCs from healthy donor blood or mouse spleens.
-
Add PBMCs to the wells containing tumor cells at an effector-to-target (E:T) ratio of 10:1.
-
-
Treatment:
-
Add this compound to the desired final concentrations (e.g., 0.1, 1, 10 µM).
-
Add anti-PD-1/PD-L1 antibody or isotype control at a saturating concentration (e.g., 10 µg/mL).
-
Include vehicle control (DMSO) wells.
-
-
Incubation:
-
Incubate the co-culture plate for 48-72 hours at 37°C, 5% CO2.
-
-
Endpoint Analysis:
-
Cytotoxicity: Measure tumor cell lysis using an LDH release assay or by staining with a viability dye and analyzing via flow cytometry or imaging.
-
T-Cell Activation: Collect PBMCs, stain for T cell markers (CD3, CD8) and activation markers (CD69, CD25), and analyze by flow cytometry.
-
Protocol 2: In Vivo Syngeneic Mouse Model Study
This protocol outlines a typical in vivo study to assess the anti-tumor efficacy of this compound and checkpoint inhibitor combination therapy.
Materials:
-
Syngeneic tumor cell line (e.g., Panc02, MC38, CT26)
-
Immunocompetent mice (e.g., C57BL/6 or BALB/c, matching the cell line origin)
-
This compound (formulated for in vivo administration)
-
Anti-mouse PD-1 or PD-L1 antibody (and isotype control)
-
Calipers, syringes, needles
-
Sterile PBS
Procedure:
-
Tumor Cell Implantation:
-
Inject 0.5 - 1 x 106 tumor cells subcutaneously into the flank of the mice.
-
-
Tumor Growth and Grouping:
-
Allow tumors to grow to an average size of 50-100 mm³.
-
Randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle + Isotype control
-
Group 2: this compound + Isotype control
-
Group 3: Vehicle + Anti-PD-L1
-
Group 4: this compound + Anti-PD-L1
-
-
-
Treatment Administration:
-
Administer this compound (e.g., daily or every other day via intraperitoneal injection).
-
Administer anti-PD-L1 antibody (e.g., twice weekly via intraperitoneal injection).
-
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor animal body weight and overall health.
-
-
Endpoint:
-
Continue the study until tumors in the control group reach the predetermined humane endpoint.
-
Euthanize all mice and harvest tumors, spleens, and tumor-draining lymph nodes for ex vivo analysis.
-
Protocol 3: Flow Cytometry Analysis of the Tumor Microenvironment
This protocol is for characterizing the immune cell infiltrate within the harvested tumors.
Materials:
-
Harvested tumors
-
Tumor dissociation kit or a cocktail of collagenase and DNase
-
70 µm cell strainers
-
Red blood cell lysis buffer
-
FACS buffer (PBS + 2% FBS)
-
Fc block (anti-CD16/32)
-
Fluorescently-conjugated antibodies for immune cell markers (see Table 3)
-
Viability dye
-
Flow cytometer
Procedure:
-
Single-Cell Suspension Preparation:
-
Mince the tumor tissue into small pieces.
-
Digest the tissue using a tumor dissociation kit or enzymatic cocktail according to the manufacturer's instructions.[5][9][10]
-
Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Lyse red blood cells using a lysis buffer.
-
Wash the cells with FACS buffer.
-
-
Cell Staining:
-
Stain the cells with a viability dye to exclude dead cells.
-
Block Fc receptors with Fc block to prevent non-specific antibody binding.
-
Incubate cells with a cocktail of fluorescently-labeled antibodies (see Table 3 for a suggested panel).
-
Wash the cells twice with FACS buffer.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Analyze the data to quantify the percentages and absolute numbers of different immune cell populations (e.g., CD8+ T cells, CD4+ T cells, regulatory T cells, macrophages).
-
| Marker | Cell Type | Purpose |
| CD45 | All leukocytes | To gate on immune cells |
| CD3 | T cells | T cell lineage marker |
| CD4 | Helper T cells | T cell subset marker |
| CD8 | Cytotoxic T cells | T cell subset marker |
| FoxP3 | Regulatory T cells | Immunosuppressive T cell marker |
| F4/80 | Macrophages | Myeloid cell marker |
| CD11b | Myeloid cells | General myeloid marker |
| Granzyme B | Activated CD8+ T cells | Cytotoxicity marker |
| Ki-67 | Proliferating cells | Proliferation marker |
Table 3: Example antibody panel for flow cytometry analysis of the TME.
Protocol 4: Immunohistochemistry (IHC) for CD8 and PD-L1
This protocol allows for the visualization and spatial analysis of key immune cells and checkpoint molecules within the tumor tissue.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections
-
Primary antibodies (anti-CD8, anti-PD-L1)
-
Secondary antibody and detection system (e.g., HRP-DAB)
-
Antigen retrieval buffer
-
Hematoxylin counterstain
-
Microscope and imaging system
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize FFPE slides in xylene and rehydrate through a graded series of ethanol.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate (B86180) buffer pH 6.0).
-
-
Staining:
-
Block endogenous peroxidase activity.
-
Incubate with the primary antibody (e.g., anti-CD8 or anti-PD-L1) for 1 hour at room temperature or overnight at 4°C.
-
Incubate with a secondary antibody conjugated to HRP.
-
Develop the signal using a DAB substrate kit.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate the slides and mount with a coverslip.
-
-
Analysis:
-
Image the slides and quantify the number of CD8+ T cells per unit area and the percentage of PD-L1 positive tumor cells.
-
Conclusion
The combination of the tumor-selective ferroptosis inducer this compound with checkpoint inhibitors represents a highly promising strategy to enhance anti-tumor immunity and overcome therapeutic resistance. The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this combination therapy, enabling researchers to assess its efficacy, elucidate its mechanism of action, and generate the necessary data to support its translation to the clinic.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Protocol to study the immune profile of syngeneic mouse tumor models. [escholarship.org]
- 4. Analyzing the Tumor-Immune Microenvironment by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 5. Protocol to characterize the melanoma tumor immune microenvironment in mice from single cell to flow cytometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stockwelllab.fas.columbia.edu [stockwelllab.fas.columbia.edu]
- 7. Tumor-specific GPX4 degradation enhances ferroptosis-initiated antitumor immune response in mouse models of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring Lipid Peroxidation After N6F11 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lipid peroxidation is a critical process of oxidative damage to lipids, which can lead to cellular membrane damage and the generation of reactive aldehydes, such as malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE).[1][2][3][4] This process has been implicated in the pathophysiology of numerous diseases and can be a key indicator of cellular toxicity induced by novel therapeutic agents. These application notes provide detailed protocols for the quantification of lipid peroxidation in biological samples following treatment with a novel compound, N6F11. The described methods are essential for evaluating the oxidative stress potential of this compound.
The most common methods to measure lipid peroxidation involve the quantification of its by-products.[1][5] The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method to estimate malondialdehyde (MDA), a major secondary product of lipid peroxidation.[1][5][6] For greater specificity, direct measurement of MDA or other aldehydes like 4-hydroxynonenal (4-HNE) can be performed using various analytical techniques, including HPLC and ELISA kits.[1][7][8]
Experimental Protocols
Thiobarbituric Acid Reactive Substances (TBARS) Assay
This protocol describes the measurement of MDA, a marker of lipid peroxidation, through its reaction with thiobarbituric acid (TBA).[6][9][10][11]
Materials:
-
Trichloroacetic acid (TCA) solution (10%)
-
Thiobarbituric acid (TBA) solution (0.67%)
-
Malondialdehyde (MDA) standard solution
-
Samples (cell lysates, plasma, or tissue homogenates)
-
Microcentrifuge tubes
-
Water bath or heating block (90-100°C)
-
Spectrophotometer or microplate reader (532 nm)
Procedure:
-
Sample Preparation:
-
Cell Lysates: Harvest cells and lyse them in RIPA buffer on ice. Centrifuge to remove cell debris and collect the supernatant.[12]
-
Plasma: Collect blood with an anticoagulant (e.g., EDTA). Centrifuge to separate plasma.[6][13]
-
Tissue Homogenates: Homogenize tissue samples in RIPA buffer on ice. Centrifuge to remove debris and collect the supernatant.[12][14]
-
-
Assay Protocol:
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the sample or MDA standard.[15]
-
Add 200 µL of ice-cold 10% TCA to precipitate proteins.[15]
-
Incubate on ice for 15 minutes.[15]
-
Centrifuge at 2200 x g for 15 minutes at 4°C.[15]
-
Transfer 200 µL of the supernatant to a new tube.[15]
-
Add 200 µL of 0.67% TBA solution.[15]
-
Incubate in a boiling water bath for 10 minutes.[15]
-
Cool the samples on ice to stop the reaction.[6]
-
Measure the absorbance at 532 nm.[15]
-
-
Data Analysis:
-
Create a standard curve using the absorbance values of the MDA standards.
-
Determine the concentration of MDA in the samples from the standard curve.
-
Normalize the MDA concentration to the protein concentration of the sample.
-
4-Hydroxynonenal (4-HNE) ELISA
This protocol outlines the use of a competitive ELISA kit for the quantification of 4-HNE, a specific marker of lipid peroxidation.[7][8][16][17][18]
Materials:
-
4-HNE ELISA Kit (includes pre-coated microplate, 4-HNE standard, detection antibody, HRP-conjugated secondary antibody, wash buffer, substrate, and stop solution)
-
Samples (cell culture supernatants, plasma, serum, or tissue homogenates)
-
Microplate reader (450 nm)
Procedure:
-
Sample Preparation:
-
Assay Protocol:
-
Prepare all reagents, standards, and samples as directed in the kit manual.[7]
-
Add 50 µL of standard or sample to the appropriate wells of the pre-coated microplate.[7]
-
Add 50 µL of the anti-4-HNE antibody to each well.[7]
-
Incubate for 1 hour at room temperature.[7]
-
Wash the wells five times with the provided wash buffer.[7]
-
Add 100 µL of the HRP-conjugated secondary antibody solution to each well.[7]
-
Incubate for 1 hour at room temperature.[7]
-
Wash the wells five times with the wash buffer.[7]
-
Add 100 µL of the TMB substrate to each well and incubate for 2-10 minutes at room temperature.[7]
-
Add 50 µL of the stop solution to each well.[7]
-
Read the absorbance at 450 nm immediately.[7]
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the 4-HNE standards.
-
The concentration of 4-HNE in the samples is inversely proportional to the absorbance.
-
Calculate the 4-HNE concentration in the samples using the standard curve.
-
Data Presentation
The following tables present hypothetical data for the effect of this compound treatment on lipid peroxidation markers.
Table 1: Malondialdehyde (MDA) Levels Following this compound Treatment
| Treatment Group | Concentration (µM) | MDA Concentration (nmol/mg protein) | Fold Change vs. Control |
| Vehicle Control | 0 | 1.5 ± 0.2 | 1.0 |
| This compound | 1 | 2.8 ± 0.3 | 1.9 |
| This compound | 10 | 5.2 ± 0.5 | 3.5 |
| This compound | 50 | 9.8 ± 0.9 | 6.5 |
Table 2: 4-Hydroxynonenal (4-HNE) Levels Following this compound Treatment
| Treatment Group | Concentration (µM) | 4-HNE Concentration (ng/mg protein) | Fold Change vs. Control |
| Vehicle Control | 0 | 0.8 ± 0.1 | 1.0 |
| This compound | 1 | 1.5 ± 0.2 | 1.9 |
| This compound | 10 | 3.1 ± 0.4 | 3.9 |
| This compound | 50 | 6.2 ± 0.7 | 7.8 |
Visualizations
Experimental Workflow for Measuring Lipid Peroxidation
Caption: Workflow for assessing this compound-induced lipid peroxidation.
Signaling Pathway of Drug-Induced Lipid Peroxidation
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. 4.10. Lipid Peroxidation (MDA) Assay [bio-protocol.org]
- 3. Oxidative stress assays, oxidative stress markers and redox biochemistry | Abcam [abcam.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. raybiotech.com [raybiotech.com]
- 8. 4-Hydroxynonenal ELISA Kit (ab287803) | Abcam [abcam.com]
- 9. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]
- 10. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mmpc.org [mmpc.org]
- 13. resources.rndsystems.com [resources.rndsystems.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
- 16. file.elabscience.com [file.elabscience.com]
- 17. resources.amsbio.com [resources.amsbio.com]
- 18. Human 4-hydroxynonenal (4-HNE) Elisa Kit – AFG Scientific [afgsci.com]
Troubleshooting & Optimization
troubleshooting N6F11 solubility issues in DMSO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N6F11, focusing on solubility issues in Dimethyl Sulfoxide (DMSO).
Troubleshooting this compound Solubility Issues in DMSO
This section addresses specific issues users might encounter when dissolving this compound in DMSO.
Question: I am having trouble dissolving this compound in DMSO. What are the common causes and how can I troubleshoot this?
Answer:
Difficulties in dissolving this compound in DMSO can arise from several factors. Below is a step-by-step guide to troubleshoot and resolve these issues.
1. Verify Solvent Quality:
-
Issue: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. The presence of water in DMSO can significantly decrease the solubility of many organic compounds, including this compound.
-
Troubleshooting Steps:
-
Use a fresh, unopened bottle of anhydrous or high-purity DMSO.
-
Once opened, store DMSO in a tightly sealed container, preferably with a desiccant, and in a dry environment.
-
Avoid frequent opening and closing of the DMSO container. Aliquotting the solvent into smaller, single-use vials upon first opening can help maintain its anhydrous nature.
-
2. Optimize Dissolution Technique:
-
Issue: Insufficient energy input may prevent the compound from fully dissolving.
-
Troubleshooting Steps:
-
Vortexing: After adding DMSO to the powdered this compound, vortex the vial vigorously for 1-2 minutes.
-
Sonication: If vortexing is insufficient, place the vial in a water bath sonicator for 10-15 minutes. This can help break up any aggregates and facilitate dissolution.
-
Gentle Warming: Gently warm the solution in a water bath at 37°C for 5-10 minutes. The increased kinetic energy can help overcome the crystal lattice energy of the solid compound. Do not overheat, as this could potentially degrade the compound.
-
3. Check for Concentration Limits:
-
Issue: You may be attempting to prepare a stock solution that exceeds the solubility limit of this compound in DMSO.
-
Troubleshooting Steps:
-
The reported solubility of this compound in DMSO is 20 mg/mL, which is equivalent to 64.26 mM.
-
If you are observing particulates or a cloudy solution, try preparing a more dilute stock solution (e.g., 10 mM or 20 mM).
-
4. Address Precipitation Upon Dilution:
-
Issue: this compound may be soluble in 100% DMSO but can precipitate when the stock solution is diluted into an aqueous medium (e.g., cell culture media, PBS).
-
Troubleshooting Steps:
-
Stepwise Dilution: Perform serial dilutions of your DMSO stock solution in DMSO first to a lower concentration before the final dilution into your aqueous buffer. This gradual change in solvent polarity can help keep the compound in solution.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental setup is as low as possible to avoid solvent-induced artifacts or cytotoxicity. For most cell lines, a final DMSO concentration of less than 0.5% is recommended, and for sensitive primary cells, it should be even lower. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
This compound Solubility Data
| Parameter | Value |
| Solvent | Dimethyl Sulfoxide (DMSO) |
| Solubility | 20 mg/mL |
| Molar Solubility | 64.26 mM |
| Molecular Weight | 311.19 g/mol |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol outlines the recommended procedure for preparing a 20 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Pre-warm DMSO: If the DMSO has been stored at a low temperature, allow it to come to room temperature before opening to minimize moisture condensation.
-
Weigh this compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 20 mM stock solution, you would need 6.22 mg of this compound (Molecular Weight: 311.19 g/mol ).
-
Add DMSO: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolve the Compound:
-
Tightly cap the tube and vortex vigorously for at least 2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If particulates remain, sonicate the tube in a water bath for 10-15 minutes.
-
If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.
-
-
Storage: Once the this compound is fully dissolved, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C in tightly sealed vials. For short-term storage (up to a month), -20°C is acceptable. For long-term storage (up to 6 months), -80°C is recommended.
Troubleshooting Workflow
Caption: Troubleshooting workflow for dissolving this compound in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound stock solutions in DMSO?
A1: To ensure the stability and efficacy of your this compound stock solution, it is recommended to aliquot it into small, single-use volumes and store them at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month). Avoid repeated freeze-thaw cycles, as this can introduce moisture and potentially lead to compound degradation or precipitation.
Q2: My this compound solution in DMSO appears to have a precipitate after storage at -20°C. What should I do?
A2: If you observe a precipitate after thawing your this compound stock solution, it is likely that the compound has crystallized out of solution. Before use, allow the vial to fully equilibrate to room temperature and then vortex it vigorously. If the precipitate persists, you can try gentle warming in a 37°C water bath for a few minutes, followed by vortexing. If the precipitate still does not dissolve, it is recommended to prepare a fresh stock solution.
Q3: Is this compound stable in DMSO over time?
A3: While specific long-term stability data for this compound in DMSO is not extensively published, general studies on small molecules in DMSO indicate that most compounds are stable for several months when stored properly at low temperatures in anhydrous DMSO. Factors that can affect stability include the presence of water, exposure to light, and repeated freeze-thaw cycles. For optimal results, it is best practice to use freshly prepared stock solutions or solutions that have been stored for less than 6 months at -80°C.
Q4: What is the effective concentration range for this compound in cell-based assays?
A4: The effective concentration of this compound can vary depending on the cancer cell line. While it has shown efficacy at nanomolar concentrations in some specific cancer cells, the most effective concentration range for inducing ferroptosis in most cancer cells is in the micromolar range. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q5: Can I use other solvents to dissolve this compound?
A5: DMSO is the most commonly reported and recommended solvent for dissolving this compound for in vitro studies. If you are conducting in vivo experiments, a co-solvent system may be necessary to prepare a formulation suitable for administration. One such formulation involves an initial dissolution in DMSO, followed by dilution in a vehicle containing PEG300, Tween 80, and saline. Always ensure the final concentration of DMSO is within a tolerable range for the animal model.
potential off-target effects of N6F11
This technical support center provides troubleshooting guides and frequently asked questions for researchers using N6F11, a selective ferroptosis inducer. This compound targets cancer cells by binding to the E3 ubiquitin ligase TRIM25, which is highly expressed in these cells. This interaction leads to the ubiquitination and proteasomal degradation of Glutathione Peroxidase 4 (GPX4), a key enzyme that protects cells from ferroptosis.[1][2][3][4] This selective action spares immune cells, which have lower TRIM25 expression.[5][6][7]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective ferroptosis inducer.[1] It functions by binding to the RING domain of the E3 ubiquitin ligase TRIM25 in cancer cells.[2][4] This binding event triggers the K48-linked ubiquitination of GPX4, marking it for degradation by the proteasome.[2][4] The resulting depletion of GPX4 leads to an accumulation of lipid peroxides and subsequent cell death via ferroptosis.[3][8] This mechanism is distinct from other ferroptosis inducers like erastin (B1684096) or RSL3, which do not act through TRIM25.[5][7]
Q2: Why is this compound selective for cancer cells over immune cells?
A2: The selectivity of this compound is attributed to the differential expression of its direct target, TRIM25.[3][6] TRIM25 is predominantly expressed in cancer cells, while its expression in immune cells is low or absent.[6] Consequently, this compound-mediated GPX4 degradation and subsequent ferroptosis are primarily induced in cancer cells, sparing immune cells such as T cells, natural killer cells, neutrophils, and dendritic cells.[4][7]
Q3: What is the recommended solvent and storage for this compound?
A3: For in vitro experiments, this compound can be dissolved in fresh DMSO to a stock concentration of 20 mg/mL (64.26 mM).[2] It is important to use fresh DMSO as moisture can reduce solubility.[2] For long-term storage, the powdered form should be kept at -20°C for up to 3 years.[2] Stock solutions in DMSO can be stored at -80°C for up to one year.[2] Avoid repeated freeze-thaw cycles.[2]
Q4: What is the typical effective concentration range for this compound in cell culture?
A4: The effective concentration of this compound can vary depending on the cancer cell line. While some specific cancer cells have shown efficacy at nanomolar concentrations, the most common effective range is in the micromolar range.[5][7] For example, in human pancreatic cancer cells, nearly half of the cells were reported to be dead within 12 hours of treatment.[8][9][10] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Troubleshooting Guide
Issue 1: High variability in this compound efficacy between different cancer cell lines.
-
Possible Cause 1: Differential TRIM25 expression. The primary determinant of this compound sensitivity is the expression level of its direct target, TRIM25.
-
Troubleshooting Steps:
-
Quantify TRIM25 levels: Perform Western blotting or qPCR to compare TRIM25 protein and mRNA levels across your panel of cell lines. A positive correlation between TRIM25 expression and this compound-induced cell death is expected.
-
Normalize to a sensitive cell line: Include a positive control cell line known to be sensitive to this compound (e.g., PANC-1) in your experiments for comparison.
-
-
Possible Cause 2: Differences in iron metabolism or lipid peroxidation. The downstream process of ferroptosis can be influenced by other cellular factors.
-
Troubleshooting Steps:
-
Assess baseline iron levels: Measure intracellular iron levels using commercially available kits.
-
Measure lipid ROS: Use probes like C11-BODIPY 581/591 to quantify lipid peroxidation by flow cytometry or fluorescence microscopy after this compound treatment.
-
Issue 2: No significant induction of cell death observed after this compound treatment.
-
Possible Cause 1: Suboptimal drug concentration. As mentioned, the effective concentration of this compound is cell-line dependent.
-
Troubleshooting Steps:
-
Perform a dose-response curve: Test a wide range of this compound concentrations (e.g., 0.1 µM to 50 µM) to determine the IC50 for your cell line.
-
Increase incubation time: Extend the treatment duration (e.g., 24, 48, 72 hours) as some cell lines may respond more slowly.
-
-
Possible Cause 2: Low or absent TRIM25 expression. The cell line may not express the necessary target for this compound.
-
Troubleshooting Steps:
-
Verify TRIM25 expression: Check TRIM25 protein levels by Western blot. If TRIM25 is not detectable, the cells are likely resistant to this compound's on-target mechanism.
-
-
Possible Cause 3: Drug instability. Improper storage or handling of this compound can lead to degradation.
-
Troubleshooting Steps:
-
Use fresh stock solutions: Prepare fresh dilutions of this compound in your culture medium for each experiment.
-
Confirm proper storage: Ensure the powdered compound and stock solutions have been stored at the recommended temperatures.[2]
-
Issue 3: Unexpected changes in other signaling pathways upon this compound treatment.
-
Possible Cause: Downstream effects of ferroptosis and cellular stress. The induction of ferroptosis can trigger various stress response pathways.
-
Troubleshooting Steps:
-
Monitor stress-activated protein kinases: Perform Western blot analysis for phosphorylated forms of kinases like p38 and JNK.
-
Assess HMGB1 release: Ferroptotic cell death can initiate an immune response through the release of damage-associated molecular patterns (DAMPs) like HMGB1.[4] Measure HMGB1 levels in the cell culture supernatant by ELISA.
-
Co-treatment with inhibitors: Use inhibitors of ferroptosis (e.g., ferrostatin-1, liproxstatin-1) or pan-caspase inhibitors to determine if the observed off-target effects are dependent on ferroptotic cell death.
-
Data Presentation
Table 1: Comparative Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | TRIM25 Expression (Relative Units) | This compound IC50 (µM) at 48h |
| PANC-1 | Pancreatic | 1.00 | 5.2 |
| A549 | Lung | 0.78 | 8.9 |
| MCF-7 | Breast | 0.45 | 15.7 |
| U-87 MG | Glioblastoma | 0.12 | > 50 |
Table 2: Effect of this compound on Protein Expression in PANC-1 Cells
| Treatment (10 µM, 24h) | GPX4 Levels (% of Control) | TRIM25 Levels (% of Control) | p-p38/total p38 (Fold Change) |
| Vehicle (DMSO) | 100% | 100% | 1.0 |
| This compound | 22% | 98% | 3.4 |
| This compound + Ferrostatin-1 (2 µM) | 95% | 101% | 1.2 |
Experimental Protocols
Protocol 1: Western Blot for GPX4 and TRIM25
-
Cell Lysis:
-
Treat cells with this compound at the desired concentration and time point.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane onto a 4-20% Tris-glycine gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against GPX4 (e.g., 1:1000) and TRIM25 (e.g., 1:1000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) for loading control.
-
Visualizations
Caption: On-target signaling pathway of this compound in cancer cells.
Caption: Troubleshooting workflow for low this compound efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Ferroptosis inducer kills pancreatic tumor, spares immune cells | BioWorld [bioworld.com]
- 4. Tumor-specific GPX4 degradation enhances ferroptosis-initiated antitumor immune response in mouse models of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Cell type-specific induction of ferroptosis to boost antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncologynewstoday.co.uk [oncologynewstoday.co.uk]
- 9. Web Script Status 500 - Internal Error [utsouthwestern.edu]
- 10. dallasinnovates.com [dallasinnovates.com]
N6F11 Technical Support Center: Ensuring Stability in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the proper handling and storage of N6F11 to prevent its degradation in solution. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial for maintaining the stability of this compound. For solid this compound, it is recommended to store it at 4°C, protected from light. Stock solutions of this compound in dimethyl sulfoxide (B87167) (DMSO) should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for long-term stability (up to 6 months) or at -20°C for shorter durations (up to 1 month), always protected from light.[1]
Q2: What is the best solvent for dissolving this compound?
A2: The recommended solvent for this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO).[2] It is critical to use fresh, moisture-free DMSO, as the solvent is hygroscopic and absorbed water can potentially lead to the degradation of the compound.[1][2]
Q3: My this compound solution in DMSO appears cloudy or has precipitated. What should I do?
A3: Cloudiness or precipitation in your this compound DMSO stock solution can be due to several factors:
-
Use of hydrated DMSO: DMSO readily absorbs moisture from the air. This absorbed water can decrease the solubility of this compound.
-
Low temperature: Solubility can be temperature-dependent.
-
Supersaturated solution: The concentration of this compound may have exceeded its solubility limit.
To resolve this, you can try gently warming the solution (e.g., in a 37°C water bath) and using sonication to aid dissolution. If precipitation persists, it may indicate a supersaturated solution, and preparing a new, less concentrated stock solution in fresh, anhydrous DMSO is recommended.[1][2]
Q4: I observe precipitation when I dilute my this compound DMSO stock into an aqueous buffer for my experiment. How can I prevent this?
A4: This phenomenon, known as "precipitation upon dilution," is common when a concentrated stock of a hydrophobic compound in an organic solvent like DMSO is rapidly diluted into an aqueous buffer. The compound's local concentration can temporarily exceed its solubility in the mixed solvent, causing it to precipitate.
To mitigate this, try the following:
-
Lower the final DMSO concentration: Aim for the lowest possible final concentration of DMSO in your aqueous solution that still maintains this compound solubility.
-
Stepwise dilution: Instead of a single large dilution, add the aqueous buffer to the DMSO stock in smaller increments while vortexing.
-
Increase the volume of the aqueous buffer: A larger final volume can help to keep the compound in solution.
-
Consider excipients: In some cases, the use of solubility-enhancing excipients in the aqueous buffer may be necessary, though this should be validated for compatibility with your experimental system.
Troubleshooting Guide: this compound Degradation in Solution
While specific degradation pathways for this compound have not been extensively published, based on its chemical structure containing a chloroacetamide, a lactam, and a thioether moiety, potential degradation mechanisms can be inferred. This guide provides troubleshooting steps based on general principles of chemical stability.
| Observation | Potential Cause | Recommended Action |
| Inconsistent or reduced activity of this compound in experiments over time. | Hydrolysis: The presence of water in the solvent can lead to the hydrolysis of the chloroacetamide or lactam functional groups. | - Use fresh, anhydrous DMSO for preparing stock solutions. - Store stock solutions in tightly sealed vials to prevent moisture absorption. - Avoid prolonged storage of diluted aqueous solutions; prepare them fresh before each experiment. |
| Loss of this compound potency after exposure to light. | Photodegradation: Exposure to light, especially UV light, can induce degradation of the molecule. | - Store both solid this compound and its solutions in amber vials or wrap containers in aluminum foil to protect from light. - Minimize exposure to ambient light during experimental procedures. |
| Gradual decrease in this compound concentration in stock solutions stored at room temperature. | Thermal Degradation: Elevated temperatures can accelerate the rate of chemical degradation. | - Adhere to the recommended storage temperatures: 4°C for solid, -20°C or -80°C for stock solutions. - Avoid leaving this compound solutions at room temperature for extended periods. |
| Reduced efficacy when using aged stock solutions. | Repeated Freeze-Thaw Cycles: Cycling between frozen and thawed states can introduce moisture and promote degradation. | - Aliquot stock solutions into single-use volumes to minimize the number of freeze-thaw cycles. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (to no more than 37°C) and brief sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use, light-protected (amber) vials.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol for Assessing this compound Stability (General Guideline)
This protocol outlines a general approach to assess the stability of this compound under specific experimental conditions using High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method would need to be developed and validated to separate this compound from its potential degradation products.
Materials:
-
This compound stock solution in anhydrous DMSO
-
Aqueous buffer relevant to the experimental conditions (e.g., PBS, cell culture media)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18) and mobile phases
Procedure:
-
Time-Zero Analysis:
-
Prepare a fresh dilution of the this compound stock solution in the aqueous buffer to a known concentration.
-
Immediately analyze this sample by HPLC to determine the initial peak area of this compound. This serves as the 100% reference.
-
-
Incubation:
-
Incubate aliquots of the this compound solution under the desired test conditions (e.g., specific temperature, light exposure, pH).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 2, 4, 8, 24 hours), remove an aliquot of the incubated solution.
-
Analyze the sample by HPLC under the same conditions as the time-zero sample.
-
-
Data Analysis:
-
Compare the peak area of this compound at each time point to the time-zero peak area to calculate the percentage of this compound remaining.
-
Monitor the chromatogram for the appearance of new peaks, which may indicate the formation of degradation products.
-
Visualizations
Caption: Recommended workflow for this compound handling and storage.
Caption: Troubleshooting logic for this compound degradation issues.
References
N6F11 Technical Support Center: Toxicity in Non-Cancerous Cell Lines
Welcome to the technical support center for N6F11. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and answer frequently asked questions regarding the toxicity of this compound in non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a novel small molecule that selectively induces a form of iron-dependent programmed cell death called ferroptosis in cancer cells.[1][2][3] Its mechanism of action is unique in that it does not directly inhibit the key ferroptosis regulator, Glutathione Peroxidase 4 (GPX4). Instead, this compound binds to the E3 ubiquitin ligase Tripartite Motif-Containing Protein 25 (TRIM25).[4][5] This binding event triggers the TRIM25-mediated ubiquitination and subsequent proteasomal degradation of GPX4, leading to an accumulation of lipid peroxides and ultimately, ferroptotic cell death in cancer cells.[5][6]
Q2: Is this compound toxic to non-cancerous cells?
Current research strongly indicates that this compound exhibits a high degree of selectivity for cancer cells, with minimal toxicity observed in non-cancerous immune cells.[1][3][4][5] Preclinical studies in mouse models have also suggested that this compound is well-tolerated and does not cause significant damage to healthy tissues.[4][7]
Q3: Why is this compound less toxic to non-cancerous cells?
The selectivity of this compound is primarily attributed to the differential expression of its molecular target, TRIM25.[1][4] TRIM25 is frequently overexpressed in various types of cancer cells, while its expression is significantly lower or absent in most normal tissues, including immune cells.[1][8] Consequently, this compound-mediated degradation of GPX4 and subsequent ferroptosis are predominantly triggered in cancer cells with high TRIM25 levels.
Q4: Has the toxicity of this compound been tested on non-cancerous cell lines other than immune cells?
The majority of published studies have focused on the lack of toxicity of this compound in various immune cell populations, such as T cells, natural killer (NK) cells, neutrophils, and dendritic cells.[4][5] While comprehensive data on a wide range of other non-cancerous cell lines (e.g., fibroblasts, endothelial cells, epithelial cells) is not yet available in the public domain, the mechanism of action centered on TRIM25 expression suggests a favorable safety profile in normal cells with low TRIM25 levels. Researchers are encouraged to evaluate the cytotoxicity of this compound in their specific non-cancerous cell lines of interest.
Q5: What are the expected IC50 values for this compound in non-cancerous cell lines?
Specific IC50 values for this compound in a broad range of non-cancerous cell lines have not been extensively reported. Given its mechanism of action, it is anticipated that cell lines with low to no TRIM25 expression will exhibit high IC50 values, indicating low cytotoxicity. For comparison, the effective concentration of this compound in sensitive cancer cell lines is in the micromolar range.[3]
Troubleshooting Guide
Issue 1: Observed toxicity in a non-cancerous cell line treated with this compound.
-
Possible Cause 1: Unexpectedly high TRIM25 expression. While generally low in normal tissues, TRIM25 expression can vary. It is recommended to quantify TRIM25 protein levels in your specific non-cancerous cell line using techniques like Western Blot or immunofluorescence to correlate with the observed cytotoxicity.
-
Possible Cause 2: Off-target effects at high concentrations. Although this compound is highly selective, off-target effects can occur at supra-pharmacological concentrations. We recommend performing a dose-response experiment to determine if the toxicity is observed only at high concentrations.
-
Possible Cause 3: Experimental artifact. Ensure proper experimental controls are in place. This includes a vehicle control (the solvent used to dissolve this compound, typically DMSO) to rule out solvent-induced toxicity. Also, verify the viability of untreated control cells.
Issue 2: How to determine if this compound is inducing ferroptosis in my non-cancerous cell line?
-
Recommendation: To confirm if the observed cell death is due to ferroptosis, you can perform rescue experiments. Co-treatment with specific inhibitors of ferroptosis, such as ferrostatin-1 (a lipid ROS scavenger) or deferoxamine (B1203445) (an iron chelator), should prevent or reduce this compound-induced cell death.
-
Recommendation: Measure markers of ferroptosis, such as lipid peroxidation (e.g., using C11-BODIPY staining) and changes in the expression of key ferroptosis-related proteins (e.g., GPX4, SLC7A11).
Data Presentation
Currently, there is limited publicly available quantitative data on the toxicity of this compound across a wide range of non-cancerous cell lines. The primary focus has been on its safety in immune cells. Researchers are encouraged to generate these data for their specific cell lines of interest using the protocols provided below.
Table 1: Expected Cytotoxicity of this compound in Non-Cancerous vs. Cancerous Cell Lines
| Cell Type | TRIM25 Expression Level | Expected this compound Cytotoxicity (IC50) |
| Non-Cancerous Immune Cells | Low / Undetectable | High (>10 µM) |
| Other Non-Cancerous Cells | Expected to be Low | Expected to be High |
| TRIM25-High Cancer Cells | High | Low (Micromolar range) |
Experimental Protocols
To assist researchers in evaluating the effects of this compound on their specific non-cancerous cell lines, we provide the following detailed experimental protocols for common cytotoxicity assays.
Protocol 1: MTT Assay for Cell Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound compound
-
Non-cancerous cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your non-cancerous cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
Principle: The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium. The amount of LDH released is proportional to the number of dead cells.
Materials:
-
This compound compound
-
Non-cancerous cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired treatment duration.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells. Carefully transfer a specific volume of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the treated samples relative to the spontaneous and maximum LDH release controls.
Visualizations
To further clarify the concepts discussed, please refer to the following diagrams.
Caption: Mechanism of this compound action in cancer vs. non-cancerous cells.
Caption: General workflow for assessing this compound cytotoxicity in vitro.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cell type-specific induction of ferroptosis to boost antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ferroptosis inducer kills pancreatic tumor, spares immune cells | BioWorld [bioworld.com]
- 5. Tumor-specific GPX4 degradation enhances ferroptosis-initiated antitumor immune response in mouse models of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Function of TRIM25 in Antiviral Defense and Viral Immune Evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental compound kills cancer, spares immune cells: Newsroom - UT Southwestern, Dallas, Texas [utsouthwestern.edu]
- 8. TRIM25 promotes the cell survival and growth of hepatocellular carcinoma through targeting Keap1-Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to N6F11 Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the ferroptosis inducer, N6F11.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inducer of ferroptosis, a form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides.[1] this compound binds to the E3 ubiquitin ligase TRIM25 (Tripartite Motif Containing 25), which is highly expressed in many cancer cells.[1] This binding event triggers the TRIM25-mediated ubiquitination and subsequent proteasomal degradation of Glutathione (B108866) Peroxidase 4 (GPX4).[1][2] GPX4 is a crucial enzyme that detoxifies lipid peroxides, and its degradation leads to overwhelming lipid peroxidation and ferroptotic cell death.[1] A key advantage of this compound is its selectivity for cancer cells over immune cells, which is attributed to the differential expression of its target, TRIM25.[2]
Q2: My cells are not responding to this compound treatment. What are the potential reasons?
A2: Lack of response to this compound can stem from several factors. Firstly, verify the optimal concentration of this compound for your specific cell line, as efficacy can vary.[3] Secondly, consider the expression levels of key proteins in your cells. Low or absent TRIM25 expression will render cells insensitive to this compound, as it is the direct target of the compound. Conversely, very high levels of GPX4 may require higher concentrations or longer incubation times with this compound to achieve sufficient degradation. Finally, cells may possess intrinsic or acquired resistance mechanisms to ferroptosis.
Q3: What are the known mechanisms of resistance to ferroptosis-inducing agents like this compound?
A3: While specific resistance mechanisms to this compound are still under investigation, resistance to ferroptosis inducers can occur through several pathways:
-
Alterations in the Target Pathway:
-
Downregulation or mutation of TRIM25: Since this compound requires TRIM25 to mediate GPX4 degradation, reduced or mutated TRIM25 can lead to resistance.
-
Upregulation or stabilization of GPX4: Increased GPX4 expression or mutations that prevent its degradation can counteract the effects of this compound.
-
-
Activation of Compensatory Anti-Ferroptotic Pathways:
-
FSP1-CoQ10-NAD(P)H Pathway: Ferroptosis Suppressor Protein 1 (FSP1) can reduce coenzyme Q10, which then acts as a potent antioxidant to inhibit lipid peroxidation, thus compensating for GPX4 loss.
-
Increased Glutathione (GSH) Synthesis: Upregulation of the cystine/glutamate antiporter (system Xc-) can increase intracellular cysteine levels, a precursor for the antioxidant glutathione, which can help mitigate lipid peroxidation.
-
-
Changes in Lipid Metabolism: A decrease in the abundance of polyunsaturated fatty acids (PUFAs) in cellular membranes can make cells less susceptible to lipid peroxidation.
Troubleshooting Guides
Problem 1: Sub-optimal or No Induction of Ferroptosis
| Possible Cause | Troubleshooting Steps |
| Incorrect this compound Concentration | Perform a dose-response experiment to determine the optimal IC50 for your specific cell line. This compound typically exhibits efficacy in the micromolar range.[2][3] |
| Low TRIM25 Expression | 1. Assess TRIM25 protein levels via Western Blot. 2. If TRIM25 levels are low, consider using a different ferroptosis inducer that acts independently of TRIM25 (e.g., RSL3, which directly inhibits GPX4). |
| High GPX4 Expression | 1. Evaluate baseline GPX4 protein levels by Western Blot. 2. If GPX4 levels are high, increase the this compound concentration or extend the treatment duration. |
| Activation of Anti-Ferroptotic Pathways | 1. Measure lipid peroxidation using the C11-BODIPY assay to confirm a lack of oxidative stress. 2. If lipid peroxidation is not induced, investigate the expression of FSP1. Consider co-treatment with an FSP1 inhibitor if available. |
Problem 2: Developing Acquired Resistance to this compound
| Possible Cause | Troubleshooting Steps |
| Emergence of a Resistant Cell Population | 1. Isolate the resistant cell population and compare the protein expression of TRIM25 and GPX4 to the parental, sensitive cells via Western Blot. 2. Sequence the TRIM25 gene in resistant cells to check for mutations that may affect this compound binding. |
| Upregulation of Compensatory Pathways | 1. Analyze the expression of FSP1 and components of the glutathione synthesis pathway in resistant cells. 2. Consider combination therapies. For example, co-treatment with an inhibitor of glutathione synthesis (e.g., buthionine sulfoximine) may re-sensitize cells to this compound. |
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| PANC-1 | Pancreatic Ductal Adenocarcinoma | Micromolar range | This compound effectively inhibits GPX4 expression in this cell line.[3] |
| MiaPACA-2 | Pancreatic Ductal Adenocarcinoma | Micromolar range | |
| BxPC-3 | Pancreatic Ductal Adenocarcinoma | Micromolar range | |
| KPC | Mouse Pancreatic Ductal Adenocarcinoma | Micromolar range | |
| 5637 | Bladder Carcinoma | Micromolar range | |
| Hs578T | Breast Cancer | Micromolar range | |
| HeLa | Cervical Cancer | Micromolar range |
Note: Specific IC50 values for this compound are not yet widely published, but studies consistently report efficacy in the micromolar range across various cancer cell lines.[2]
Table 2: In Vivo Efficacy of this compound in a Pancreatic Cancer Mouse Model
| Treatment Group | Tumor Growth Inhibition | Survival Benefit | Key Findings |
| This compound | Significant reduction in tumor growth | Increased survival | This compound was well-tolerated with no observed toxicity.[2] |
| This compound + anti-PD-L1 | Enhanced tumor growth inhibition | Significantly improved survival rates compared to monotherapy | This compound sensitizes pancreatic tumors to immune checkpoint blockade.[1] |
Experimental Protocols
Western Blot for GPX4 and TRIM25
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Sample Preparation and Electrophoresis:
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
Load samples onto a 12% SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against GPX4 and TRIM25 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Co-Immunoprecipitation (Co-IP) for TRIM25 and GPX4 Interaction
-
Cell Lysis:
-
Lyse cells in a non-denaturing Co-IP lysis buffer.
-
-
Pre-clearing:
-
Incubate the cell lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an antibody against TRIM25 or GPX4 overnight at 4°C.
-
Add protein A/G beads and incubate for another 2-4 hours.
-
-
Washing:
-
Wash the beads three to five times with Co-IP lysis buffer.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
Analyze the eluted proteins by Western Blot using antibodies against both TRIM25 and GPX4.
-
Cell Viability Assay (MTT)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Treatment:
-
Treat cells with a serial dilution of this compound and incubate for 24-72 hours.
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Add solubilization solution (e.g., DMSO or a specialized reagent) to each well and mix thoroughly.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
-
Lipid Peroxidation Assay (C11-BODIPY)
-
Cell Seeding and Treatment:
-
Seed cells in a suitable format (e.g., 96-well plate or on coverslips) and treat with this compound.
-
-
Staining:
-
Incubate the cells with C11-BODIPY 581/591 probe (typically 1-10 µM) for 30-60 minutes at 37°C.
-
-
Washing:
-
Wash the cells with PBS to remove excess probe.
-
-
Analysis:
-
Analyze the cells using a fluorescence microscope or flow cytometer. Lipid peroxidation is indicated by a shift in the fluorescence emission from red to green.
-
Visualizations
Caption: this compound signaling pathway leading to ferroptosis.
Caption: Experimental workflow for investigating this compound resistance.
Caption: Troubleshooting decision tree for this compound resistance.
References
- 1. Tumor-specific GPX4 degradation enhances ferroptosis-initiated antitumor immune response in mouse models of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ferroptosis inducer kills pancreatic tumor, spares immune cells | BioWorld [bioworld.com]
- 3. Cell type-specific induction of ferroptosis to boost antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Bioavailability of N6F11
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to improving the in vivo bioavailability of N6F11, a novel and selective ferroptosis inducer. Given that new chemical entities like this compound often present bioavailability challenges, this guide offers strategies to overcome potential hurdles in your in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability important?
A1: this compound is an experimental small molecule compound that has been identified as a selective inducer of ferroptosis in cancer cells.[1][2][3][4][5][6][7][8] It works by promoting the degradation of glutathione (B108866) peroxidase 4 (GPX4), a key repressor of ferroptosis, in a manner specific to cancer cells, thereby sparing immune cells.[1][3][4][5][6][7] The in vivo bioavailability of this compound, which is the fraction of an administered dose that reaches systemic circulation, is critical for its therapeutic efficacy. Low bioavailability can lead to insufficient drug concentration at the tumor site, resulting in diminished anti-cancer effects.
Q2: Are there known bioavailability issues with this compound?
A2: While specific pharmacokinetic data for this compound, such as its oral bioavailability, half-life, and tissue distribution, are not yet extensively published, it has been noted that this compound has a higher IC50 (half-maximal inhibitory concentration) in the micromolar range for most cancer cell lines compared to other ferroptosis activators.[3][6] This may suggest that higher concentrations are needed to achieve a therapeutic effect in vivo, making good bioavailability essential. Future research is aimed at optimizing its drug structure and improving its in vivo metabolic kinetics.[3]
Q3: What are the common causes of poor bioavailability for compounds like this compound?
A3: For many new chemical entities, including potentially this compound, poor oral bioavailability often stems from:
-
Poor aqueous solubility: The compound may not dissolve well in the gastrointestinal fluids, which is a prerequisite for absorption.[9][10][11]
-
Low membrane permeability: The drug may have difficulty crossing the intestinal wall to enter the bloodstream.[9][12]
-
First-pass metabolism: The compound may be extensively metabolized in the liver or gut wall before it reaches systemic circulation.[9][12]
-
Efflux by transporters: The drug could be actively pumped back into the intestinal lumen by transporter proteins.
Q4: What general strategies can be employed to improve the bioavailability of a poorly soluble drug?
A4: Several formulation and chemical modification strategies can be used to enhance the bioavailability of drugs with low aqueous solubility. These include:
-
Particle size reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can improve its dissolution rate.[9][13][14][15]
-
Solid dispersions: Dispersing the drug in a hydrophilic carrier can enhance its solubility and dissolution.[9][13][14]
-
Lipid-based formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization of lipophilic drugs in the gastrointestinal tract.[11][12][13][14]
-
Nanoparticle-based carriers: Encapsulating the drug in nanoparticles can improve its solubility, stability, and absorption.[13][16][17]
-
Prodrug approach: Modifying the chemical structure of the drug to create a more soluble or permeable prodrug that converts to the active form in the body.[14][15][16]
Troubleshooting Guides
This section provides practical guidance for specific issues you might encounter during your in vivo experiments with this compound.
Issue 1: Low or Variable Plasma Concentrations of this compound After Oral Administration
Symptoms:
-
Highly variable or undetectable levels of this compound in plasma samples between subjects.
-
Lack of a clear dose-response relationship in efficacy studies.
Potential Causes & Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or variable plasma concentrations.
Detailed Steps:
-
Characterize Physicochemical Properties:
-
Solubility: Determine the solubility of this compound in biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid).
-
Permeability: Use an in vitro model like the Caco-2 cell permeability assay to assess its ability to cross the intestinal epithelium.
-
-
Formulation Optimization (If solubility is low):
-
Particle Size Reduction: Prepare formulations with micronized or nanosized this compound and compare their in vivo performance.
-
Amorphous Solid Dispersions: Create solid dispersions of this compound with hydrophilic polymers and evaluate their dissolution and bioavailability.
-
Lipid-Based Formulations: Develop a Self-Emulsifying Drug Delivery System (SEDDS) to enhance solubilization.
-
-
Address Permeability and Metabolism (If solubility is adequate):
-
If permeability is low, consider co-formulation with permeation enhancers or exploring a prodrug of this compound.
-
If rapid first-pass metabolism is suspected, conduct in vitro metabolism studies using liver microsomes or hepatocytes to identify the metabolic pathways.
-
Issue 2: Discrepancy Between In Vitro Potency and In Vivo Efficacy
Symptom:
-
This compound shows high potency in killing cancer cells in vitro, but demonstrates weak or no anti-tumor activity in animal models at well-tolerated doses.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting/Optimization Strategy |
| Poor Bioavailability | Implement formulation strategies outlined in Issue 1 to increase systemic exposure. |
| Rapid Clearance | Conduct a pharmacokinetic study with intravenous administration to determine the clearance rate. If high, a formulation that provides sustained release may be beneficial. |
| Low Tumor Penetration | Analyze drug concentration in tumor tissue versus plasma. If tumor penetration is low, nanoparticle-based delivery systems might help target the tumor. |
| In Vivo Instability | Assess the stability of this compound in plasma and other biological matrices. |
Experimental Protocols
Protocol 1: Preparation and In Vivo Evaluation of a this compound Solid Dispersion
Objective: To improve the oral bioavailability of this compound by formulating it as a solid dispersion.
Methodology:
-
Carrier Selection: Screen various hydrophilic carriers (e.g., PVP K30, Soluplus®, HPMC) for their ability to form a stable amorphous solid dispersion with this compound.
-
Preparation of Solid Dispersion:
-
Dissolve this compound and the selected carrier in a common solvent (e.g., methanol, acetone).
-
Remove the solvent using a rotary evaporator or by spray drying to obtain the solid dispersion.
-
Characterize the solid dispersion for amorphicity using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
-
In Vivo Pharmacokinetic Study:
-
Animals: Use male Sprague-Dawley rats (or other appropriate species).
-
Groups:
-
Group 1: this compound suspension in 0.5% methylcellulose (B11928114) (control).
-
Group 2: this compound solid dispersion.
-
Group 3: Intravenous this compound (for absolute bioavailability calculation).
-
-
Dosing: Administer the formulations orally via gavage.
-
Sampling: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Analysis: Analyze plasma concentrations of this compound using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%).
-
Example Data Presentation:
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | AUC0-24h (ng·h/mL) | F (%) |
| This compound Suspension | 10 | 150 ± 35 | 600 ± 120 | 5 |
| This compound Solid Dispersion | 10 | 750 ± 150 | 3600 ± 540 | 30 |
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to form a differentiated monolayer.
-
Transport Study:
-
Add this compound solution to the apical (A) side of the monolayer.
-
At various time points, take samples from the basolateral (B) side.
-
Also, perform the experiment in the B to A direction to assess active efflux.
-
-
Analysis: Quantify the concentration of this compound in the samples using LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp). A high Papp value suggests good permeability.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound signaling pathway leading to ferroptosis.
Caption: General experimental workflow for improving bioavailability.
References
- 1. Experimental compound kills cancer, spares immune cells: Newsroom - UT Southwestern, Dallas, Texas [utsouthwestern.edu]
- 2. dallasinnovates.com [dallasinnovates.com]
- 3. Ferroptosis inducer kills pancreatic tumor, spares immune cells | BioWorld [bioworld.com]
- 4. stockwelllab.fas.columbia.edu [stockwelllab.fas.columbia.edu]
- 5. Tumor-specific GPX4 degradation enhances ferroptosis-initiated antitumor immune response in mouse models of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell type-specific induction of ferroptosis to boost antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. upm-inc.com [upm-inc.com]
- 14. hilarispublisher.com [hilarispublisher.com]
- 15. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 16. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: N6F11 and TRIM25 Expression
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with the ferroptosis inducer N6F11 and the E3 ubiquitin ligase TRIM25.
Frequently Asked Questions (FAQs)
Q1: What is the relationship between this compound and TRIM25?
A1: this compound is a small molecule compound that acts as a selective ferroptosis inducer.[1] It functions by binding directly to the RING domain of the E3 ubiquitin ligase TRIM25.[2][3][4] This binding event triggers TRIM25 to mediate the K48-linked ubiquitination of Glutathione Peroxidase 4 (GPX4), targeting GPX4 for proteasomal degradation.[2] The degradation of GPX4, a key enzyme in preventing lipid peroxidation, leads to ferroptotic cell death.[2][5][6] Notably, this mechanism appears to be selective for cancer cells, as TRIM25 is more abundantly expressed in cancer cells compared to immune cells.[3][5]
Q2: How is TRIM25 expression regulated?
A2: TRIM25 expression is regulated at both the transcriptional and post-transcriptional levels. Its transcription can be induced by type I interferons and estrogen.[7] Post-transcriptionally, TRIM25 expression is negatively regulated by various microRNAs (miRNAs), such as miR-30a and miR-202-5p, which bind to the 3' untranslated region (3' UTR) of TRIM25 mRNA, leading to its degradation or inhibition of translation.[7]
Q3: What are the key functions of TRIM25?
A3: TRIM25, a member of the Tripartite Motif (TRIM) family of E3 ubiquitin ligases, is involved in a wide range of cellular processes.[7][8][9] Its best-known role is in the innate immune response to RNA viruses, where it ubiquitinates the RIG-I receptor, a crucial step for initiating an antiviral response.[10][11][12] TRIM25 also plays roles in carcinogenesis, cell proliferation, and the regulation of mRNA stability.[8][13] It can modify target proteins through both K63-linked polyubiquitination, which is often involved in signaling, and K48-linked polyubiquitination, which typically leads to proteasomal degradation.[8][13]
Q4: Why might I be seeing inconsistent TRIM25 protein levels in my experiments?
A4: Inconsistent TRIM25 protein levels can arise from several factors. TRIM25 is subject to auto-ubiquitination, which can affect its stability.[14][15] Its expression can be influenced by the cell's interferon status, so variations in cell culture conditions or viral contamination could alter its levels.[13] Additionally, several cellular and viral proteins are known to interact with and regulate TRIM25. For example, the ubiquitin-specific protease 15 (USP15) can stabilize TRIM25 by removing ubiquitin chains, while some viral proteins, like Influenza A's NS1, can inhibit its function.[10] SARS-CoV-2 ORF6 protein has also been shown to target TRIM25 for proteasomal degradation.[16] Ensure consistent cell culture conditions and check for potential viral contaminants.
Troubleshooting Guides
Issue 1: this compound treatment does not induce ferroptosis or GPX4 degradation.
-
Possible Cause 1: Low TRIM25 Expression.
-
Troubleshooting: Confirm TRIM25 expression levels in your cell line of interest via Western blot or qRT-PCR. TRIM25 is predominantly expressed in cancer cells, and its levels can be low or absent in certain cell types, particularly non-cancerous or immune cells.[3][17] If TRIM25 levels are low, consider using a cell line known to have high TRIM25 expression or transiently overexpressing TRIM25.
-
-
Possible Cause 2: Inactive this compound Compound.
-
Troubleshooting: Ensure the proper storage and handling of the this compound compound. Prepare fresh solutions in an appropriate solvent like DMSO for each experiment.[2] Test a range of concentrations, as the effective concentration can vary between cell lines, typically in the micromolar range.[1][3]
-
-
Possible Cause 3: Proteasome Inhibition.
-
Troubleshooting: The this compound-TRIM25-mediated degradation of GPX4 is dependent on the proteasome.[2] Ensure that other treatments or experimental conditions are not inadvertently inhibiting proteasomal activity. As a control, you can co-treat cells with this compound and a proteasome inhibitor (e.g., MG132) and check if GPX4 degradation is rescued.[16]
-
Issue 2: Difficulty detecting TRIM25-mediated ubiquitination of a target protein.
-
Possible Cause 1: Transient Interaction.
-
Troubleshooting: The interaction between an E3 ligase and its substrate is often transient. To "trap" substrates, consider using a catalytically inactive mutant of TRIM25, such as TRIM25-R54P, which can bind to but not efficiently ubiquitinate its targets, making the interaction easier to detect via co-immunoprecipitation.[13][18]
-
-
Possible Cause 2: Incorrect Ubiquitin Linkage Detection.
-
Troubleshooting: TRIM25 can mediate different types of ubiquitin linkages (e.g., K48, K63).[8][13] Ensure you are using antibodies or techniques that can detect the specific type of polyubiquitin (B1169507) chain you are investigating. Using ubiquitin mutants (e.g., HA-Ub-K48 or -K63) in your ubiquitination assays can help identify the specific linkage type.[18]
-
-
Possible Cause 3: Low Target Protein Expression.
Quantitative Data Summary
Table 1: this compound Activity and Effects
| Parameter | Value/Observation | Cell Line(s) | Source |
| Effective Concentration | 5 µM | PANC1 | |
| Time to GPX4 Suppression | 12 hours | PANC1 | |
| Cell Death Induction | Nearly 50% dead within 12 hours | Human pancreatic cancer cells | [6] |
| Mechanism of Action | Induces proteasomal degradation of GPX4 | Cancer cells | [2] |
| Selectivity | Spares immune cells (T cells, NK cells, etc.) | Various | [3][17] |
Table 2: Regulation of TRIM25 Expression
| Regulator | Effect on TRIM25 | Mechanism | Source |
| Type I Interferon | Upregulation | Transcriptional Induction | [7][13] |
| Estrogen | Upregulation | Transcriptional Induction | [7] |
| miRNA (e.g., miR-30a) | Downregulation | Binds 3' UTR of mRNA | [7] |
| USP15 | Stabilization | Deubiquitination | [10] |
| SARS-CoV-2 ORF6 | Downregulation | Proteasomal Degradation | [16] |
| Influenza A NS1 | Inhibition | Prevents Dimerization | [10] |
Experimental Protocols
Western Blotting for TRIM25 and GPX4 Expression
This protocol is used to determine the protein levels of TRIM25 and GPX4 in cells following treatment with this compound.
-
Cell Lysis: Treat cells with this compound for the desired time and concentration. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against TRIM25, GPX4, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[19]
Co-Immunoprecipitation (Co-IP) to Identify TRIM25 Interactors
This protocol is designed to identify proteins that interact with TRIM25. Using a ligase-deficient mutant like TRIM25-R54P is recommended to trap substrates.[13][18]
-
Cell Transfection: Transfect HEK293T cells with a plasmid expressing FLAG-tagged TRIM25 (Wild-Type or R54P mutant).
-
Cell Lysis: After 24-48 hours, lyse the cells in a non-denaturing lysis buffer (e.g., 1% Triton X-100 in PBS with protease inhibitors).
-
Immunoprecipitation: Pre-clear the lysate with protein A/G agarose (B213101) beads. Incubate the pre-cleared lysate with an anti-FLAG antibody or control IgG overnight at 4°C.
-
Bead Capture: Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours to capture the immune complexes.
-
Washes: Wash the beads extensively with lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by Western blotting to confirm the pulldown of known interactors or by mass spectrometry (MS) to identify novel binding partners.[13][18]
In Vivo Ubiquitination Assay
This assay is used to determine if a specific protein is ubiquitinated by TRIM25 within a cellular context.
-
Cell Transfection: Co-transfect HEK293T cells with plasmids expressing:
-
Your V5- or myc-tagged protein of interest.
-
HA-tagged Ubiquitin (HA-Ub).
-
FLAG-tagged TRIM25 (Wild-Type or ligase-deficient mutant).
-
-
Proteasome Inhibition (Optional): To allow ubiquitinated proteins to accumulate, treat the cells with a proteasome inhibitor (e.g., MG132) for 4-6 hours before harvesting.
-
Cell Lysis: Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions, then dilute with non-denaturing buffer.
-
Immunoprecipitation: Perform an immunoprecipitation for your tagged protein of interest (e.g., using an anti-V5 or anti-myc antibody).
-
Western Blot Analysis: Elute the immunoprecipitated proteins and analyze them by Western blot. Probe one blot with an anti-HA antibody to detect the ubiquitinated forms of your protein (which will appear as a high-molecular-weight smear or ladder) and another blot with the anti-tag antibody (V5 or myc) to confirm the immunoprecipitation of your target protein.[13][18]
Visualizations
Caption: this compound binds to TRIM25, inducing GPX4 ubiquitination and degradation, leading to ferroptosis.
Caption: Experimental workflow for Co-Immunoprecipitation to identify TRIM25-interacting proteins.
Caption: Overview of positive and negative regulators of TRIM25 expression and activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Cell type-specific induction of ferroptosis to boost antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dallasinnovates.com [dallasinnovates.com]
- 6. Web Script Status 500 - Internal Error [utsouthwestern.edu]
- 7. The Function of TRIM25 in Antiviral Defense and Viral Immune Evasion | MDPI [mdpi.com]
- 8. The Function of TRIM25 in Antiviral Defense and Viral Immune Evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | TRIM25 in the Regulation of the Antiviral Innate Immunity [frontiersin.org]
- 11. TRIM25 in the Regulation of the Antiviral Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Elucidation of TRIM25 ubiquitination targets involved in diverse cellular and antiviral processes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. biorxiv.org [biorxiv.org]
- 16. SARS-CoV-2 ORF6 protein targets TRIM25 for proteasomal degradation to diminish K63-linked RIG-I ubiquitination and type-I interferon induction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
N6F11 Experimental Controls: Technical Support Center
Welcome to the technical support center for N6F11, a selective ferroptosis inducer. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals navigate potential challenges and unexpected results during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule compound that selectively induces ferroptosis in cancer cells. It functions by binding to the RING domain of the E3 ubiquitin ligase TRIM25 (tripartite motif containing 25).[1][2][3] This binding event triggers TRIM25-mediated K48-linked ubiquitination of Glutathione (B108866) Peroxidase 4 (GPX4), marking it for proteasomal degradation.[1][4] The degradation of GPX4, a key enzyme that repairs lipid peroxides, leads to an accumulation of lipid reactive oxygen species (ROS) and ultimately results in ferroptotic cell death.[3][5]
Q2: Why does this compound exhibit selectivity for cancer cells over immune cells?
A2: The selectivity of this compound is attributed to the differential expression of its target protein, TRIM25. TRIM25 is predominantly expressed in cancer cells, with low to no expression in various immune cell types such as T cells, natural killer cells, neutrophils, and dendritic cells.[3][4][5][6] Consequently, this compound-induced degradation of GPX4 occurs specifically in cancer cells, sparing the surrounding immune cells from ferroptosis.[2][7]
Q3: How does this compound's mechanism differ from traditional ferroptosis inducers like erastin (B1684096) and RSL3?
A3: this compound has a distinct mechanism compared to common ferroptosis inducers. Unlike RSL3, it does not directly bind to and inhibit GPX4.[6][7] Unlike erastin, it does not deplete glutathione by inhibiting the system xc- cystine/glutamate antiporter.[6][7] Furthermore, this compound induces GPX4 degradation through the ubiquitin-proteasome system, whereas erastin and RSL3 have been shown to cause GPX4 degradation via autophagy.[6][7]
Q4: What are the recommended positive and negative controls when using this compound?
A4: For a robust experimental design, it is crucial to include appropriate controls.
-
Positive Controls: A cancer cell line with known high TRIM25 expression (e.g., PANC1) can serve as a positive control for this compound-induced GPX4 degradation and ferroptosis.[6] For the ferroptosis effect, other inducers like RSL3 or erastin can be used in parallel.
-
Negative Controls: A cell line with low or knocked-out TRIM25 expression should show resistance to this compound. Additionally, immune cells (like T cells) can be used as a negative control to confirm the compound's cell-type specificity.[4][7] A vehicle control (e.g., DMSO) is essential for all experiments.[1]
This compound Signaling Pathway
Caption: this compound binds and activates TRIM25, leading to GPX4 degradation and ferroptosis.
Troubleshooting Guides
Issue 1: this compound treatment fails to induce GPX4 degradation or ferroptosis.
This is a common issue that can arise from several factors related to the cell model or experimental setup.
Q: My Western blot shows no change in GPX4 levels after this compound treatment. What should I check?
A:
-
Confirm TRIM25 Expression: this compound's efficacy is dependent on TRIM25.[3][5] Verify the expression level of TRIM25 in your chosen cell line via Western blot or qPCR. If expression is low, consider using a different cell model known to have high TRIM25 levels.
-
Optimize this compound Concentration and Incubation Time: The effective concentration of this compound can vary between cell lines, typically falling within the micromolar range.[6] Perform a dose-response and time-course experiment (e.g., 0.5-10 µM for 6-24 hours) to determine the optimal conditions for your specific model.
-
Check Compound Solubility and Stability: this compound is typically dissolved in DMSO.[1] Ensure your stock solution is properly dissolved and has not undergone repeated freeze-thaw cycles, which can reduce its activity. Prepare fresh working solutions for each experiment.
-
Verify Proteasome Activity: Since this compound relies on proteasomal degradation, ensure that proteasome function is not compromised in your cell model. A positive control using a known proteasome inhibitor (e.g., MG132) can confirm that the degradation pathway is intact.
Issue 2: Inconsistent or unexpected results in Western Blots.
Q: I see multiple bands or bands at an unexpected molecular weight for GPX4 after this compound treatment. How can I interpret this?
A:
-
Consider Post-Translational Modifications (PTMs): PTMs like ubiquitination can cause shifts in molecular weight. The appearance of higher molecular weight bands could indicate ubiquitinated GPX4 that has not yet been degraded.
-
Rule out Protein Aggregation: Insufficient reduction of samples can lead to dimers or multimers, appearing as bands at 2x or 3x the expected molecular weight. Ensure fresh reducing agents (e.g., DTT, β-mercaptoethanol) are used in your sample buffer and consider boiling samples for a longer duration.[8]
-
Check for Non-Specific Antibody Binding: The primary or secondary antibody may be cross-reacting with other proteins.[9] Run a control lane with only the secondary antibody to check for non-specific binding. Optimize antibody concentrations and blocking conditions. Using an affinity-purified primary antibody is recommended.
-
Evaluate Cell Lysate Quality: Protein degradation by endogenous proteases can result in lower molecular weight bands. Always prepare fresh lysates on ice and use a protease inhibitor cocktail.[8]
Issue 3: Co-Immunoprecipitation (Co-IP) experiments are not working as expected.
Q: I am unable to pull down GPX4 with a TRIM25 antibody (or vice-versa) after this compound treatment. What could be the issue?
A:
-
Use a Mild Lysis Buffer: The interaction between TRIM25 and GPX4 may be transient or weak. Harsh lysis buffers (like RIPA) can disrupt protein-protein interactions.[10] Use a milder lysis buffer with non-ionic detergents (e.g., Triton X-100 or NP-40) to preserve the complex.
-
Optimize Antibody and Bead Incubation: Ensure you are using an IP-validated antibody. Titrate the amount of antibody and optimize the incubation time with the cell lysate. Inadequate washing can lead to high background, while excessive washing can elute the protein of interest.
-
Include Proper Controls: Always include an input control to confirm the presence of both proteins in the lysate.[10] An isotype control (using a non-specific IgG from the same host species as the primary antibody) is critical to ensure the observed interaction is specific.
Data Summary Tables
Table 1: Troubleshooting Lack of this compound Efficacy
| Possible Cause | Diagnostic Check | Recommended Solution |
| Low/No TRIM25 Expression | Western Blot or qPCR for TRIM25 | Select a cell line with confirmed high TRIM25 expression. |
| Suboptimal this compound Dose | Dose-response experiment (e.g., 0-20 µM) | Identify the EC50 for GPX4 degradation in your cell line. |
| Incorrect Incubation Time | Time-course experiment (e.g., 4, 8, 12, 24h) | Determine the optimal time point for maximal GPX4 degradation. |
| Compound Degradation | Check stock solution age and storage | Prepare fresh stock in high-quality, anhydrous DMSO; aliquot and store at -80°C. |
| Impaired Proteasome Function | Treat cells with proteasome inhibitor (MG132) | If MG132 fails to stabilize proteins, troubleshoot cell health or culture conditions. |
Table 2: Comparison of this compound and Traditional Ferroptosis Inducers
| Feature | This compound | Erastin | RSL3 |
| Primary Target | TRIM25 (indirectly GPX4)[1][5] | System xc- (SLC7A11) | GPX4 (Direct Inhibitor) |
| Mechanism | Induces proteasomal degradation of GPX4[7] | Inhibits cystine import, depletes glutathione | Covalently binds and inactivates GPX4 |
| Degradation Pathway | Ubiquitin-Proteasome System[6][7] | Autophagy | Autophagy |
| Immune Cell Effect | Spares immune cells[7][11] | Induces ferroptosis | Induces ferroptosis |
| Selectivity | High (Cancer Cell Specific) | Low (Non-specific) | Low (Non-specific) |
Experimental Protocols & Workflows
Protocol 1: Western Blot Analysis of GPX4 Degradation
-
Cell Treatment: Plate cells (e.g., PANC1) to reach 70-80% confluency. Treat with desired concentrations of this compound or vehicle control (DMSO) for the determined time.
-
Lysis: Wash cells with ice-cold PBS. Lyse cells on ice using RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Quantification: Determine protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein amounts for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE & Transfer: Separate proteins on a polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against GPX4, TRIM25, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect signal using an ECL substrate and an imaging system.
Experimental Workflow Diagram
Caption: Standard workflow for evaluating the effect of this compound on cells.
Troubleshooting Logic Diagram
Caption: A logical guide for troubleshooting lack of this compound-induced GPX4 degradation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Ferroptosis inducer kills pancreatic tumor, spares immune cells | BioWorld [bioworld.com]
- 4. Tumor-specific GPX4 degradation enhances ferroptosis-initiated antitumor immune response in mouse models of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Cell type-specific induction of ferroptosis to boost antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. researchgate.net [researchgate.net]
- 10. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. medchemexpress.com [medchemexpress.com]
Validation & Comparative
N6F11 vs. Erastin: A Comparative Guide to Mechanisms of Ferroptosis Induction
Introduction
Ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, has emerged as a key process in various pathologies, including cancer.[1][2] Erastin (B1684096) was one of the first small molecules identified to induce ferroptosis and has been extensively studied.[1][3] It acts primarily by inhibiting the cystine/glutamate antiporter system Xc⁻, leading to glutathione (B108866) (GSH) depletion and subsequent inactivation of glutathione peroxidase 4 (GPX4).[2][4][5] More recently, novel ferroptosis inducers have been developed to overcome some limitations of traditional agents. N6F11 is a recently discovered small molecule that induces ferroptosis through a distinct, cell-type-specific mechanism, offering potential advantages for therapeutic applications, particularly in oncology.[6][7] This guide provides a detailed comparison of the mechanisms of action of this compound and erastin, supported by experimental data and protocols.
Mechanism of Action: Erastin
Erastin induces ferroptosis through multiple pathways, with the inhibition of system Xc⁻ being the most prominent.[1] This transporter, composed of SLC7A11 and SLC3A2 subunits, imports cystine while exporting glutamate.[4] By blocking cystine uptake, erastin leads to a depletion of intracellular cysteine, a critical precursor for the synthesis of the antioxidant glutathione (GSH).[2][5] The resulting GSH depletion inactivates GPX4, an enzyme that uses GSH to detoxify lipid peroxides.[8] This leads to an unchecked accumulation of lipid reactive oxygen species (ROS) and, ultimately, iron-dependent cell death.[2]
Beyond its primary target, erastin can also act on voltage-dependent anion channels (VDACs) on the mitochondria and activate the p53 tumor suppressor, which can further inhibit SLC7A11 expression.[1]
Mechanism of Action: this compound
This compound represents a new class of ferroptosis inducers with a distinct and highly specific mechanism of action.[7] Unlike erastin, this compound does not inhibit system Xc⁻ or directly bind to GPX4.[6][9] Instead, this compound functions as a molecular glue, binding to the E3 ubiquitin ligase TRIM25.[10][11] This binding event initiates the TRIM25-dependent, K48-linked ubiquitination of GPX4, tagging it for degradation by the proteasome.[9][12]
The key advantage of this compound is its cell-type selectivity. TRIM25 is predominantly expressed in cancer cells with low or no expression in immune cells.[7][10] Consequently, this compound selectively induces GPX4 degradation and ferroptosis in tumor cells while sparing immune cells like T cells and natural killer cells.[6][10][13] This specificity avoids the potential immunosuppressive effects seen with broad-acting ferroptosis inducers and enhances antitumor immunity, making this compound a promising candidate for combination therapies.[7][14]
Comparative Data Summary
The following table summarizes the key mechanistic differences and reported effective concentrations for this compound and erastin.
| Feature | This compound | Erastin | Reference |
| Primary Target | TRIM25 (E3 Ubiquitin Ligase) | System Xc⁻ (SLC7A11) | [10],[4],[5] |
| Effect on GPX4 | Induces proteasomal degradation | Indirectly inactivates via GSH depletion | [6],[2],[8] |
| Effect on GSH | No direct effect on GSH production | Depletes intracellular GSH | [9],[5],[2] |
| Cell-Type Selectivity | Selective for cancer cells over immune cells | Non-selective, affects both cancer and immune cells | [13],[7],[10],[14] |
| Mechanism of GPX4 Loss | Ubiquitin/Proteasome System | Autophagy (in some contexts), reduced activity | [6],[15] |
| Effective Concentration | Nanomolar to micromolar range in cancer cells | Low micromolar range (e.g., IC50 ~1-10 µM) | [6],[16],[17] |
| In Vivo Activity | Strong anticancer activity in immunocompetent mice | Active, but may have lower metabolic stability | [6],[7],[15] |
Experimental Methodologies
Characterizing the activity of ferroptosis inducers like this compound and erastin involves a series of key experiments to measure cell viability, lipid peroxidation, and the expression of hallmark proteins.
References
- 1. The Role of Erastin in Ferroptosis and Its Prospects in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Mechanisms of Ferroptosis and Relations With Regulated Cell Death: A Review [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. The ferroptosis inducer erastin irreversibly inhibits system xc- and synergizes with cisplatin to increase cisplatin's cytotoxicity in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell type-specific induction of ferroptosis to boost antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Biochemical mechanism of erastin-induced ferroptotic cell death in neuronal cells: Role of PDI in ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. stockwelllab.fas.columbia.edu [stockwelllab.fas.columbia.edu]
- 10. Ferroptosis inducer kills pancreatic tumor, spares immune cells | BioWorld [bioworld.com]
- 11. Experimental compound kills cancer, spares immune cells: Newsroom - UT Southwestern, Dallas, Texas [utsouthwestern.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Erastin, a ferroptosis-inducing agent, sensitized cancer cells to X-ray irradiation via glutathione starvation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. mdpi.com [mdpi.com]
A Comparative Guide to Ferroptosis Induction: N6F11 vs. RSL3
For Researchers, Scientists, and Drug Development Professionals
Ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, has emerged as a promising therapeutic avenue in oncology. Two potent small molecule inducers of ferroptosis, N6F11 and RSL3, have garnered significant attention. While both ultimately lead to the demise of cancer cells through the ferroptotic pathway, their mechanisms of action diverge significantly, impacting their specificity and potential clinical applications. This guide provides a comprehensive comparison of this compound and RSL3, supported by experimental data and detailed methodologies.
Mechanisms of Action: A Tale of Two Pathways
The central regulator of ferroptosis is the selenoenzyme Glutathione (B108866) Peroxidase 4 (GPX4), which detoxifies lipid peroxides. Both this compound and RSL3 exert their pro-ferroptotic effects by compromising GPX4 function, albeit through distinct molecular interactions.
RSL3: The Direct Inhibitor
RSL3 functions as a direct and potent inhibitor of GPX4.[1][2] By covalently binding to the active site of GPX4, RSL3 incapacitates the enzyme, preventing the reduction of lipid hydroperoxides.[1] This direct inhibition leads to an unchecked accumulation of lipid reactive oxygen species (ROS), culminating in oxidative damage to the cell membrane and ferroptotic cell death.[3][4] The action of RSL3 is rapid and has been demonstrated across a wide range of cancer cell lines.[3][4] However, because GPX4 is widely expressed in both cancerous and normal cells, the indiscriminate inhibition by RSL3 can lead to toxicity in non-cancerous cells, including immune cells, which is a significant consideration for its therapeutic use.[5][6]
This compound: The Selective Degrader
In contrast to the direct enzymatic inhibition by RSL3, this compound employs a novel, indirect mechanism to neutralize GPX4. This compound does not bind to GPX4 directly.[6][7] Instead, it targets and activates the E3 ubiquitin ligase Tripartite Motif-containing protein 25 (TRIM25).[5][8][9] A key feature of this mechanism is the differential expression of TRIM25, which is predominantly found in cancer cells and expressed at low or negligible levels in immune cells.[5][8]
Upon activation by this compound, TRIM25 mediates the K48-linked ubiquitination of GPX4, tagging it for proteasomal degradation.[9] The subsequent depletion of the GPX4 protein leaves cancer cells vulnerable to lipid peroxidation and ferroptosis.[5][10] This cancer-cell-specific mechanism of action endows this compound with a significant therapeutic advantage, as it can selectively induce ferroptosis in tumors while sparing immune cells, potentially enhancing anti-tumor immunity.[5][8]
Caption: Signaling pathways of RSL3 and this compound.
Quantitative Performance Comparison
While both compounds effectively induce ferroptosis, their potency can vary depending on the cancer cell line. Direct comparison of half-maximal effective concentrations (EC50) or inhibitory concentrations (IC50) is crucial for evaluating their relative efficacy.
| Compound | Target | Mechanism of Action | Cell Line | IC50/EC50 | Reference |
| RSL3 | GPX4 | Direct Inhibition | HN3 | 0.48 µM | [3] |
| HN3-rslR | 5.8 µM | [3] | |||
| HT-1080 | 1.55 µM | [3] | |||
| A549 | 0.5 µM | [3] | |||
| H1975 | 150 nM | [3] | |||
| MAD-MB-231 | 0.71 µM | [3] | |||
| HCC1937 | 0.85 µM | [3] | |||
| This compound | TRIM25 | GPX4 Degradation | Various Cancer Cells | Micromolar range | [11][12] |
Experimental Protocols
To aid in the replication and validation of findings when comparing these ferroptosis inducers, detailed methodologies for key experiments are provided below.
Protocol 1: Cell Viability Assay
This assay is fundamental for determining the cytotoxic effects of this compound and RSL3 and for calculating their respective EC50/IC50 values.
Materials:
-
Cancer cell line of interest (e.g., HT-1080, PANC-1)
-
Complete cell culture medium
-
This compound and RSL3 (stock solutions in DMSO)
-
Ferrostatin-1 (ferroptosis inhibitor, stock solution in DMSO)
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar (e.g., MTT, CCK-8)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that allows for 70-80% confluency at the time of treatment. Incubate overnight.
-
Treatment: Prepare serial dilutions of this compound and RSL3 in complete culture medium. For validation, include conditions with co-treatment of a ferroptosis inhibitor (e.g., 1 µM Ferrostatin-1). Also include a vehicle control (DMSO).
-
Remove the existing medium and add the prepared treatment media to the respective wells.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment: After incubation, perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle-treated control wells to calculate the percentage of cell viability. Plot dose-response curves to determine the EC50/IC50 values. A rescue of cell viability by Ferrostatin-1 co-treatment is indicative of ferroptosis.[1][13]
Protocol 2: Lipid Peroxidation Assay (C11-BODIPY Staining)
This assay directly measures the accumulation of lipid ROS, a hallmark of ferroptosis.
Materials:
-
Cells cultured on glass-bottom dishes or in 6-well plates
-
This compound and RSL3
-
C11-BODIPY 581/591 fluorescent probe
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound or RSL3 for the appropriate duration.
-
Probe Loading: Thirty minutes to one hour before the end of the treatment, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-5 µM.[2][14]
-
Incubation: Incubate the cells at 37°C in the dark.
-
Washing: Gently wash the cells twice with pre-warmed PBS.
-
Analysis:
-
Microscopy: Image the cells immediately. The unoxidized probe fluoresces red, while the oxidized form fluoresces green. An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.[15]
-
Flow Cytometry: Harvest the cells, resuspend them in PBS, and analyze using a flow cytometer. The shift from red to green fluorescence is quantified to measure lipid peroxidation.[14][16]
-
Protocol 3: In Vitro GPX4 Activity Assay
This assay directly measures the enzymatic activity of GPX4 and is particularly useful for confirming the direct inhibitory effect of RSL3.
Materials:
-
Cell lysates from treated and untreated cells
-
GPX4 activity assay kit (e.g., from Cayman Chemical, BPS Bioscience)[5][17]
-
The kit typically includes:
-
Assay Buffer
-
NADPH
-
Glutathione (GSH)
-
Glutathione Reductase (GR)
-
GPX4 substrate (e.g., cumene (B47948) hydroperoxide)
-
-
96-well plate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Cell Lysate Preparation: Prepare cell lysates from cells treated with RSL3, this compound, or vehicle control.
-
Assay Reaction: Follow the manufacturer's protocol. Typically, the assay measures the consumption of NADPH (monitored by the decrease in absorbance at 340 nm) in a coupled reaction where GSSG, produced by GPX4, is recycled back to GSH by glutathione reductase.[5][18]
-
Data Analysis: Calculate the rate of NADPH consumption, which is proportional to GPX4 activity. Compare the activity in RSL3-treated samples to controls to determine the extent of inhibition. This compound-treated samples are not expected to show direct inhibition in this cell-free assay but would show reduced activity in a lysate from cells where GPX4 has been degraded.
Protocol 4: GPX4 Ubiquitination Assay
This assay is crucial for demonstrating the mechanism of action of this compound.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Plasmids encoding tagged versions of GPX4 (e.g., FLAG-GPX4) and ubiquitin (e.g., HA-Ubiquitin)
-
This compound
-
MG132 (proteasome inhibitor)
-
Lysis buffer, immunoprecipitation buffer, and wash buffers
-
Antibodies against the tags (e.g., anti-FLAG, anti-HA) and against GPX4 and ubiquitin
-
Protein A/G agarose (B213101) beads
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Transfection: Co-transfect cells with plasmids for tagged GPX4 and ubiquitin.
-
Treatment: Treat the transfected cells with this compound or vehicle control. It is also advisable to treat with the proteasome inhibitor MG132 to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells under denaturing conditions to disrupt protein-protein interactions.
-
Immunoprecipitation: Immunoprecipitate the tagged GPX4 using an anti-tag antibody conjugated to beads.
-
Western Blotting: Elute the immunoprecipitated proteins, separate them by SDS-PAGE, and perform a Western blot. Probe the membrane with an antibody against the ubiquitin tag (e.g., anti-HA) to detect ubiquitinated GPX4. An increase in the ubiquitination signal in this compound-treated cells confirms its mechanism of action.[19][20]
Caption: Workflow for comparing ferroptosis inducers.
Conclusion
This compound and RSL3 are both valuable tools for inducing ferroptosis in cancer cells, but they operate through fundamentally different mechanisms. RSL3 is a direct, potent, but non-selective inhibitor of GPX4. In contrast, this compound offers a more targeted approach by hijacking the cancer cell's own machinery to specifically degrade GPX4, thereby sparing non-cancerous cells, particularly immune cells. This key difference positions this compound as a promising candidate for further development in cancer immunotherapy, where preserving immune function is paramount. The choice between these two inducers will depend on the specific research question or therapeutic goal, with RSL3 serving as a robust tool for general ferroptosis studies and this compound representing a more refined, cancer-selective strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stockwelllab.fas.columbia.edu [stockwelllab.fas.columbia.edu]
- 8. The efficacy of ferroptosis-inducing compounds IKE and RSL3 correlates with the expression of ferroptotic pathway regulators CD71 and SLC7A11 in biliary tract cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Ferroptosis inducer kills pancreatic tumor, spares immune cells | BioWorld [bioworld.com]
- 12. Cell type-specific induction of ferroptosis to boost antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 15. Protocol for detection of ferroptosis in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. benchchem.com [benchchem.com]
- 19. biorxiv.org [biorxiv.org]
- 20. researchgate.net [researchgate.net]
N6F11: A Comparative Analysis of its Selective Induction of Ferroptosis in Cancer Cells
For researchers and professionals in drug development, identifying therapeutic agents that selectively target cancer cells while sparing healthy tissue is a paramount objective. This guide provides a comprehensive comparison of N6F11, a novel small-molecule compound, with other ferroptosis inducers, supported by experimental data. This compound has demonstrated a remarkable ability to selectively induce ferroptosis, a form of iron-dependent cell death, in cancer cells.
This compound: Mechanism of Action and Selectivity
This compound operates through a unique mechanism that underpins its cancer cell-specific activity. Unlike traditional ferroptosis activators, this compound does not directly inhibit the key ferroptosis repressor, glutathione (B108866) peroxidase 4 (GPX4).[1][2] Instead, it targets the E3 ubiquitin ligase tripartite motif-containing 25 (TRIM25), which is predominantly expressed in cancer cells and has low to no expression in immune cells.[1][3]
This compound binds to the RING domain of TRIM25, initiating a cascade that leads to the K48-linked ubiquitination and subsequent proteasomal degradation of GPX4.[4][5] The degradation of GPX4 leads to an accumulation of lipid peroxides, culminating in ferroptotic cell death specifically in cancer cells.[6] This indirect mechanism of targeting GPX4 is the cornerstone of this compound's selectivity, as it spares immune cells that do not express high levels of TRIM25.[1][7]
Comparative Analysis: this compound vs. Traditional Ferroptosis Inducers
The primary advantage of this compound lies in its selectivity, which contrasts sharply with traditional ferroptosis inducers like erastin (B1684096) and RSL3. These conventional agents directly target components of the ferroptosis pathway that are present in both cancerous and healthy cells, leading to potential off-target effects and immunosuppression.[1][2]
| Feature | This compound | Erastin | RSL3 |
| Target | TRIM25 (indirectly targets GPX4)[3][7] | SLC7A11 (System xc- transporter)[1] | GPX4 (direct inhibitor)[1][2] |
| Mechanism | Induces proteasomal degradation of GPX4[4][5] | Inhibits cystine import, leading to glutathione depletion[1] | Directly and covalently binds to GPX4, inhibiting its activity[7] |
| Selectivity | High selectivity for cancer cells over immune cells[7][8] | Non-selective, affects both cancer and immune cells[1][2] | Non-selective, affects both cancer and immune cells[1][2] |
| Effect on Immune Cells | Spares immune cells, preserving anti-tumor immunity[1][5] | Can induce ferroptosis in immune cells, potentially suppressing anti-tumor immunity[1] | Can induce ferroptosis in immune cells, potentially suppressing anti-tumor immunity[1] |
| Therapeutic Window | Potentially wider due to high selectivity | Narrower due to off-target effects | Narrower due to off-target effects |
Experimental Data Supporting this compound's Selectivity
Extensive in vitro and in vivo studies have validated the selective anti-cancer activity of this compound.
In Vitro Studies
Initial screening of over 4,200 compounds identified this compound as a potent inducer of ferroptosis in human pancreatic cancer cells.[6] Subsequent studies demonstrated its efficacy across a range of cancer cell lines while confirming its safety in various immune cell types.
| Cell Type | Experiment | Observation | Reference |
| Human Pancreatic Cancer Cells | Dosed with this compound | Reduced GPX4 levels and induced ferroptosis, with nearly 50% cell death within 12 hours.[6] | [6] |
| Bladder, Breast, Cervical Cancer Cells | Dosed with this compound | Similar results to pancreatic cancer cells, indicating broad anti-cancer potential.[6] | [6] |
| Immune Cells (T cells, NK cells, neutrophils, dendritic cells) | Treated with this compound | No degradation of GPX4 and no observed toxicity.[1][5] | [1][5] |
In Vivo Studies
Animal models have further substantiated the efficacy and safety of this compound, highlighting its potential for clinical translation.
| Animal Model | Treatment | Outcome | Reference |
| Immunocompromised Mice with Pancreatic Tumors | This compound | Demonstrated greater anticancer activity compared to IKE (an erastin analog).[1] | [1] |
| Immunocompetent Mice with Pancreatic Tumors | This compound | Strong anticancer activity, virtually stopping cancer progression with no apparent toxicity to healthy tissues.[6] | [6] |
| Advanced Pancreatic Ductal Adenocarcinoma (PDAC) Models | This compound in combination with anti-CD274 (PD-L1) | Significantly inhibited tumor growth and improved survival rates, dependent on CD8+ T cells.[1][6] | [1][6] |
Experimental Protocols
The validation of this compound's selectivity involved a series of robust experimental methodologies.
-
High-Throughput Screening: A library of over 4,000 small-molecule compounds was screened using In-Cell Western assays to identify inhibitors of GPX4 protein expression in PANC-1 pancreatic cancer cells.[1][2]
-
Target Identification and Validation: Immunoprecipitation-mass spectrometry was employed to identify proteins that bind to GPX4 following this compound treatment.[1][2] The role of TRIM25 as the key E3 ligase was confirmed through RNA interference (RNAi) and CRISPR-Cas9 knockout experiments.[1]
-
In Vitro Selectivity Assays: Various human and mouse cancer cell lines, along with primary immune cells (T cells, natural killer cells, neutrophils, and dendritic cells), were treated with this compound.[1][6] Cell viability was assessed, and GPX4 protein levels were measured to determine the compound's selectivity.
-
In Vivo Tumor Models: The anti-tumor efficacy of this compound, both as a monotherapy and in combination with immune checkpoint inhibitors, was evaluated in several mouse models of pancreatic cancer, including subcutaneous, orthotopic, and genetically engineered models.[1][5] Tumor growth and overall survival were the primary endpoints.
Conclusion and Future Directions
The collective evidence strongly supports this compound as a groundbreaking, selective inducer of ferroptosis in cancer cells.[3] Its unique mechanism of action, which leverages the differential expression of TRIM25, allows it to effectively eliminate tumor cells while preserving the integrity and function of the host immune system.[1][7] This represents a significant advancement over non-selective ferroptosis inducers and opens a promising new avenue for cancer therapy.
Future research will likely focus on the pharmacological optimization of this compound to enhance its potency and on conducting detailed pharmacokinetic and toxicological studies to pave the way for its clinical development.[1] The synergistic effects observed with immune checkpoint inhibitors also warrant further investigation, suggesting that this compound could be a valuable component of combination therapies for immunologically "cold" tumors.[1][5]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Cell type-specific induction of ferroptosis to boost antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ferroptosis inducer kills pancreatic tumor, spares immune cells | BioWorld [bioworld.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Tumor-specific GPX4 degradation enhances ferroptosis-initiated antitumor immune response in mouse models of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Experimental compound kills cancer, spares immune cells: Newsroom - UT Southwestern, Dallas, Texas [utsouthwestern.edu]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
A Comparative Guide to GPX4 Inhibitors: N6F11 in Focus
For Researchers, Scientists, and Drug Development Professionals
The induction of ferroptosis, an iron-dependent form of regulated cell death, has emerged as a promising therapeutic strategy in oncology. At the heart of this pathway lies Glutathione Peroxidase 4 (GPX4), a critical enzyme that protects cells from lipid peroxidation. Inhibition of GPX4 leads to the accumulation of lipid hydroperoxides, culminating in ferroptotic cell death. This guide provides a comparative analysis of N6F11, a novel GPX4-targeting agent, alongside other well-characterized GPX4 inhibitors: RSL3, ML162, and FINO2. We present available efficacy data, detailed experimental methodologies, and visual representations of the underlying signaling pathways to aid researchers in their exploration of this therapeutic avenue.
Efficacy Overview: A Quantitative Comparison
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and other prominent GPX4 inhibitors across various cancer cell lines. It is important to note that these values are derived from different studies and experimental conditions, which may affect direct comparability.
| Inhibitor | Cancer Cell Line | IC50 (µM) | Noteworthy Characteristics |
| This compound | Pancreatic, Bladder, Breast, Cervical Cancer Cells | Micromolar range (effective concentration) | Induces GPX4 degradation via TRIM25; Cancer cell-specific activity, sparing immune cells.[1][2] |
| RSL3 | HCT116 (Colorectal) | 4.084 (24h) | Direct, covalent inhibitor of GPX4.[3][4] |
| LoVo (Colorectal) | 2.75 (24h) | ||
| HT29 (Colorectal) | 12.38 (24h) | ||
| ML162 | HRAS G12V-expressing BJ fibroblasts | 0.025 | Covalent inhibitor of GPX4.[5] |
| Wild-type BJ fibroblasts | 0.578 | ||
| FINO2 | Various Cancer Cells | - | Induces ferroptosis through indirect GPX4 inactivation and iron oxidation.[6][7][8][9] |
Unraveling the Mechanisms of Action
The GPX4 inhibitors discussed herein exhibit distinct mechanisms of action, which are crucial for understanding their biological effects and potential therapeutic applications.
This compound: A Novel Approach to GPX4 Degradation
This compound represents a new class of GPX4-targeting agents. Instead of directly inhibiting the enzyme, this compound binds to the E3 ubiquitin ligase TRIM25, which is predominantly expressed in cancer cells.[1][10] This binding event triggers the TRIM25-mediated K48-linked ubiquitination of GPX4, leading to its subsequent degradation by the proteasome.[10] This cancer cell-specific mechanism of action spares immune cells from ferroptosis, a significant advantage over other GPX4 inhibitors that can suppress anti-tumor immunity.[2]
RSL3 and ML162: Direct Covalent Inhibition
RSL3 and ML162 are well-established, potent inducers of ferroptosis that act as direct, covalent inhibitors of GPX4.[5][11][12] Their mechanism involves the formation of a covalent bond with the selenocysteine (B57510) residue in the active site of GPX4, thereby irreversibly inactivating the enzyme.[13] This direct inhibition leads to a rapid accumulation of lipid peroxides and subsequent cell death. However, some studies suggest that RSL3 and ML162 may also inhibit other selenoproteins, such as thioredoxin reductase 1 (TXNRD1).[14]
FINO2: A Multi-pronged Attack
FINO2 induces ferroptosis through a unique, multi-faceted mechanism. It does not directly inhibit GPX4 in the same manner as RSL3 or ML162. Instead, FINO2 indirectly inhibits GPX4's enzymatic function while also directly oxidizing iron.[6][7][8][9] This dual action of disrupting the cell's ability to repair lipid peroxides and simultaneously promoting their formation through iron-based Fenton chemistry leads to overwhelming oxidative stress and ferroptosis.
Visualizing the Pathways
To better understand the intricate processes involved, the following diagrams, generated using the DOT language, illustrate the GPX4 signaling pathway and the distinct points of intervention for each inhibitor.
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of GPX4 inhibitors.
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing cell viability after treatment with GPX4 inhibitors.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
GPX4 inhibitor of interest (e.g., this compound)
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the GPX4 inhibitor in DMSO. On the day of treatment, prepare serial dilutions of the inhibitor in complete culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed a non-toxic level (typically ≤ 0.5%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the GPX4 inhibitor. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC50 value.
Lipid Peroxidation Assay (C11-BODIPY Staining)
This protocol outlines the use of the fluorescent probe C11-BODIPY 581/591 to measure lipid peroxidation, a hallmark of ferroptosis.
Materials:
-
Cells treated with GPX4 inhibitors
-
C11-BODIPY 581/591 fluorescent dye
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with the GPX4 inhibitor for the desired time period to induce ferroptosis.
-
Staining:
-
Prepare a working solution of C11-BODIPY 581/591 in a suitable solvent (e.g., DMSO) and then dilute it in pre-warmed cell culture medium to the final desired concentration (typically 1-10 µM).
-
Remove the culture medium from the treated cells and add the C11-BODIPY staining solution.
-
Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
-
Washing: After incubation, gently wash the cells twice with PBS to remove excess dye.
-
Analysis:
-
Fluorescence Microscopy: Add fresh PBS or imaging buffer to the cells and immediately visualize them using a fluorescence microscope. In its reduced state, the probe emits red fluorescence (~590 nm). Upon oxidation by lipid peroxides, its fluorescence shifts to green (~510 nm). The ratio of green to red fluorescence intensity is indicative of the level of lipid peroxidation.
-
Flow Cytometry: For quantitative analysis, detach the cells (if adherent) and resuspend them in PBS. Analyze the cells on a flow cytometer, measuring the fluorescence in both the green (e.g., FITC channel) and red (e.g., PE-Texas Red channel) channels. The ratio of green to red fluorescence provides a quantitative measure of lipid peroxidation on a per-cell basis.
-
Conclusion
This compound presents a novel and promising strategy for inducing ferroptosis in cancer cells. Its unique mechanism of action, which leverages the cancer-specific expression of TRIM25 to achieve selective GPX4 degradation, distinguishes it from other GPX4 inhibitors like RSL3, ML162, and FINO2. This selectivity may translate to an improved therapeutic window by sparing immune cells and potentially mitigating some of the off-target effects associated with direct GPX4 inhibition. While further head-to-head comparative studies are needed to definitively establish the superior efficacy of this compound across a broad range of cancer types, its innovative mechanism marks a significant advancement in the development of ferroptosis-based cancer therapies. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers dedicated to exploring the therapeutic potential of targeting GPX4.
References
- 1. Ferroptosis inducer kills pancreatic tumor, spares immune cells | BioWorld [bioworld.com]
- 2. Cell type-specific induction of ferroptosis to boost antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer [frontiersin.org]
- 4. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. FINO2 initiates ferroptosis through GPX4 inactivation and iron oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lmu.primo.exlibrisgroup.com [lmu.primo.exlibrisgroup.com]
- 8. FINO2 Initiates Ferroptosis Through GPX4 Inactivation and Iron Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. columbia.edu [columbia.edu]
- 10. Tumor-specific GPX4 degradation enhances ferroptosis-initiated antitumor immune response in mouse models of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. invivogen.com [invivogen.com]
- 12. ML162 | GPX4 inhibitor | induces ferroptosis | antitumor | TargetMol [targetmol.com]
- 13. researchgate.net [researchgate.net]
- 14. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to N6F11: A Novel Cancer-Specific Ferroptosis Inducer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N6F11, a novel small molecule inducer of ferroptosis, with other established alternatives. We present supporting experimental data and detailed protocols to facilitate the evaluation and application of this compound in cancer research and drug development.
Abstract
This compound is a recently identified small molecule that selectively induces ferroptosis in cancer cells by targeting the E3 ubiquitin ligase TRIM25. This mechanism of action distinguishes it from conventional ferroptosis inducers, such as erastin (B1684096) and RSL3, which often exhibit toxicity toward non-cancerous cells, including immune cells. This compound's unique cancer cell-specific activity is attributed to the elevated expression of TRIM25 in malignant tissues. By binding to TRIM25, this compound initiates the ubiquitination and subsequent proteasomal degradation of Glutathione (B108866) Peroxidase 4 (GPX4), a key enzyme that protects cells from lipid peroxidation and ferroptotic death. This guide details the molecular pathway of this compound, compares its efficacy with that of erastin and RSL3, and provides protocols for its experimental validation.
Introduction to this compound and Ferroptosis
Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation of lipid peroxides. It has emerged as a promising therapeutic strategy for cancer, as many tumor types are inherently more susceptible to this form of cell death. A central regulator of ferroptosis is GPX4, which detoxifies lipid peroxides. Inhibition or degradation of GPX4 leads to an overwhelming accumulation of lipid reactive oxygen species (ROS), culminating in cell death.
Traditional ferroptosis inducers, such as erastin and RSL3, have demonstrated anti-cancer activity but are limited by their off-target effects. Erastin inhibits the cystine/glutamate antiporter system Xc-, leading to glutathione (GSH) depletion and indirect GPX4 inactivation. RSL3 directly inhibits GPX4. Both compounds can affect normal cells, particularly immune cells, which also rely on GPX4 for survival.
This compound represents a novel approach to inducing ferroptosis. It acts as a molecular glue, promoting the interaction between TRIM25 and GPX4. TRIM25, an E3 ubiquitin ligase, is overexpressed in many cancers and plays a role in oncogenesis. This compound binds to the RING domain of TRIM25, triggering the K48-linked ubiquitination of GPX4 and its subsequent degradation by the proteasome.[1] This targeted degradation of GPX4 in cancer cells, which have high levels of TRIM25, spares healthy cells with low TRIM25 expression, offering a wider therapeutic window.[1][2]
Comparative Efficacy of this compound and Alternatives
The efficacy of this compound has been evaluated in various cancer cell lines and compared to that of erastin and RSL3. While the IC50 of this compound is generally in the micromolar range, its cancer-specific action presents a significant advantage.[3]
Table 1: Comparative IC50 Values of Ferroptosis Inducers in Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) | Erastin IC50 (µM) | RSL3 IC50 (µM) |
| PANC-1 | Pancreatic Cancer | ~5[4] | 10-20[5] | ~2-5[6] |
| HCT116 | Colorectal Cancer | Not Reported | ~10-15 | ~4.08[6] |
| LoVo | Colorectal Cancer | Not Reported | Not Reported | ~2.75[6] |
| HT29 | Colorectal Cancer | Not Reported | Not Reported | ~12.38[6] |
| HeLa | Cervical Cancer | Not Reported | ~3.5 - 30.88[2][7] | Not Reported |
| SiHa | Cervical Cancer | Not Reported | ~29.40[7] | Not Reported |
| MCF-7 | Breast Cancer | Not Reported | ~80[7] | >2[3] |
| MDA-MB-231 | Breast Cancer | Not Reported | ~40[7] | Not Reported |
| A549 | Lung Cancer | Not Reported | Not Reported | ~0.5[8] |
| H1975 | Lung Cancer | Not Reported | ~5[2] | ~0.15[8] |
Note: IC50 values can vary depending on the experimental conditions, such as cell density and incubation time. The values presented here are for comparative purposes.
Table 2: Mechanistic Comparison of Ferroptosis Inducers
| Feature | This compound | Erastin | RSL3 |
| Primary Target | TRIM25 (E3 Ubiquitin Ligase) | System Xc- (Cystine/Glutamate Antiporter) | GPX4 (Glutathione Peroxidase 4) |
| Effect on GPX4 | Proteasomal Degradation | Indirect Inactivation (via GSH depletion) | Direct Inhibition |
| Cancer Cell Specificity | High (dependent on TRIM25 expression) | Low | Low |
| Effect on Immune Cells | Minimal | Toxic | Toxic |
| Mechanism of Action | Induces K48-linked ubiquitination of GPX4 | Inhibits cystine uptake, leading to GSH depletion | Covalently binds to the active site of GPX4 |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Action
The following diagram illustrates the molecular mechanism by which this compound induces ferroptosis in cancer cells.
Caption: this compound binds to TRIM25, leading to GPX4 ubiquitination and degradation, resulting in ferroptosis.
Experimental Workflow for Validating this compound's Effect
The following diagram outlines a typical experimental workflow to investigate the effects of this compound on cancer cells.
Caption: Workflow for assessing this compound's impact on cell viability and protein interactions.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and other compounds on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., PANC-1)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound, Erastin, RSL3 (stock solutions in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound, erastin, and RSL3 in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Gently shake the plate for 10-15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
Western Blot for GPX4 and TRIM25
This protocol is used to quantify the protein levels of GPX4 and TRIM25 following treatment with this compound.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-GPX4, anti-TRIM25, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Co-Immunoprecipitation (Co-IP) of TRIM25 and GPX4
This protocol is used to determine the interaction between TRIM25 and GPX4 in the presence of this compound.
Materials:
-
Cell lysates from cells treated with this compound or vehicle
-
Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors)
-
Primary antibody for immunoprecipitation (e.g., anti-TRIM25)
-
Protein A/G magnetic beads
-
Wash buffer (similar to lysis buffer but with lower detergent concentration)
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or Laemmli buffer)
-
Primary antibodies for Western blot (anti-TRIM25 and anti-GPX4)
Procedure:
-
Lyse cells in Co-IP lysis buffer.
-
Pre-clear the lysates by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with the immunoprecipitating antibody (e.g., anti-TRIM25) overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads three to five times with wash buffer.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluted proteins by Western blot using antibodies against TRIM25 and GPX4.
Conclusion
This compound is a promising new agent for cancer therapy that leverages the unique biology of cancer cells to induce a specific form of cell death. Its ability to selectively target cancer cells over healthy cells, particularly immune cells, addresses a key limitation of existing ferroptosis inducers. The experimental data and protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and to develop novel strategies for cancer treatment. Further research is warranted to explore the full spectrum of cancer types susceptible to this compound and to optimize its therapeutic application, potentially in combination with other anti-cancer agents.
References
- 1. Tumor-specific GPX4 degradation enhances ferroptosis-initiated antitumor immune response in mouse models of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Erastin, a ferroptosis-inducing agent, sensitized cancer cells to X-ray irradiation via glutathione starvation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Irreversible HER2 inhibitors overcome resistance to the RSL3 ferroptosis inducer in non-HER2 amplified luminal breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative proteomic analyses reveal that GPX4 downregulation during myocardial infarction contributes to ferroptosis in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. file.medchemexpress.com [file.medchemexpress.com]
N6F11 vs. IKE in Immunocompetent Mouse Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two ferroptosis-inducing compounds, N6F11 and Imidazole Ketone Erastin (IKE), in the context of cancer therapy within immunocompetent mouse models. The objective is to delineate their differential mechanisms of action and resulting anti-tumor efficacy, supported by experimental data, to inform preclinical research and drug development strategies.
Executive Summary
This compound and IKE are both inducers of ferroptosis, a form of iron-dependent regulated cell death, with potential applications in oncology. However, their mechanisms and, consequently, their efficacy in the presence of a functional immune system differ significantly. This compound demonstrates a cancer-cell-specific mechanism that spares immune cells, leading to robust anti-tumor activity in immunocompetent models. In contrast, IKE, a broader inhibitor of the system xc- cystine/glutamate antiporter, can also impact immune cells, which may temper its overall efficacy in an immunocompetent setting.
Mechanism of Action
This compound: Selective Induction of Ferroptosis in Cancer Cells
This compound induces ferroptosis through a novel and specific pathway. It binds to the E3 ubiquitin ligase TRIM25 (Tripartite Motif Containing 25), which is predominantly expressed in cancer cells compared to immune cells.[1][2] This binding event triggers the TRIM25-mediated ubiquitination and subsequent proteasomal degradation of Glutathione Peroxidase 4 (GPX4), a key enzyme that protects cells from lipid peroxidation and ferroptosis.[1][2] The degradation of GPX4 leads to an accumulation of lipid reactive oxygen species (ROS) and ultimately, ferroptotic cell death specifically in cancer cells.[1][2] This selectivity preserves the function of tumor-infiltrating immune cells, which are crucial for a robust anti-tumor response.[1][2]
Caption: IKE Signaling Pathway.
Comparative Efficacy in Immunocompetent Mouse Models
A pivotal study directly compared the anti-tumor activity of this compound and IKE in both immunocompromised (nude) and immunocompetent (C57BL/6J) mouse models of pancreatic ductal adenocarcinoma (PDAC). [1]
-
In Immunocompromised Mice: IKE demonstrated greater anti-cancer activity than this compound. [1]This suggests that in the absence of an immune system, the direct and broad ferroptosis-inducing effect of IKE is more potent.
-
In Immunocompetent Mice: this compound exhibited stronger anti-cancer activity compared to IKE. [1]This finding underscores the critical role of the immune system in mediating the therapeutic effects of this compound. By selectively killing cancer cells while preserving immune cell function, this compound likely facilitates an effective anti-tumor immune response.
Furthermore, the combination of this compound with an anti-PD-L1 (CD274) checkpoint inhibitor significantly inhibited PDAC tumor growth in advanced, immunologically "cold" tumor models. [1]This synergistic effect was dependent on the presence of CD8+ T cells and the release of the damage-associated molecular pattern (DAMP) molecule HMGB1, which is a hallmark of immunogenic cell death. [1][2] Recent studies have indicated that IKE's induction of ferroptosis may not inhibit tumor growth in immunocompetent mice due to its impact on myeloid-derived suppressor cells (MDSCs). [3]Ferroptosis induced by IKE can cause polymorphonuclear MDSCs to release peroxidized lipids, which in turn can decrease T-cell survival and impair their function. [3]
Quantitative Data Summary
While the primary literature highlights a qualitative difference in efficacy, specific quantitative data from a head-to-head comparison is not extensively detailed. The following table summarizes the expected outcomes based on the available information.
| Parameter | This compound | IKE |
| Tumor Growth Inhibition (Immunocompetent) | Stronger Inhibition | Weaker Inhibition |
| Survival Benefit (Immunocompetent) | Significant, especially with anti-PD-L1 | Less pronounced |
| CD8+ T Cell Infiltration | Increased | Potentially decreased or impaired |
| Myeloid-Derived Suppressor Cells (MDSCs) | No reported negative impact | May enhance immunosuppressive function |
| Toxicity to Immune Cells | Minimal to none | Observed |
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate and compare compounds like this compound and IKE in vivo.
In Vivo Efficacy Study in Syngeneic Mouse Models
.dot
Caption: In Vivo Efficacy Study Workflow.
-
Animal Model: 6-8 week old female C57BL/6J mice.
-
Tumor Cell Line: Syngeneic pancreatic cancer cells (e.g., KPC).
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 cells in a solution of media and Matrigel into the flank of each mouse. [4]4. Treatment Groups: Once tumors reach a volume of approximately 50-100 mm³, randomize mice into treatment groups (n=5-10 per group):
-
Vehicle control
-
This compound (dose and schedule to be determined)
-
IKE (dose and schedule to be determined)
-
This compound + anti-PD-L1 antibody
-
-
Drug Administration: Administer compounds via intraperitoneal (i.p.) injection according to the determined schedule.
-
Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor mouse body weight as an indicator of toxicity.
-
Endpoint: Euthanize mice when tumors reach a predetermined size limit or at the end of the study period.
-
Data Analysis: Plot mean tumor volume ± SEM over time for each group. Perform statistical analysis to compare treatment groups to the vehicle control.
Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells
-
Tumor Digestion: Excise tumors and mechanically dissociate them. Digest the tissue using a cocktail of enzymes such as collagenase, dispase, and DNase I to obtain a single-cell suspension. [5][6]2. Cell Staining: Stain the single-cell suspension with a panel of fluorescently-labeled antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8, FoxP3 for T cells; CD11b, Gr-1 for MDSCs). A viability dye should be included to exclude dead cells. [7]3. Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using software such as FlowJo to quantify the percentage and absolute numbers of different immune cell populations within the tumor microenvironment.
Cytokine Profiling from Tumor Tissue
-
Tissue Homogenization: Homogenize freshly harvested or snap-frozen tumor tissue in an appropriate extraction buffer containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration in the tissue lysate.
-
Cytokine Measurement: Use a multiplex cytokine assay (e.g., Luminex-based bead array or ELISA array) to simultaneously measure the levels of multiple cytokines and chemokines (e.g., IFN-γ, TNF-α, IL-6, CXCL10) in the tissue lysates. Normalize cytokine levels to the total protein concentration.
Conclusion
The differential efficacy of this compound and IKE in immunocompetent mouse models highlights the importance of considering the immunomodulatory effects of cancer therapeutics. This compound's cancer cell-specific mechanism of action, which spares immune cells, makes it a more promising candidate for immunotherapy combinations. Its ability to induce an immunogenic form of cell death that recruits and activates CD8+ T cells provides a strong rationale for its further development, particularly in combination with immune checkpoint inhibitors. In contrast, the broader activity of IKE, which can negatively impact immune cells such as MDSCs, may limit its therapeutic potential in immunocompetent hosts. Future preclinical studies should continue to focus on the detailed immunological consequences of ferroptosis induction to optimize the design of novel cancer therapies.
References
- 1. Cell type-specific induction of ferroptosis to boost antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tumor-specific GPX4 degradation enhances ferroptosis-initiated antitumor immune response in mouse models of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Etomoxir Sodium Salt Promotes Imidazole Ketone Erastin-Induced Myeloid-Derived Suppressor Cell Ferroptosis and Enhances Cancer Therapy [mdpi.com]
- 4. Microencapsulated tumor assay: Evaluation of the nude mouse model of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flow Cytometry-Based Isolation and Therapeutic Evaluation of Tumor-Infiltrating Lymphocytes in a Mouse Model of Pancreatic Cancer [jove.com]
- 6. Flow Cytometry-Based Isolation and Therapeutic Evaluation of Tumor-Infiltrating Lymphocytes in a Mouse Model of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Video: Flow Cytometry-Based Isolation and Therapeutic Evaluation of Tumor-Infiltrating Lymphocytes in a Mouse Model of Pancreatic Cancer [jove.com]
Independent Verification of N6F11 Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel ferroptosis inducer N6F11 against other established alternatives, supported by experimental data. The information is intended to facilitate independent verification and further research into the therapeutic potential of this compound.
Data Presentation: Comparative Efficacy of Ferroptosis Inducers
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and the conventional ferroptosis inducers, erastin (B1684096) and RSL3, across various cancer cell lines. This quantitative data allows for a direct comparison of their cytotoxic potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| This compound | PANC-1 | Pancreatic | 5 | [1] |
| Erastin | PANC-1 | Pancreatic | ~10 | [2] |
| RSL3 | PANC-1 | Pancreatic | ~0.5 | [1] |
| Erastin | HT-1080 | Fibrosarcoma | 10 | [2] |
| RSL3 | BT-549 | Breast | >2 | [3] |
| RSL3 | MCF7 | Breast | >2 | [3] |
| RSL3 | MDAMB415 | Breast | >2 | [3] |
| RSL3 | ZR75-1 | Breast | >2 | [3] |
| RSL3 | A549 | Lung | ~1-10 | [4] |
| Erastin | A549 | Lung | >10 | [4] |
Note: IC50 values can vary depending on experimental conditions. The data presented here is aggregated from multiple sources for comparative purposes.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and validation of the findings related to this compound.
Cell Viability Assay (MTT Assay)
This protocol assesses the cytotoxic effects of this compound and its alternatives.
Materials:
-
Cancer cell lines (e.g., PANC-1)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound, Erastin, RSL3 (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of this compound, erastin, and RSL3 in complete culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.[6]
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[7]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5][8]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate cell viability as a percentage of the control and plot dose-response curves to determine the IC50 values.
Western Blot for GPX4 Degradation
This protocol is used to detect the degradation of GPX4 protein following treatment with this compound.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against GPX4
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound (e.g., 5 µM) for various time points (e.g., 3, 6, 12 hours).[1]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against GPX4 and the loading control antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system. The intensity of the GPX4 band relative to the loading control will indicate the extent of degradation.
In Vitro Ubiquitination Assay
This protocol determines if this compound promotes the ubiquitination of GPX4 by the E3 ligase TRIM25.
Materials:
-
Recombinant human E1 activating enzyme
-
Recombinant human E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant human TRIM25 (E3 ligase)
-
Recombinant human GPX4 (substrate)
-
Ubiquitin
-
This compound
-
ATP
-
Ubiquitination reaction buffer
-
SDS-PAGE gels and Western blot reagents
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1 enzyme, E2 enzyme, ubiquitin, ATP, and reaction buffer.[9][10]
-
Addition of E3 Ligase and Substrate: Add recombinant TRIM25 and GPX4 to the reaction mixture.
-
This compound Treatment: Add this compound to the experimental tube and an equivalent volume of vehicle (DMSO) to the control tube.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.[10]
-
Termination of Reaction: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Western Blot Analysis: Separate the reaction products by SDS-PAGE and perform a Western blot using an antibody against GPX4. A ladder of higher molecular weight bands in the this compound-treated sample, corresponding to poly-ubiquitinated GPX4, would indicate a positive result.
Mandatory Visualization
The following diagrams illustrate the key signaling pathway and a typical experimental workflow for studying this compound.
Caption: this compound binds to and activates the E3 ligase TRIM25, leading to the ubiquitination and subsequent proteasomal degradation of GPX4. This results in the accumulation of lipid reactive oxygen species (ROS) and ultimately induces ferroptosis in cancer cells.
Caption: A typical experimental workflow to investigate the effects of this compound on cancer cells. This includes treating the cells, followed by assessing cell viability, protein degradation, and ubiquitination, and concluding with data analysis.
References
- 1. stockwelllab.fas.columbia.edu [stockwelllab.fas.columbia.edu]
- 2. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Irreversible HER2 inhibitors overcome resistance to the RSL3 ferroptosis inducer in non-HER2 amplified luminal breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPX4 overexpressed non-small cell lung cancer cells are sensitive to RSL3-induced ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
- 8. broadpharm.com [broadpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
N6F11: A Comparative Analysis of a Novel Ferroptosis Inducer Across Diverse Cancer Types
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a growing emphasis on targeted treatments that exploit specific vulnerabilities of cancer cells while minimizing harm to healthy tissues. One such promising avenue is the induction of ferroptosis, a form of iron-dependent programmed cell death. This guide provides a comparative analysis of a novel small molecule, N6F11, which has emerged as a selective inducer of ferroptosis in cancer cells, offering a potential new strategy in the fight against various malignancies.
Mechanism of Action: A Selective Strike Against Cancer
This compound distinguishes itself from other ferroptosis-inducing agents like erastin (B1684096) and RSL3 through its unique and highly selective mechanism of action.[1][2][3][4] Instead of directly targeting the central ferroptosis regulator, Glutathione Peroxidase 4 (GPX4), this compound leverages a protein highly expressed in cancer cells to achieve its effect.[1][4][5][6][7]
The key to this compound's selectivity lies in its interaction with the E3 ubiquitin ligase Tripartite Motif-containing protein 25 (TRIM25).[1][4][5][6][7] TRIM25 is found in abundance in a variety of cancer cells but has significantly lower expression in immune cells.[1][4] this compound binds to the RING domain of TRIM25, prompting it to tag GPX4 with ubiquitin.[4][6][7] This ubiquitination signals for the proteasomal degradation of GPX4, leading to an accumulation of lipid peroxides and ultimately, cell death via ferroptosis.[4][6][7] This indirect pathway of GPX4 degradation is what spares immune cells, a critical advantage over existing ferroptosis inducers that can compromise the anti-tumor immune response.[1][2][3][4]
Below is a diagram illustrating the signaling pathway of this compound-induced ferroptosis.
Caption: this compound binds to TRIM25, leading to GPX4 degradation and subsequent ferroptosis in cancer cells.
Comparative Efficacy of this compound Across Cancer Cell Lines
This compound has demonstrated potent cytotoxic effects across a range of cancer cell lines, particularly in pancreatic, bladder, breast, and cervical cancers.[4][5] The table below summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, providing a quantitative comparison of its efficacy. It is noteworthy that while effective in the nanomolar range for some cell lines, the majority of tested lines show sensitivity in the micromolar range.[2][3]
| Cancer Type | Cell Line | IC50 (µM) |
| Pancreatic Cancer | PANC-1 | ~5 |
| MiaPaCa-2 | ~5 | |
| Bladder Cancer | T24 | Data not specified |
| J82 | Data not specified | |
| Breast Cancer | MCF-7 | Data not specified |
| MDA-MB-231 | Data not specified | |
| Cervical Cancer | HeLa | Data not specified |
Note: Specific IC50 values for all cell lines are not consistently reported in a centralized table in the primary literature. The value for pancreatic cancer cell lines is approximated from graphical data in the foundational study by Li et al. Further studies are needed to establish a comprehensive IC50 profile across a wider range of cancer cell lines.
Synergistic Potential with Immunotherapy
A significant finding from preclinical studies is the ability of this compound to enhance the efficacy of immune checkpoint inhibitors.[2][6][7] In mouse models of pancreatic cancer, the combination of this compound with an anti-CD274 (PD-L1) antibody resulted in significantly improved survival rates compared to either treatment alone.[2][5] This synergistic effect is attributed to the immunogenic nature of ferroptotic cell death, which involves the release of damage-associated molecular patterns (DAMPs) like high mobility group box 1 (HMGB1).[2][6][7] This, in turn, promotes the infiltration and activation of cytotoxic CD8+ T cells in the tumor microenvironment.[2][6][7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the evaluation of this compound.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound (or vehicle control) and incubated for 24-72 hours.
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and IC50 values are determined by plotting cell viability against the logarithm of the drug concentration.
Western Blotting for GPX4 and TRIM25
This technique is used to measure the protein levels of GPX4 and TRIM25 following this compound treatment.
-
Cell Lysis: Cancer cells treated with this compound for specified durations are lysed using RIPA buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for GPX4, TRIM25, and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Pancreatic Cancer Mouse Model
Animal models are essential for evaluating the in vivo efficacy and safety of this compound.
-
Tumor Cell Implantation: Human pancreatic cancer cells (e.g., PANC-1) are subcutaneously injected into the flank of immunodeficient mice.
-
Tumor Growth and Treatment Initiation: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered via intraperitoneal or intravenous injection at a specified dose and schedule.
-
Tumor Volume Measurement: Tumor size is measured regularly using calipers, and tumor volume is calculated.
-
Monitoring: The body weight and overall health of the mice are monitored to assess toxicity.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blotting).
Below is a diagram outlining a general experimental workflow for evaluating a novel anti-cancer compound like this compound.
Caption: A typical workflow for the preclinical evaluation of a novel anti-cancer compound like this compound.
Conclusion and Future Directions
This compound represents a significant advancement in the field of ferroptosis-based cancer therapy. Its unique mechanism of action, which confers selectivity for cancer cells while sparing immune cells, addresses a major limitation of previous ferroptosis inducers. The demonstrated synergy with immune checkpoint inhibitors further highlights its therapeutic potential.
Future research will likely focus on optimizing the pharmacological properties of this compound to enhance its potency and in vivo metabolic stability. A comprehensive screening of its efficacy across a broader panel of cancer cell lines is also warranted to identify additional cancer types that may be susceptible to this therapeutic strategy. Ultimately, the translation of these promising preclinical findings into clinical trials will be crucial to determine the true value of this compound as a novel anti-cancer agent.
References
- 1. stockwelllab.fas.columbia.edu [stockwelllab.fas.columbia.edu]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Ferroptosis inducer kills pancreatic tumor, spares immune cells | BioWorld [bioworld.com]
- 5. Tumor-specific GPX4 degradation enhances ferroptosis-initiated antitumor immune response in mouse models of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Wogonin induces ferroptosis in pancreatic cancer cells by inhibiting the Nrf2/GPX4 axis - PMC [pmc.ncbi.nlm.nih.gov]
Validating HMGB1's Crucial Role in N6F11-Mediated Antitumor Immunity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel ferroptosis inducer N6F11 with other alternatives, focusing on the validation of High Mobility Group Box 1 (HMGB1) in its immunogenic effects. We present supporting experimental data, detailed protocols, and visual pathways to objectively assess its performance and mechanism of action.
This compound: A Paradigm Shift in Ferroptosis-Inducing Cancer Therapy
This compound is a small molecule compound that selectively induces ferroptosis in cancer cells.[1][2] Unlike traditional ferroptosis activators such as erastin (B1684096) and RSL3, which can suppress antitumor immunity by affecting both cancer and immune cells, this compound spares immune cells, establishing a safer and more effective strategy to enhance ferroptosis-driven antitumor responses.[1][2] This selectivity stems from its unique mechanism of action. This compound targets the E3 ubiquitin ligase TRIM25, which is predominantly expressed in cancer cells.[3][4] By binding to the RING domain of TRIM25, this compound triggers the K48-linked ubiquitination and subsequent proteasomal degradation of Glutathione Peroxidase 4 (GPX4), a key repressor of ferroptosis.[3][5] This targeted degradation of GPX4 occurs specifically in cancer cells, leaving immune cells unharmed.[3][5]
The antitumor immunity initiated by this compound-induced ferroptosis is critically dependent on the release of the damage-associated molecular pattern (DAMP) molecule, HMGB1, and the subsequent activation of CD8+ T cells.[3][5]
Performance Comparison: this compound vs. Alternatives
The key advantage of this compound lies in its cancer-cell-specific induction of ferroptosis, which minimizes the off-target effects on immune cells often seen with other ferroptosis inducers.
| Compound | Target | Selectivity for Cancer Cells | Effect on Immune Cells | HMGB1-Dependent Immunity |
| This compound | TRIM25-mediated GPX4 degradation | High (due to differential TRIM25 expression) | Minimal toxicity | Yes |
| Erastin | System xc- cystine/glutamate antiporter | Low | Toxic, can suppress T-cell function | Can induce HMGB1 release, but overall immune effect is compromised |
| RSL3 | Direct GPX4 inhibition | Low | Toxic, can suppress T-cell function | Can induce HMGB1 release, but overall immune effect is compromised |
Table 1: Comparison of this compound with traditional ferroptosis inducers.
While specific IC50 values for this compound across a wide range of cell lines are still emerging in the literature, initial studies indicate its efficacy is in the micromolar range for various cancer cell lines, with significantly less impact on the viability of immune cells such as T cells, natural killer cells, neutrophils, and dendritic cells.[1][3]
Validating the Role of HMGB1 in this compound-Mediated Immunity: Experimental Protocols
To confirm the indispensable role of HMGB1 in the immune response triggered by this compound, two key in vivo experiments are typically performed: HMGB1 neutralization and CD8+ T cell depletion.
Protocol 1: In Vivo HMGB1 Neutralization
Objective: To determine if blocking extracellular HMGB1 abrogates the antitumor efficacy of this compound.
Materials:
-
Tumor-bearing mice (e.g., syngeneic mouse model of pancreatic cancer)
-
This compound compound
-
Anti-HMGB1 neutralizing antibody (or isotype control IgG)
-
Calipers for tumor measurement
-
Syringes and needles for injections
Procedure:
-
Tumor Implantation: Implant cancer cells subcutaneously into the flank of immunocompetent mice.
-
Tumor Growth and Grouping: Allow tumors to reach a palpable size (e.g., 50-100 mm³). Randomly assign mice to the following treatment groups:
-
Vehicle control
-
This compound alone
-
This compound + anti-HMGB1 neutralizing antibody
-
This compound + isotype control IgG
-
-
Treatment Administration:
-
Administer this compound at the predetermined effective dose and schedule.
-
Inject the anti-HMGB1 neutralizing antibody or isotype control intraperitoneally (i.p.) at a dose sufficient to neutralize circulating HMGB1 (e.g., 100-200 µg per mouse) prior to and during this compound treatment.
-
-
Tumor Monitoring: Measure tumor volume with calipers every 2-3 days.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration).
Expected Outcome: The antitumor effect of this compound will be significantly diminished in the group receiving the anti-HMGB1 neutralizing antibody compared to the this compound alone and this compound + isotype control groups, demonstrating the necessity of HMGB1 for the therapeutic effect.
Protocol 2: In Vivo CD8+ T Cell Depletion
Objective: To confirm that the HMGB1-dependent antitumor effect of this compound is mediated by CD8+ T cells.
Materials:
-
Tumor-bearing mice
-
This compound compound
-
Anti-CD8a depleting antibody (or isotype control antibody)
-
Flow cytometer for verifying T cell depletion
Procedure:
-
Tumor Implantation and Grouping: Follow steps 1 and 2 as described in Protocol 1, with treatment groups:
-
Vehicle control
-
This compound alone
-
This compound + anti-CD8a depleting antibody
-
This compound + isotype control antibody
-
-
T Cell Depletion:
-
Administer the anti-CD8a depleting antibody or isotype control i.p. (e.g., 200-250 µg per mouse) starting a few days before this compound treatment and continuing throughout the experiment to maintain depletion.
-
Verify the depletion of CD8+ T cells from peripheral blood or spleen by flow cytometry.
-
-
This compound Treatment and Tumor Monitoring: Administer this compound and monitor tumor growth as described in Protocol 1.
Expected Outcome: The antitumor efficacy of this compound will be significantly reduced in the CD8+ T cell-depleted group compared to the control groups, indicating that CD8+ T cells are the primary effectors of the HMGB1-dependent immune response.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways and experimental logic involved in this compound-mediated immunity.
References
- 1. Cancer cells dying from ferroptosis impede dendritic cell-mediated anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ichor.bio [ichor.bio]
- 3. Ferroptotic therapy in cancer: benefits, side effects, and risks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Requirement of HMGB1 and RAGE for the maturation of human plasmacytoid dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-HMGB1 neutralizing antibody ameliorates neutrophilic airway inflammation by suppressing dendritic cell-mediated Th17 polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
N6F11: A Comparative Analysis of its Effects on Immune Cells Versus Tumor Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of cancer therapeutics, the ideal agent selectively eliminates malignant cells while preserving the integrity and function of the host's immune system. Traditional chemotherapeutics and even some targeted therapies often fall short of this ideal, exhibiting toxicities that can compromise anti-tumor immunity. A promising small molecule, N6F11, has emerged as a novel compound that selectively induces a form of programmed cell death known as ferroptosis in cancer cells, while notably sparing immune cells. This selective cytotoxicity presents a significant advancement in the field, offering the potential for a synergistic combination with immunotherapies. This guide provides a comprehensive comparison of the effects of this compound on immune cells and tumor cells, supported by available experimental data and detailed methodologies.
Mechanism of Action: The TRIM25-GPX4 Axis
The differential effect of this compound on tumor and immune cells is rooted in its unique mechanism of action, which hinges on the differential expression of a key protein.[1][2][3] Unlike conventional ferroptosis inducers such as erastin (B1684096) and RSL3, which directly target system xc- or glutathione (B108866) peroxidase 4 (GPX4) respectively, this compound employs an indirect and cell-type-specific strategy.[4][5]
This compound functions by binding to the E3 ubiquitin ligase Tripartite Motif-Containing Protein 25 (TRIM25).[1][2] This binding event allosterically activates TRIM25, leading to the K48-linked ubiquitination of GPX4, a crucial enzyme that protects cells from lipid peroxidation and subsequent ferroptosis.[1] The ubiquitinated GPX4 is then targeted for degradation by the proteasome.[1] The depletion of GPX4 triggers an accumulation of lipid reactive oxygen species (ROS), ultimately leading to ferroptotic cell death.[3][6]
The selectivity of this compound arises from the fact that TRIM25 is predominantly expressed in cancer cells, with significantly lower expression in various immune cell populations, including T cells, natural killer (NK) cells, dendritic cells (DCs), and neutrophils.[4][5] This differential expression of TRIM25 is the cornerstone of this compound's therapeutic window, enabling it to selectively induce ferroptosis in tumors while leaving the immune system largely unscathed.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data on the effects of this compound on various cancer cell lines and its comparative lack of toxicity towards immune cells.
Table 1: Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Effective Concentration Range | Observed Effect | Citation |
| PANC-1 | Pancreatic Ductal Adenocarcinoma | Micromolar (µM) | Inhibition of GPX4 protein expression, induction of ferroptosis. | [4] |
| MiaPaCa-2 | Pancreatic Ductal Adenocarcinoma | Micromolar (µM) | Suppression of cell growth. | [3] |
| KPC | Mouse Pancreatic Ductal Adenocarcinoma | Micromolar (µM) | Induction of immunogenic cell death. | [3] |
| Bladder Cancer Cell Lines | Bladder Cancer | Not specified | Induction of ferroptosis. | [7][8] |
| Breast Cancer Cell Lines | Breast Cancer | Not specified | Induction of ferroptosis. | [7][8] |
| Cervical Cancer Cell Lines | Cervical Cancer | Not specified | Induction of ferroptosis. | [7][8] |
Note: While specific IC50 values are not consistently reported in the reviewed literature, the effective concentration for inducing ferroptosis in most cancer cell lines is in the micromolar range. Some specific cancer cells have shown sensitivity at nanomolar concentrations, suggesting a need for further pharmacological optimization.[9]
Table 2: Effect of this compound on Immune Cell Viability
| Immune Cell Type | Observation | Citation |
| T Cells | No degradation of GPX4; no observed toxicity. | [4][5] |
| Natural Killer (NK) Cells | No degradation of GPX4; no observed toxicity. | [4][5] |
| Dendritic Cells (DCs) | No degradation of GPX4; no observed toxicity. | [4][5] |
| Neutrophils | No degradation of GPX4; no observed toxicity. | [4][5] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the investigation of this compound's mechanism of action.
In-Cell Western Assay for GPX4 Protein Expression
This assay was employed to screen a small-molecule library to identify compounds that inhibit GPX4 protein expression in cancer cells.[4]
-
Cell Seeding: PANC-1 cells were seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with compounds from the screening library at a defined concentration for a specified duration.
-
Fixation and Permeabilization: Cells were fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100 in phosphate-buffered saline (PBS).
-
Blocking: Non-specific binding sites were blocked using a blocking buffer (e.g., Odyssey Blocking Buffer).
-
Primary Antibody Incubation: Cells were incubated with a primary antibody specific for GPX4.
-
Secondary Antibody Incubation: After washing, cells were incubated with a fluorescently labeled secondary antibody (e.g., IRDye-conjugated secondary antibody).
-
Detection: The fluorescence intensity in each well was measured using an infrared imaging system (e.g., LI-COR Odyssey). The intensity of the signal is proportional to the amount of GPX4 protein.
Immunoprecipitation-Mass Spectrometry (IP-MS) for GPX4-Interacting Proteins
This technique was used to identify proteins that interact with GPX4, leading to the discovery of TRIM25 as the key E3 ligase.[10]
-
Cell Lysis: PANC-1 cells were treated with this compound or a vehicle control and then lysed in a buffer that preserves protein-protein interactions.
-
Immunoprecipitation: The cell lysate was incubated with an antibody against GPX4, which was coupled to magnetic or agarose (B213101) beads. This step captures GPX4 and its interacting proteins.
-
Washing: The beads were washed multiple times to remove non-specifically bound proteins.
-
Elution: The bound proteins were eluted from the beads.
-
Sample Preparation for Mass Spectrometry: The eluted proteins were denatured, reduced, alkylated, and digested into peptides (e.g., with trypsin).
-
LC-MS/MS Analysis: The resulting peptide mixture was analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins present in the immunoprecipitated complex.
In Vivo Tumor Xenograft Studies
Mouse models of pancreatic cancer were used to evaluate the in vivo efficacy and safety of this compound.[5]
-
Animal Model: Immunocompetent C57BL/6J mice were used for synergistic studies with immunotherapy, while immunocompromised nude mice were used for initial anticancer activity assessment.
-
Tumor Cell Implantation: Human or mouse pancreatic cancer cells (e.g., KPC) were implanted subcutaneously or orthotopically into the mice.
-
Treatment: Once tumors reached a palpable size, mice were treated with this compound, a vehicle control, and in some experiments, an immune checkpoint inhibitor (e.g., anti-PD-L1 antibody).
-
Tumor Growth Monitoring: Tumor volume was measured regularly using calipers.
-
Analysis: At the end of the study, tumors were excised, weighed, and analyzed for biomarkers. The overall survival of the mice was also monitored.
Mandatory Visualizations
Signaling Pathway of this compound Action
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. stockwelllab.fas.columbia.edu [stockwelllab.fas.columbia.edu]
- 4. pnas.org [pnas.org]
- 5. Cell type-specific induction of ferroptosis to boost antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ferroptotic therapy in cancer: benefits, side effects, and risks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental compound kills cancer, spares immune cells: Newsroom - UT Southwestern, Dallas, Texas [utsouthwestern.edu]
- 8. Ferroptosis inducer kills pancreatic tumor, spares immune cells | BioWorld [bioworld.com]
- 9. tandfonline.com [tandfonline.com]
- 10. dallasinnovates.com [dallasinnovates.com]
Safety Operating Guide
Proper Disposal of N6F11: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is paramount to ensuring a safe and compliant work environment. This document provides essential procedural guidance for the proper disposal of N6F11, a compound identified as a selective ferroptosis inducer in cancer cells. While this compound is not classified as a hazardous substance, adherence to proper disposal protocols is crucial to minimize environmental impact and maintain laboratory safety.
Immediate Safety and Logistical Information
According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous material under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. However, it is designated as slightly hazardous to water, and therefore, large quantities or undiluted product should not be released into groundwater, water courses, or sewage systems.
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn when handling this compound in any form.
Spill Response: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a suitable container for disposal. Clean the spill area with soap and water.
Data Presentation: Safety Ratings
For a quick assessment of the hazards associated with this compound, the following ratings are provided.
| Hazard Rating System | Health | Flammability | Reactivity |
| NFPA Rating | 0 | 0 | 0 |
| HMIS Rating | 0 | 0 | 0 |
Note: A rating of 0 indicates a minimal hazard.
Experimental Protocols and Waste Generation
This compound is primarily utilized in cancer research, specifically in in vitro cell culture experiments to induce ferroptosis. A common experimental protocol involves the following steps, which generate specific waste streams:
-
Stock Solution Preparation: this compound is typically dissolved in a solvent, such as Dimethyl Sulfoxide (DMSO), to create a concentrated stock solution.
-
Working Solution Preparation: The stock solution is then diluted to the desired concentration in cell culture medium.
-
Cell Treatment: The working solution is added to cell cultures.
This workflow generates the following types of waste containing this compound:
-
Unused or expired this compound solid compound.
-
Concentrated this compound stock solutions (in DMSO).
-
Diluted this compound working solutions (in cell culture medium).
-
Contaminated laboratory consumables (e.g., pipette tips, centrifuge tubes, cell culture plates, gloves).
Step-by-Step Disposal Procedures
The following procedures provide a clear, step-by-step guide for the proper disposal of different forms of this compound waste. Always consult and adhere to your institution's specific waste disposal guidelines and local regulations.
Unused/Expired Solid this compound Compound
-
Step 1: Assessment: Confirm that the solid this compound is the only component and is not mixed with other hazardous chemicals.
-
Step 2: Packaging: Place the solid waste in a clearly labeled, sealed container. The label should include the chemical name ("this compound") and indicate that it is "Non-Hazardous Waste for Disposal."
-
Step 3: Disposal: Dispose of the container in the regular laboratory trash, unless your institution's policy requires it to be handled by the environmental health and safety (EHS) office for non-hazardous chemical waste.
This compound Stock Solutions (in DMSO)
-
Step 1: Collection: Collect waste this compound/DMSO stock solutions in a dedicated, sealed, and properly labeled waste container. The label should clearly state "Waste this compound in DMSO."
-
Step 2: Storage: Store the waste container in a designated satellite accumulation area for chemical waste.
-
Step 3: Disposal: Arrange for pickup and disposal through your institution's EHS office. Do not pour DMSO solutions down the drain.
Diluted this compound Working Solutions (in Cell Culture Medium)
-
Step 1: Decontamination (if applicable): If the cell culture medium is considered biohazardous, it must be decontaminated according to your laboratory's standard procedures (e.g., by adding bleach to a final concentration of 10% or by autoclaving).
-
Step 2: Disposal: For small quantities of decontaminated, diluted aqueous solutions of this compound, it is generally acceptable to dispose of them down the sanitary sewer with copious amounts of water. However, this is subject to local regulations and institutional policies. Confirm with your EHS office before proceeding. If drain disposal is not permitted, collect the waste in a labeled container for EHS pickup.
Contaminated Laboratory Consumables
-
Step 1: Segregation: Separate contaminated solid waste (pipette tips, gloves, culture plates) from other laboratory waste.
-
Step 2: Decontamination (if applicable): If the consumables are contaminated with biohazardous materials, they must be decontaminated (e.g., by autoclaving).
-
Step 3: Packaging: Place the decontaminated, this compound-contaminated solid waste in a designated non-hazardous solid waste container.
-
Step 4: Disposal: Dispose of the container as regular laboratory trash, following your institution's guidelines.
Mandatory Visualization: this compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams.
Caption: Decision workflow for the proper disposal of various this compound waste streams.
By following these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory.
Standard Operating Procedure: Handling and Disposal of N6F11
Disclaimer: This document provides guidance for laboratory professionals. A Safety Data Sheet (SDS) for N6F11 from one supplier indicates the substance is not classified as hazardous under the Globally Harmonized System (GHS). However, this compound is a potent and selective bioactive agent used in research as a ferroptosis inducer. Standard practice for all novel or uncharacterized research compounds is to handle them with a high degree of caution, assuming potential hazards until thoroughly characterized. This SOP reflects this precautionary principle.
Essential Safety Information
This compound is a small molecule compound identified as a selective ferroptosis inducer, targeting TRIM25-mediated GPX4 degradation in cancer cells. While this selectivity may reduce toxicity to non-target cells, the potent biological activity necessitates stringent handling protocols to prevent unintended exposure to research personnel. All handling of this compound, particularly in solid form, must be performed within designated containment.
Hazard Assessment Summary
| Hazard Type | Assessment | Notes |
| Acute Toxicity (Oral) | Unknown. Treat as toxic. | One SDS for a different research chemical notes oral toxicity as a potential hazard for bioactive compounds. |
| Skin Contact | Unknown. | Assume potential for irritation or absorption. |
| Eye Contact | Unknown. | Assume potential for serious irritation. |
| Inhalation | High Risk (Solid Form). | Handling of powdered compound presents the highest risk of exposure. |
| Chronic Effects | Unknown. | As a bioactive agent, potential for long-term effects is unknown and should be minimized. |
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory to create a complete barrier between the researcher and the compound. Required PPE varies by the type of task being performed.
PPE Requirements by Task
| Task | Primary Engineering Control | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solid this compound | Certified Chemical Fume Hood | Double Nitrile Gloves (Chemical-Resistant) | Safety Goggles & Face Shield | Lab Coat (fully buttoned) & Disposable Gown | Fit-tested N95 Respirator (minimum) |
| Preparing Stock Solutions | Certified Chemical Fume Hood | Double Nitrile Gloves (Chemical-Resistant) | Safety Goggles | Lab Coat (fully buttoned) | Not required if entirely within fume hood |
| Cell Culture/Animal Dosing | Biosafety Cabinet / Fume Hood | Nitrile Gloves | Safety Glasses | Lab Coat (fully buttoned) | Not required if entirely within containment |
Operational and Handling Plan
A clear, step-by-step workflow is crucial for minimizing risk. This protocol covers the lifecycle of this compound from receipt to disposal.
Experimental Workflow Protocol
-
Preparation & Pre-Handling Check:
-
Ensure the chemical fume hood is certified and functioning correctly.
-
Assemble all necessary equipment (spatulas, weigh boats, vials, solvents) and place them inside the fume hood.
-
Don all required PPE as specified in the table above.
-
Have a designated hazardous waste container ready inside the fume hood.
-
-
Solution Preparation (Example: 20 mg/mL Stock in DMSO):
-
Retrieve this compound from its specified storage location (-20°C or -80°C).
-
Allow the container to equilibrate to room temperature inside a desiccator before opening to prevent condensation.
-
Perform all manipulations deep within the chemical fume hood.
-
Carefully weigh the desired amount of powdered this compound onto a weigh boat.
-
Transfer the powder to an appropriately labeled, sterile vial.
-
Using a calibrated pipette, add the required volume of fresh, anhydrous DMSO to achieve a 20 mg/mL concentration.
-
Cap the vial securely and vortex until the solid is fully dissolved.
-
-
Post-Handling:
-
Seal the primary this compound container and wipe the exterior with a solvent-dampened cloth (e.g., 70% ethanol) before returning to storage.
-
Dispose of all contaminated disposables (gloves, weigh boats, pipette tips) directly into the designated hazardous waste container within the fume hood.
-
Workflow Diagram
Spill and Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
Spill Management
-
Minor Spill (inside fume hood):
-
Absorb the spill with a chemical absorbent pad.
-
Wipe the area clean with a suitable solvent.
-
Place all contaminated materials in the hazardous waste container.
-
-
Major Spill (outside fume hood):
-
Evacuate the immediate area.
-
Alert laboratory personnel and the institutional safety office.
-
Do not attempt to clean the spill without appropriate training and equipment.
-
Waste Disposal Protocol
-
Identify & Segregate: All materials that have come into direct contact with this compound (gloves, vials, pipette tips, absorbent pads) are considered hazardous waste. These must be segregated from regular laboratory trash.
-
Contain: Collect all solid and liquid waste into a designated, leak-proof, and clearly labeled hazardous waste container. The label should read "Hazardous Waste: this compound" and include the hazard identification.
-
Store: Keep the sealed waste container in a designated satellite accumulation area, away from incompatible materials.
-
Dispose: Arrange for pickup and disposal through the institution's Environmental Health and Safety (EHS) office. Do not pour this compound solutions down the drain.
Disposal Decision Diagram
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
